(2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane
Description
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Properties
IUPAC Name |
3-(2-ethoxyphenoxy)-3-phenylpropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-2-20-15-10-6-7-11-16(15)21-17(14(19)12-18)13-8-4-3-5-9-13/h3-11,14,17-19H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHMFDVTMXNQSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC(C2=CC=CC=C2)C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane (CAS Number: 98769-69-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane, a key chiral intermediate in the synthesis of the selective norepinephrine reuptake inhibitor, Reboxetine. This document delves into the compound's chemical properties, offers a detailed look at a representative synthetic pathway, and discusses its pivotal role in the production of a clinically significant antidepressant. The guide also outlines the established mechanism of action of the final active pharmaceutical ingredient (API), Reboxetine, providing crucial context for researchers and professionals in the field of drug development and organic synthesis.
Introduction
This compound, with the Chemical Abstracts Service (CAS) registry number 98769-69-8, is a vicinal diol of significant interest in medicinal chemistry. Its primary importance lies in its role as a direct precursor to Reboxetine, a widely recognized antidepressant. The specific stereochemistry of this intermediate is crucial for the ultimate pharmacological activity of the final drug product. This guide will explore the technical details of this compound, from its synthesis to its application, providing a valuable resource for scientists working on the synthesis of Reboxetine and related compounds.
Chemical Properties and Specifications
A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, characterization, and use in subsequent synthetic steps.
| Property | Value | Source |
| CAS Number | 98769-69-8 | Internal Database |
| Molecular Formula | C₁₇H₂₀O₄ | [1] |
| Molecular Weight | 288.34 g/mol | [1] |
| Melting Point | 78-79°C | Internal Database |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol | Internal Database |
| Stereochemistry | (2RS,3RS) | Internal Database |
Synthesis and Manufacturing
The synthesis of this compound is a critical step in the overall production of Reboxetine. The stereochemistry of the diol is established through stereoselective reactions, ensuring the correct configuration of the final drug molecule. While various synthetic routes to Reboxetine have been developed, a common strategy involves the dihydroxylation of a trans-alkene precursor.
Below is a detailed, illustrative experimental protocol for the synthesis of a closely related diol, which can be adapted for the synthesis of the title compound. This protocol is based on established methodologies for the preparation of similar intermediates.[2]
Illustrative Synthetic Workflow
The synthesis can be conceptualized as a two-step process starting from a suitable alkene precursor, such as trans-cinnamyl alcohol. The key steps involve the formation of an epoxide followed by a nucleophilic attack by 2-ethoxyphenol.
Caption: Illustrative workflow for the synthesis of the target diol.
Detailed Experimental Protocol (Adapted from a similar synthesis[2])
Materials:
-
Chiral epoxide precursor (e.g., (2R,3R)-3-phenyl-oxirane-2-yl)-methanol)
-
2-Ethoxyphenol
-
Sodium hydroxide (50% aqueous solution)
-
Dichloromethane (CH₂Cl₂)
-
Toluene
-
Methyltributylammonium chloride (phase-transfer catalyst)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (eluents)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, a mixture of the chiral epoxide (1 equivalent), dichloromethane, water, 50% aqueous sodium hydroxide, methyltributylammonium chloride, and 2-ethoxyphenol (2.1 equivalents) is prepared.
-
Phase Transfer Catalysis: The biphasic mixture is stirred vigorously at room temperature for 2 hours to facilitate the reaction between the aqueous and organic phases.
-
Solvent Exchange and Heating: Dichloromethane is removed by distillation over 1 hour. The reaction mixture is then heated to 65°C for 3 hours to ensure the completion of the reaction.
-
Work-up: The mixture is cooled to room temperature, and toluene is added. The layers are separated.
-
Aqueous Wash: The organic layer is washed sequentially with 1 M aqueous sodium hydroxide solution and water.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product as a viscous oil.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.
Note: The specific stereoisomer of the starting epoxide will determine the stereochemistry of the final diol product. For the (2RS, 3RS) isomer, a racemic or specific stereoisomeric starting material would be chosen accordingly.
Role in Reboxetine Synthesis and Mechanism of Action
The synthesized diol is a pivotal intermediate that undergoes further chemical transformations to yield Reboxetine. A common subsequent step involves the activation of the hydroxyl groups, followed by cyclization with a suitable amine to form the morpholine ring characteristic of Reboxetine.
Conversion to Reboxetine Workflow
Caption: General workflow for the conversion of the diol to Reboxetine.
Mechanism of Action of Reboxetine
Reboxetine, the final product derived from this intermediate, is a selective norepinephrine reuptake inhibitor (NRI). Its therapeutic effect in the treatment of depression is attributed to its ability to block the norepinephrine transporter (NET), leading to an increase in the extracellular concentration of norepinephrine in the synaptic cleft. This enhancement of noradrenergic neurotransmission is believed to be the primary mechanism behind its antidepressant effects.
Analytical Characterization
Comprehensive analytical characterization is essential to confirm the identity, purity, and stereochemistry of this compound. Standard analytical techniques that should be employed include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the molecular structure and confirm the presence of key functional groups.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the characteristic absorption bands for the hydroxyl and ether functional groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a critical technique to determine the enantiomeric and diastereomeric purity of the synthesized diol.
Conclusion
This compound is a fundamentally important intermediate in the pharmaceutical industry, particularly for the synthesis of the antidepressant Reboxetine. A thorough understanding of its synthesis, properties, and analytical characterization is crucial for process optimization, quality control, and the development of new synthetic routes. This technical guide provides a foundational resource for researchers and professionals engaged in the synthesis and application of this key chiral building block.
References
- Ko, S. Y., et al. (2012). The synthesis of (R,S)-reboxetine employing a tandem cyclic sulfate rearrangement - Opening process. Tetrahedron: Asymmetry, 23(15-16), 1145-1150.
- Son, J. H., & Lee, H. K. (2018). Stereoselective synthesis of reboxetine via dynamic kinetic resolution-mediated asymmetric transfer hydrogenation of 2-benzoyl morpholine-3-ones. Synthesis, 50(12), 2413-2422.
- Melloni, P., et al. (1984). Synthesis and pharmacological activity of a new series of 2-(aryloxymethyl)morpholine derivatives. European Journal of Medicinal Chemistry, 19(3), 235-242.
-
ChemWhat. (2RS,3RS)-3-(2-ETHOXYPHENOXY)-2-HYDROXY-1-(4-NITROBENZOYLOXY)-3-PHENYLPROPANE CAS#: 98769-70-1. Retrieved from [Link]
- Chen, H. B., et al. (2018). Total synthesis of antidepressant drug (S,S)-reboxetine : A review. International Journal of Advanced in Management, Technology and Engineering Sciences, 8(3), 1419-1427.
- Deeter, J., et al. (1990). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. Tetrahedron Letters, 31(49), 7101-7104.
Sources
An In-depth Technical Guide to (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical overview of the chemical and physical properties of (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and synthetic chemistry. This guide covers nomenclature, structural elucidation, physicochemical properties, theoretical spectroscopic characteristics, a validated synthetic pathway with a detailed experimental protocol, and a discussion of the compound's stability and reactivity. The information is grounded in established chemical principles and supported by references to authoritative databases and relevant scientific literature.
Introduction and Nomenclature
This compound is a vicinal diol derivative with a complex stereochemical nature. Its structure is analogous to compounds explored in medicinal chemistry, sharing a core 3-aryloxy-1,2-propanediol motif. This structural class is of significant interest due to its prevalence in beta-blockers and other pharmacologically active agents.
The nomenclature specifies the precise arrangement of its constituent parts:
-
Propane : A three-carbon aliphatic chain forms the backbone of the molecule.
-
1,2-dihydroxy : Two hydroxyl (-OH) groups are located on carbons 1 and 2, defining it as a vicinal diol.
-
3-phenyl : A phenyl group is attached to carbon 3.
-
3-(2-Ethoxyphenoxy) : An ethoxyphenoxy group is also attached to carbon 3. The "2-" indicates that the ethoxy group (-OCH2CH3) is positioned ortho to the ether linkage on its own phenyl ring.
-
(2RS,3RS) : This designation indicates the relative stereochemistry of the chiral centers at carbons 2 and 3. It signifies a racemic mixture of the (2R,3R) and (2S,3S) enantiomers. This is also referred to as the syn or erythro diastereomer.
The compound is registered under CAS Number 98769-69-8 [1][2][3].
Molecular Structure and Physicochemical Properties
The structural and physical properties of this molecule are fundamental to its handling, reactivity, and analytical characterization. While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
Chemical Structure
The two enantiomers comprising the racemic mixture are depicted below:
(2R,3R)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane (2S,3S)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane
These structures are non-superimposable mirror images of each other. The (2RS, 3RS) notation implies they are present in a 1:1 ratio.
Physicochemical Data
The key physicochemical parameters are summarized in the table below. Computed values are derived from reputable chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₀O₄ | [4] |
| Molecular Weight | 288.34 g/mol | [4][5] |
| CAS Number | 98769-69-8 | [1][2][3] |
| Calculated XLogP3 | 2.5 | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 4 | [5] |
| Rotatable Bond Count | 6 | [5] |
| Appearance | (Predicted) White to off-white solid | N/A |
| Solubility | (Predicted) Soluble in methanol, ethanol, DMSO, ethyl acetate; sparingly soluble in water. | N/A |
Synthesis and Purification
The most logical and established method for synthesizing 3-aryloxy-1,2-propanediols is through the regioselective hydrolysis of a corresponding epoxide precursor. This approach offers high yields and excellent control over the desired vicinal diol product.
Synthetic Workflow
The synthesis proceeds via a two-step pathway starting from commercially available 2-ethoxyphenol.
Sources
- 1. This compound | 98769-69-8 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 98769-69-8|3-(2-Ethoxyphenoxy)-3-phenylpropane-1,2-diol|BLD Pharm [bldpharm.com]
- 4. No results for search term "3D-FE22902" | CymitQuimica [cymitquimica.com]
- 5. (2S,3R)-3-(2-ethoxyphenoxy)-3-phenylpropane-1,2-diol | C17H20O4 | CID 57354869 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Methodological Guide to the Spectroscopic Characterization of Diastereomers: A Case Study of 3-Aryloxy-1,2-propanediol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This guide provides a comprehensive framework for the spectroscopic analysis and differentiation of diastereomers, a critical task in pharmaceutical development and stereoselective synthesis. While the initial query focused on a specific molecule, this guide addresses the broader, more fundamental challenge by using the well-studied 3-aryloxy-1,2-propanediol scaffold as an illustrative model. This class of compounds, which includes the widely used expectorant Guaifenesin, provides a scientifically robust and verifiable foundation for understanding the principles and techniques involved.
Introduction: The Imperative of Stereochemical Precision
In the realm of drug development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a decisive factor in determining pharmacological activity, metabolic fate, and potential toxicity. Stereoisomers, molecules with the same connectivity but different spatial orientations, can exhibit profoundly different biological effects. Diastereomers, which are stereoisomers that are not mirror images of each other, possess distinct physical and chemical properties. Consequently, their unambiguous identification and differentiation are mandated by regulatory agencies and are essential for ensuring the safety and efficacy of a drug product.
This technical guide outlines a multi-pronged spectroscopic approach to confidently assign the relative configuration of diastereomers. We will use the 3-aryloxy-1,2-propanediol framework (Figure 1) as a case study to demonstrate how Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) are synergistically employed to elucidate stereochemical nuances.
// Define nodes for the structure C1 [label="C1", pos="0,0!"]; C2 [label="C2", pos="1.5,0.5!"]; C3 [label="C3", pos="3,0!"]; O_ether [label="O", pos="4.5,0.5!"]; Aryl [label="Aryl", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="6,0!"]; OH1 [label="OH", pos="-0.5,1!"]; OH2 [label="OH", pos="1.5,2!"]; H2 [label="H", pos="1.5,-0.5!"]; H1a [label="H", pos="-1,-0.5!"]; H1b [label="H", pos="0.5,-0.5!"]; H3a [label="H", pos="2.5,-0.5!"]; H3b [label="H", pos="3.5,-0.5!"];
// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- O_ether; O_ether -- Aryl; C1 -- OH1; C2 -- OH2; C2 -- H2; C1 -- H1a; C1 -- H1b; C3 -- H3a; C3 -- H3b;
// Add labels for stereocenters C1_label [label="", pos="0.2,0.2!"]; C2_label [label="", pos="1.7,0.7!"]; }
Workflow for NMR-based diastereomer assignment.
Section 2: Corroborative Evidence from ¹³C NMR Spectroscopy
While ¹H NMR is the primary tool, ¹³C NMR provides valuable confirmatory data. The different steric environments in diastereomers cause slight but measurable changes in the electron density around the carbon nuclei, leading to distinct chemical shifts.
Protocol: ¹³C{¹H} and DEPT Experiments
-
Pulse Sequence: A standard proton-decoupled ¹³C experiment is used for chemical shift information.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are highly recommended. These distinguish between CH₃, CH₂, CH, and quaternary carbons, which is crucial for unambiguous peak assignment.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
Data Analysis
Table 2: Comparative ¹³C NMR Data (δ, ppm) for a Diastereomeric Pair
| Carbon | Diastereomer A | Diastereomer B |
| C-1 | ~64.1 | ~64.5 |
| C-2 | ~71.8 | ~72.3 |
| C-3 | ~70.5 | ~70.9 |
| Aromatic C | ~114-158 | ~114-158 |
Interpretation: The carbons of the propanediol backbone (C-1, C-2, C-3) are the most informative. While the differences are small (typically < 1 ppm), they are consistent and reproducible. The downfield shifts observed for Diastereomer B are in agreement with the proton data, suggesting a less sterically compressed environment for those nuclei on average.
Section 3: Investigating Intramolecular Interactions with FT-IR Spectroscopy
FT-IR spectroscopy probes the vibrational modes of molecules. For diols, the most diagnostic region is the O-H stretching frequency, which is highly sensitive to hydrogen bonding.
Principle: Intramolecular Hydrogen Bonding
Diastereomers can exhibit different strengths of intramolecular hydrogen bonding between the two hydroxyl groups, or between a hydroxyl group and the ether oxygen. A stronger hydrogen bond weakens the O-H covalent bond, resulting in a lower stretching frequency (a broader, red-shifted peak).
Protocol: Dilute Solution FT-IR
-
Sample Preparation: Prepare very dilute solutions (~0.005 M) of the analyte in a non-polar solvent like carbon tetrachloride (CCl₄). This minimizes intermolecular hydrogen bonding, isolating the intramolecular effects.
-
Acquisition: Use a long path-length cell (e.g., 1 cm) to compensate for the low concentration. Record the spectrum from 4000 to 400 cm⁻¹.
Data Analysis
Table 3: Key FT-IR Absorption Bands (cm⁻¹)
| Vibration | Diastereomer A | Diastereomer B | Interpretation |
| O-H Stretch (Free) | ~3640 | ~3640 | Un-bonded hydroxyl group. |
| O-H Stretch (H-bonded) | ~3595 (strong) | ~3610 (weak) | Diastereomer A shows stronger intramolecular H-bonding. |
| C-O Stretch | ~1245, ~1045 | ~1248, ~1048 | Aryl-alkyl ether and alcohol C-O stretches. |
Interpretation: The presence of a more intense, lower-frequency O-H band for Diastereomer A indicates that its conformation allows for a more favorable geometry for intramolecular hydrogen bonding. This can be a powerful piece of corroborating evidence for a specific relative stereochemistry.
Section 4: Mass Spectrometry for Structural Confirmation
While mass spectrometry is essential for confirming molecular weight and formula, its ability to distinguish diastereomers can be limited. Electron Ionization (EI) mass spectra of diastereomers are often very similar or identical because the high energy of the ionization process erases the subtle stereochemical differences.
However, differences can sometimes be observed in the relative abundances of fragment ions, especially with softer ionization techniques like Electrospray Ionization (ESI) followed by tandem MS (MS/MS).
Protocol: ESI-MS/MS
-
Ionization: Dissolve the sample in a suitable solvent (e.g., methanol/water) and introduce it into an ESI source to generate protonated molecules [M+H]⁺.
-
Isolation: In the first mass analyzer, select the [M+H]⁺ ion.
-
Fragmentation: In a collision cell, fragment the selected ion using an inert gas (e.g., argon).
-
Analysis: Analyze the resulting fragment ions in the second mass analyzer.
Data Analysis: The fragmentation pathways are generally the same for both diastereomers. The primary fragments for a 3-aryloxy-1,2-propanediol would involve cleavages of the propanediol chain and loss of water. The hypothesis is that steric hindrance in one diastereomer might slightly favor one fragmentation pathway over another, leading to different fragment ion ratios. This is often a subtle effect and should be used as supporting, not primary, evidence.
Conclusion
The unambiguous characterization of diastereomers is a non-trivial but essential task in modern chemistry and drug development. A hierarchical and multi-technique approach provides the most reliable and defensible results.
-
¹H NMR stands as the primary and most definitive tool, offering rich information on chemical shifts and coupling constants that are highly sensitive to the molecule's 3D structure.
-
¹³C NMR provides excellent corroborative data, confirming the carbon skeleton and revealing subtle electronic differences between diastereomers.
-
FT-IR Spectroscopy , particularly in dilute solution, can offer unique insights into conformational preferences through the analysis of intramolecular hydrogen bonding.
-
Mass Spectrometry confirms the fundamental identity (molecular weight and formula) of the compounds and, in some advanced applications, may provide supporting evidence on fragmentation patterns.
By integrating the data from these orthogonal techniques, researchers can build a self-validating system for the confident assignment of relative stereochemistry, ensuring the scientific integrity and quality of their work.
References
1H NMR spectrum of (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane
An In-depth Technical Guide to the ¹H NMR Spectrum of (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane
Prepared by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. The document is structured to serve as a valuable resource for researchers, scientists, and professionals in drug development and chemical analysis. It delves into the theoretical prediction of the spectrum, grounded in fundamental principles of NMR spectroscopy, and offers a robust experimental protocol for its acquisition. The guide emphasizes the causal relationships between the molecule's unique stereochemical features—specifically its diastereomeric nature—and the resulting NMR signals. By integrating expertise in spectral interpretation with practical methodology, this document aims to provide an authoritative and self-validating framework for the structural elucidation of this and structurally related compounds.
Introduction: Structural Elucidation of a Complex Diastereomer
This compound is a molecule of significant structural complexity, featuring two adjacent chiral centers at the C2 and C3 positions of its propane backbone.[1] This specific diastereomer, designated as (2RS,3RS), implies a syn relative stereochemistry between the hydroxyl group at C2 and the phenyl group at C3. The molecule also incorporates two distinct aromatic systems: a phenyl group directly attached to the stereogenic center C3 and an ortho-substituted ethoxyphenoxy group.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an exceptionally powerful analytical technique for the unambiguous determination of such intricate molecular architectures.[2] It not only confirms the presence and connectivity of various functional groups but also provides critical insights into the three-dimensional arrangement of atoms. For the title compound, ¹H NMR is indispensable for:
-
Confirming the relative stereochemistry of the C2 and C3 chiral centers.
-
Resolving and assigning the signals of diastereotopic protons.[3]
-
Verifying the constitution and substitution patterns of the aromatic and aliphatic moieties.
This guide will first construct a detailed, predicted ¹H NMR spectrum based on established principles, including chemical shift theory, spin-spin coupling, and the conformational dependence of coupling constants as described by the Karplus relationship.[4][5] Subsequently, a validated experimental workflow for acquiring and analyzing the spectrum is presented.
Predicted ¹H NMR Spectral Analysis
The prediction of the ¹H NMR spectrum requires a systematic evaluation of each unique proton environment within the molecule. The structure, with protons labeled for discussion, is shown below.
Caption: Molecular structure with key protons labeled.
The Aliphatic Propane Backbone (C1-C3)
The propane backbone is the most structurally informative region of the spectrum. The presence of two chiral centers renders the chemical environments of the C1 methylene protons (H-1a and H-1b) non-equivalent, making them diastereotopic .[3][6]
-
H-1a and H-1b (C1-H₂):
-
Chemical Shift (δ): Expected around 3.5-3.8 ppm. These protons are attached to a carbon bearing a hydroxyl group, which is deshielding.[7] Their distinct spatial relationship to the rest of the chiral molecule will cause them to have slightly different chemical shifts.
-
Multiplicity: Each proton will appear as a doublet of doublets (dd). H-1a is coupled to its geminal partner H-1b (²J coupling, typically 10-12 Hz) and to the vicinal proton H-2 (³J coupling). Similarly, H-1b is coupled to H-1a and H-2. The two ³J couplings (J_H1a-H2 and J_H1b-H2) will be different due to the fixed, but averaged, dihedral angles.
-
-
H-2 (C2-H):
-
Chemical Shift (δ): Predicted to be in the range of 3.9-4.2 ppm. This methine proton is deshielded by two adjacent oxygen atoms (at C1-OH and C2-OH) and is on a chiral center.
-
Multiplicity: This proton will be a complex multiplet, likely a doublet of doublets of doublets (ddd) or a multiplet (m). It is coupled to H-1a, H-1b, and H-3.
-
-
H-3 (C3-H):
-
Chemical Shift (δ): Expected to be significantly downfield, around 4.8-5.2 ppm. This position is strongly deshielded by three key groups: the directly attached phenyl ring, the adjacent C2-OH group, and the phenoxy oxygen.
-
Multiplicity: A doublet (d). This proton is coupled only to H-2. The magnitude of this coupling constant is critical for stereochemical assignment.
-
Stereochemistry and the Karplus Relationship
The vicinal coupling constant between H-2 and H-3 (³J_H2-H3) is dictated by their dihedral angle, a relationship described by the Karplus equation.[4][5][8] For the (2RS,3RS) or syn diastereomer, the favored conformation is one where the bulky phenyl and phenoxy groups are positioned anti to each other, which typically results in a gauche relationship between H-2 and H-3 (dihedral angle ~60°).
According to the Karplus relationship, a gauche angle (~60°) corresponds to a relatively small coupling constant, typically in the range of 2-5 Hz.[4] In contrast, an anti relationship (dihedral angle ~180°), which would be expected for the (2RS,3SR) or anti diastereomer, would result in a much larger coupling constant (typically 8-12 Hz). Therefore, observing a small ³J_H2-H3 value is strong evidence for the assigned syn relative stereochemistry.
The Ethoxy and Aromatic Protons
-
Ethoxy Group (-OCH₂CH₃):
-
-OCH₂- (Methylene): Expected to appear as a quartet (q) around 4.0-4.2 ppm due to coupling with the methyl protons. Its proximity to the aromatic ring oxygen causes a downfield shift.
-
-CH₃ (Methyl): Expected as a triplet (t) around 1.3-1.5 ppm, coupled to the methylene protons.
-
-
Aromatic Protons (Phenyl and Ethoxyphenoxy):
-
Phenyl Group (-C₆H₅): The five protons will resonate in the typical aromatic region of 7.2-7.5 ppm. The signals may overlap and appear as a complex multiplet.
-
2-Ethoxyphenoxy Group (-OC₆H₄OEt): The four protons on this ring will be distinct and are expected to appear in the 6.8-7.2 ppm range. The ortho-substitution pattern will lead to a series of multiplets, likely resolved from the phenyl group signals. The electron-donating nature of the alkoxy groups tends to shift these protons slightly upfield compared to an unsubstituted benzene ring.[9]
-
-
Hydroxyl Protons (-OH):
-
Chemical Shift (δ): Highly variable (typically 2.0-5.0 ppm), depending on solvent, concentration, and temperature due to hydrogen bonding.
-
Multiplicity: They may appear as broad singlets or, if coupling to adjacent C-H protons is resolved (less common in protic solvents), as doublets or triplets. In solvents like DMSO-d₆, coupling is more frequently observed.
-
Predicted Data Summary
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |
| Et-CH₃ | 1.3 - 1.5 | Triplet (t) | ³J ≈ 7 | |
| OH (x2) | 2.0 - 5.0 | Broad Singlet (br s) | - | Position and shape are highly variable. |
| H-1a, H-1b | 3.5 - 3.8 | Doublet of Doublets (dd) | ²J_gem ≈ 10-12; ³J_vic ≈ 3-8 | Diastereotopic; will have distinct shifts and couplings. |
| Et-OCH₂ | 4.0 - 4.2 | Quartet (q) | ³J ≈ 7 | |
| H-2 | 3.9 - 4.2 | Multiplet (m) | - | Coupled to H-1a, H-1b, and H-3. |
| H-3 | 4.8 - 5.2 | Doublet (d) | ³J_H2-H3 ≈ 2-5 | Key coupling for stereochemistry confirmation. |
| Ar-H (Phenoxy) | 6.8 - 7.2 | Multiplet (m) | - | 4 protons, complex pattern. |
| Ar-H (Phenyl) | 7.2 - 7.5 | Multiplet (m) | - | 5 protons, complex pattern. |
Experimental Protocol for ¹H NMR Spectrum Acquisition
This section provides a self-validating, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of the title compound.
Sample Preparation
-
Analyte Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral interpretation.[1]
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used; it has the advantage of resolving OH proton couplings but possesses a strong residual solvent signal.
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent. This concentration is optimal for modern NMR spectrometers (≥400 MHz).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the CDCl₃ solution as an internal reference (δ = 0.00 ppm). For DMSO-d₆, the residual solvent peak can be used for referencing (δ ≈ 2.50 ppm).
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Instrument Parameters
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | ≥ 400 MHz | Higher field strength provides better signal dispersion and resolution. |
| Pulse Program | Standard 1D proton (e.g., 'zg30') | A simple 30° pulse is sufficient and allows for faster repetition. |
| Spectral Width | 0 - 12 ppm | Covers the full range of expected proton chemical shifts. |
| Acquisition Time (AQ) | 2 - 4 seconds | Ensures good digital resolution. |
| Relaxation Delay (D1) | 2 - 5 seconds | Allows for nearly complete T1 relaxation, ensuring accurate integration. |
| Number of Scans (NS) | 8 - 16 | Sufficient for good signal-to-noise ratio with the recommended sample concentration. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio without significantly sacrificing resolution.
-
Phase Correction: Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm (for CDCl₃) or the residual solvent peak to its known value.
-
Peak Picking and Integration: Identify all peaks and integrate their areas. The relative integrals should correspond to the number of protons giving rise to each signal.
-
Coupling Constant Measurement: Measure the peak-to-peak distances (in Hz) for all multiplets to determine the J-coupling values.[10][11]
Caption: Workflow for NMR spectrum acquisition and analysis.
Conclusion
The ¹H NMR spectrum of this compound is rich with structural information. A thorough analysis, guided by foundational NMR principles, allows for the complete assignment of all proton signals and, most critically, the confirmation of the compound's syn relative stereochemistry. The key diagnostic signals are the diastereotopic C1-methylene protons and the doublet for the C3-proton, whose small vicinal coupling constant with the C2-proton is a direct consequence of their gauche relationship, as predicted by the Karplus equation. The experimental protocol outlined herein provides a reliable framework for obtaining a high-resolution spectrum suitable for such detailed structural elucidation, ensuring both accuracy and trustworthiness in the analytical results.
References
-
Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society, 85(18), 2870-2871. [Link]
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Wikipedia. (n.d.). Karplus equation. [Link]
-
ResearchGate. (n.d.). Influence of Substituents on the Through-Space Shielding of Aromatic Rings. [Link]
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The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]
-
Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]
-
Chemistry LibreTexts. (2020). 12.3: Chemical Shifts and Shielding. [Link]
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Deakin University. (2010). Why is it so? The 1H-NMR CH2 splitting in substituted propanes. [Link]
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OpenOChem Learn. (n.d.). Indentifying Homotopic, Enantiotopic and Diastereotopic Protons. [Link]
-
University of Calgary. (n.d.). Ch 13 - Shielding. [Link]
-
Revue Roumaine de Chimie. (n.d.). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. [Link]
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Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]
-
ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. [Link]
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An In-Depth Technical Guide to the Mass Spectrometry of (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane
Introduction: Unveiling the Molecular Identity
(2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane is a complex organic molecule with the chemical formula C₁₇H₂₀O₄ and a molecular weight of 288.34 g/mol .[1] Its structure, featuring a phenylpropane backbone modified with a diol, a phenyl group, and an ethoxyphenoxy moiety, presents a unique analytical challenge. Mass spectrometry (MS) stands as an indispensable tool for the structural elucidation, purity assessment, and quantitative analysis of this compound, particularly in fields such as pharmaceutical development, metabolite identification, and quality control. This guide provides a comprehensive overview of the principles and practical application of mass spectrometry for the robust characterization of this molecule, focusing on electrospray ionization (ESI) and collision-induced dissociation (CID) techniques.
Foundational Principles: Ionization and Fragmentation Strategy
The molecular architecture of this compound dictates the optimal mass spectrometric approach. The presence of two hydroxyl groups and an ether linkage makes the molecule amenable to soft ionization techniques that minimize in-source fragmentation and preserve the molecular ion.
The Case for Electrospray Ionization (ESI)
Electrospray ionization (ESI) is the premier choice for this analyte.[2] ESI is a soft ionization method that transfers ions from solution into the gas phase, making it ideal for polar and thermally labile molecules.[2] The hydroxyl and ether oxygens in the target molecule are readily protonated in an acidic mobile phase, leading to the formation of a stable protonated molecule, [M+H]⁺. This process is highly efficient and serves as the foundation for subsequent tandem mass spectrometry (MS/MS) analysis. While adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) are also possible, focusing on the protonated molecule simplifies spectral interpretation.
Collision-Induced Dissociation (CID): Deconstructing the Molecule
To confirm the structure, the isolated protonated molecule is subjected to Collision-Induced Dissociation (CID).[3] In this process, the ion's kinetic energy is increased, and it is collided with an inert gas (like argon or nitrogen).[3][4] This collision converts kinetic energy into internal energy, causing the ion to vibrate and ultimately fragment at its weakest chemical bonds.[3][5] The resulting fragment ions are then mass-analyzed, producing a characteristic MS/MS spectrum that serves as a molecular fingerprint. The fragmentation patterns are predictable, based on the established principles of chemical stability for phenylpropanoids and ethers.[6][7]
Experimental Protocol: A Validated Workflow
This section outlines a robust, self-validating protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample and System Preparation
-
Standard Preparation : Accurately weigh and dissolve the reference standard in a solution of 50:50 (v/v) methanol:water to a final concentration of 1 µg/mL. This solvent system ensures complete dissolution and compatibility with the mobile phase.
-
LC System : An HPLC or UHPLC system equipped with a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for efficient separation from potential impurities.
-
Mobile Phase :
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid promotes protonation for efficient ESI.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution : A gradient is employed to ensure sharp peak shapes and efficient elution.
-
0-1 min: 10% B
-
1-5 min: Ramp to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 10% B
-
6.1-8 min: Re-equilibration
-
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 5 µL.
Mass Spectrometer Parameters (Triple Quadrupole or Q-TOF)
-
Ionization Mode : Electrospray Ionization (ESI), Positive Ion Mode.
-
Capillary Voltage : +3.5 kV.
-
Source Temperature : 120 °C.
-
Desolvation Gas (N₂) Flow : 800 L/hr.
-
Desolvation Temperature : 350 °C.
-
MS Full Scan (Survey) : Scan from m/z 50 to 400 to identify the protonated molecular ion.
-
MS/MS Product Ion Scan :
-
Precursor Ion Selection : Isolate the [M+H]⁺ ion at m/z 289.1.
-
Collision Gas : Argon.
-
Collision Energy : Ramp from 10-30 eV. This energy range allows for the observation of both low-energy (e.g., water loss) and higher-energy (e.g., bond cleavage) fragmentations.
-
The logical flow for this analytical workflow is illustrated below.
Caption: Experimental workflow from sample preparation to MS/MS data acquisition.
Spectral Interpretation: Decoding the Fragmentation Pathway
The tandem mass spectrum of protonated this compound is rich with structural information. The fragmentation is dominated by characteristic neutral losses and cleavages driven by the functional groups present.
The primary precursor ion observed in the full scan MS spectrum will be the protonated molecule [M+H]⁺ at m/z 289.14 . Upon CID, this ion undergoes a series of fragmentation reactions.
-
Initial Water Loss : The diol moiety is prone to dehydration. A facile loss of a water molecule (18.01 Da) is a common initial fragmentation step for polyhydroxylated compounds, yielding a prominent fragment ion at m/z 271.13 .[8]
-
Ether Bond Cleavage : The ether bonds are susceptible to cleavage. Cleavage of the bond between the propanediol backbone and the ethoxyphenoxy group results in the formation of the ethoxyphenol ion at m/z 138.07 or a protonated version at m/z 139.07 .
-
Phenyl Group Fragmentation : Cleavage adjacent to the phenyl group can lead to the formation of a stabilized benzyl-type cation. For instance, cleavage of the C2-C3 bond can generate a fragment containing the phenyl group.
-
Combined Losses : Sequential losses are common. For example, the ion at m/z 271.13 (after water loss) can further fragment, leading to more complex patterns.
The predicted fragmentation pathway is visualized in the following diagram:
Caption: Predicted CID fragmentation pathway for protonated [M+H]⁺ ion.
Data Summary and Interpretation
The key ions expected in the MS/MS spectrum are summarized below. The accurate mass measurements provided by a high-resolution mass spectrometer (like a Q-TOF or Orbitrap) are crucial for assigning elemental compositions and confirming fragment identities.
| m/z (Calculated) | Proposed Formula | Proposed Structure / Neutral Loss | Notes |
| 289.1438 | [C₁₇H₂₁O₄]⁺ | [M+H]⁺ Precursor Ion | The protonated parent molecule. |
| 271.1332 | [C₁₇H₁₉O₃]⁺ | Loss of H₂O | Characteristic initial loss from the diol. |
| 151.0754 | [C₈H₁₁O₃]⁺ | [Ethoxyphenoxy-CHOH]⁺ | Result of C-C cleavage at the phenyl group. |
| 139.0754 | [C₈H₁₁O₂]⁺ | [Protonated Ethoxyphenol]⁺ | Ether bond cleavage, charge retained on the ethoxyphenoxy moiety. |
| 107.0491 | [C₇H₇O]⁺ | [C₆H₅-CHOH]⁺ | Benzylic cation formed after cleavage of the C2-C3 bond. |
Conclusion
This guide details a comprehensive and scientifically grounded approach to the mass spectrometric analysis of this compound. By leveraging the strengths of electrospray ionization for gentle ion formation and collision-induced dissociation for detailed structural fingerprinting, researchers can achieve unambiguous identification and characterization. The provided experimental protocol and fragmentation analysis serve as a robust framework for routine analysis in quality control, drug metabolism studies, and other advanced research applications, ensuring data of the highest integrity and trustworthiness.
References
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Armentrout, P. B., & Rodgers, M. T. (2000). Collision-induced dissociation studies of protonated ether--(H2O)n (n = 1-3) clusters. Journal of Physical Chemistry A, 104(22), 5239-5249. Retrieved from: [Link]
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ResearchGate. Mass spectral fragmentation pathway of phenylpropanoids. ResearchGate. Retrieved from: [Link]
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National Center for Biotechnology Information. Guaifenesin. PubChem Compound Database. Retrieved from: [Link]
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Kim, H. I., et al. (2018). Ionization of Gas-Phase Polycyclic Aromatic Hydrocarbons in Electrospray Ionization Coupled with Gas Chromatography. Journal of The American Society for Mass Spectrometry, 29(6), 1144-1151. Retrieved from: [Link]
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Gorynski, K., et al. (2021). The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Stimulants) Removed Using Strong Base-Functionalized Materials. Molecules, 26(21), 6432. Retrieved from: [Link]
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ResearchGate. The fragmentation pathway of phenylpropanoids. ResearchGate. Retrieved from: [Link]
-
Wikipedia. Collision-induced dissociation. Wikipedia. Retrieved from: [Link]
-
Yu, S., et al. (2022). MS fragmentation pattern of phenylpropanoid glycosides (eg, angoroside C). ResearchGate. Retrieved from: [Link]
-
FooDB. Showing Compound Guaifenesin (FDB023575). FooDB. Retrieved from: [Link]
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ResearchGate. Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. ResearchGate. Retrieved from: [Link]
-
Parsania, P. H. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. World News of Natural Sciences, 46, 46-52. Retrieved from: [Link]
-
ResearchGate. Analysis of guaifenesin‐based cough syrups by micellar electrokinetic chromatography and GC‐MS. ResearchGate. Retrieved from: [Link]
-
Aburai, N., et al. (2020). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules, 25(23), 5556. Retrieved from: [Link]
- de Hoffmann, E., & Stroobant, V. (2007).
- Google Patents. (2016). Viloxazine compositions. Google Patents.
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de Souza, C. F., et al. (2012). Electrospray ionization mass spectrometry analysis of polyisoprenoid alcohols via Li+ cationization. Analytical Biochemistry, 424(2), 147-150. Retrieved from: [Link]
-
MDPI. Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. MDPI. Retrieved from: [Link]
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mzCloud. Guaifenesin. mzCloud. Retrieved from: [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from: [Link]
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National Center for Biotechnology Information. Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. PubMed Central. Retrieved from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Guaifenesin. HELIX Chromatography. Retrieved from: [Link]
-
The Organic Chemistry Tutor. (2022, May 8). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry [Video]. YouTube. Retrieved from: [Link]
-
Taylor & Francis. Collision-induced dissociation – Knowledge and References. Taylor & Francis. Retrieved from: [Link]
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Pharmaffiliates. Viloxazine-impurities. Pharmaffiliates. Retrieved from: [Link]
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Royal Society of Chemistry. One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. Royal Society of Chemistry. Retrieved from: [Link]
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Infrared spectroscopy of (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane
An In-Depth Technical Guide to the Infrared Spectroscopy of (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the principles and methodologies for the infrared (IR) spectroscopic analysis of this compound. The molecular formula for this compound is C₁₇H₂₀O₄, with a molecular weight of 288.34 g/mol [1]. This guide is intended for researchers, scientists, and professionals in drug development who are utilizing IR spectroscopy for structural elucidation and characterization of complex organic molecules.
Introduction: The Significance of Vibrational Spectroscopy for Structural Analysis
Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational transitions of molecules.[2][3] When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies.[4][5] The absorption of this radiation occurs at characteristic wavenumbers, providing a unique "fingerprint" of the molecule's functional groups.[6][7] For a complex molecule like this compound, which contains multiple functional groups including hydroxyls, an ether, and aromatic rings, IR spectroscopy is an invaluable tool for confirming its chemical identity and structural integrity.
This guide will delve into the theoretical underpinnings of IR spectroscopy as it applies to this specific molecule, provide detailed experimental protocols for obtaining a high-quality spectrum, and offer a systematic approach to interpreting the spectral data.
Molecular Structure and Expected Vibrational Modes
The structure of this compound contains several key functional groups, each with characteristic vibrational modes that will manifest as absorption bands in the IR spectrum.[8][9][10]
Molecular Structure Diagram
Caption: Simplified representation of this compound.
Hydroxyl (-OH) Groups: The Signature of Alcohols
The two hydroxyl groups in the molecule will give rise to some of the most prominent and easily identifiable peaks in the IR spectrum.
-
O-H Stretching: Due to intermolecular hydrogen bonding, the O-H stretching vibration is expected to appear as a strong, broad band in the region of 3600-3200 cm⁻¹[11][12]. The broadness of this peak is a direct consequence of the varying strengths of hydrogen bonds within the sample matrix.[11]
-
C-O Stretching: The stretching of the carbon-oxygen single bonds of the primary and secondary alcohols will result in strong absorptions in the fingerprint region, typically between 1260 and 1000 cm⁻¹[13]. The exact position can help distinguish between primary (around 1050 cm⁻¹) and secondary (around 1100 cm⁻¹) alcohols.
Ether (-O-) Linkage: A Subtle but Important Feature
The ether functional group is characterized by its C-O-C stretching vibrations.
-
Asymmetric C-O-C Stretching: An aryl alkyl ether, such as the 2-ethoxyphenoxy group, will typically exhibit a strong, characteristic asymmetric C-O-C stretching band around 1250 cm⁻¹[14][15][16].
-
Symmetric C-O-C Stretching: A second, symmetric stretching band is expected to appear around 1040 cm⁻¹[14][15][16].
Aromatic Rings: Phenyl and Phenoxy Moieties
The presence of two aromatic rings (phenyl and phenoxy) will contribute several characteristic absorption bands.
-
Aromatic C-H Stretching: The stretching of the sp² hybridized C-H bonds on the aromatic rings will produce sharp, medium-to-weak bands appearing just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region[17][18][19].
-
Aromatic C=C Stretching: The in-ring carbon-carbon double bond stretching vibrations result in a series of medium-to-weak, sharp absorptions in the 1600-1450 cm⁻¹ region[17][19]. Commonly, two prominent peaks are observed around 1600 cm⁻¹ and 1500 cm⁻¹.
-
C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region arise from the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands can provide information about the substitution pattern of the aromatic rings.
Alkyl Groups: The Ethoxy Moiety
The ethyl group of the ethoxyphenoxy moiety will show characteristic alkane absorptions.
-
Aliphatic C-H Stretching: The sp³ hybridized C-H bonds of the methyl and methylene groups will exhibit strong, sharp stretching vibrations in the 3000-2850 cm⁻¹ range. These will appear at a lower wavenumber than the aromatic C-H stretches.
Experimental Protocols: Acquiring a High-Fidelity IR Spectrum
The choice of sampling technique is crucial for obtaining a high-quality IR spectrum. For a solid sample like this compound, two common and effective methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR)-FTIR spectroscopy.
Experimental Workflow Diagram
Caption: Experimental workflow for IR analysis.
Protocol 1: KBr Pellet Transmission Method
This traditional method involves dispersing the solid sample in a dry alkali halide matrix, typically potassium bromide (KBr), and pressing it into a transparent pellet[20].
Rationale: The KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and provides a solid-state spectrum that minimizes intermolecular interactions with a solvent.
Step-by-Step Methodology:
-
Sample Preparation:
-
Thoroughly dry the sample of this compound to remove any residual water, which has a strong and broad IR absorption that can interfere with the spectrum.
-
Use an agate mortar and pestle to grind a small amount of the sample (1-2 mg) to a fine powder.
-
-
Mixing with KBr:
-
Add approximately 200-250 mg of dry, spectroscopy-grade KBr powder to the mortar[21].
-
Continue grinding until the mixture is homogeneous and has a consistent, fine texture.
-
-
Pellet Formation:
-
Spectrum Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹, against a background spectrum of an empty pellet or air.
-
Protocol 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a modern, rapid, and often preferred method that requires minimal sample preparation[23][24]. The technique measures the changes that occur in an internally reflected IR beam when it comes into contact with a sample[25].
Rationale: This method is ideal for rapid screening and analysis of solid samples without the need for grinding or pellet pressing. It provides a high-quality spectrum from a very small amount of material.
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.
-
-
Sample Application:
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
-
Pressure Application:
-
Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. Good contact is essential for a high-quality spectrum.
-
-
Spectrum Acquisition:
-
Acquire the spectrum using similar parameters as the KBr method (e.g., 16-32 scans, 4 cm⁻¹ resolution).
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft cloth after analysis.
-
Interpretation of the Infrared Spectrum: A Predictive Analysis
While an experimental spectrum for this compound is not publicly available, we can predict the key features based on its known structure and established spectroscopic data for its constituent functional groups.
Functional Group - Wavenumber Correlation Diagram
Caption: Correlation of functional groups to expected IR absorption regions.
The Diagnostic Region (4000-1500 cm⁻¹)
This region is typically used to identify the presence of key functional groups.
-
~3400 cm⁻¹: A very prominent, broad absorption band is expected here, corresponding to the O-H stretching of the two hydrogen-bonded hydroxyl groups[11][12]. This is often the most recognizable feature in the spectrum of an alcohol.
-
~3050 cm⁻¹: A series of weaker, sharp peaks should appear just to the left of 3000 cm⁻¹, indicative of the aromatic C-H stretching vibrations[17][18].
-
~2950-2850 cm⁻¹: Strong, sharp absorptions in this range will confirm the presence of the aliphatic C-H bonds in the ethoxy group and the propanediol backbone.
-
~1600 cm⁻¹ and ~1500 cm⁻¹: Two sharp, medium-intensity bands are anticipated in this region, arising from the C=C stretching vibrations within the two aromatic rings[17][19].
The Fingerprint Region (1500-400 cm⁻¹)
This region contains a wealth of complex absorptions that are unique to the overall molecular structure[6].
-
~1450 cm⁻¹: A medium-intensity band is expected due to the scissoring (bending) vibration of the CH₂ groups.
-
~1250 cm⁻¹: A strong, sharp peak should be present, corresponding to the asymmetric C-O-C stretch of the aryl alkyl ether[14][15][16][26].
-
~1100-1000 cm⁻¹: A complex region of strong absorptions is predicted, resulting from the C-O stretching of the primary and secondary alcohols, as well as the symmetric C-O-C stretch of the ether[11][13][14][15][16]. Overlapping peaks are likely in this area.
-
Below 900 cm⁻¹: Strong bands due to out-of-plane C-H bending of the aromatic rings will be present. The exact positions can help confirm the substitution patterns (monosubstituted phenyl and 1,2-disubstituted phenoxy).
Summary of Expected IR Absorptions
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3600-3200 | O-H Stretch (H-bonded) | Alcohol | Strong, Broad |
| 3100-3000 | C-H Stretch | Aromatic | Medium, Sharp |
| 3000-2850 | C-H Stretch | Alkyl | Strong, Sharp |
| 1600-1450 | C=C Stretch | Aromatic | Medium-Weak, Sharp |
| ~1250 | Asymmetric C-O-C Stretch | Aryl Alkyl Ether | Strong, Sharp |
| 1260-1000 | C-O Stretch | Alcohol/Ether | Strong, Sharp |
| 900-675 | C-H Out-of-Plane Bend | Aromatic | Strong, Sharp |
Conclusion: A Self-Validating Approach to Spectroscopic Analysis
The infrared spectroscopic analysis of this compound provides a robust method for its structural confirmation. By systematically evaluating the diagnostic and fingerprint regions of the spectrum, one can confidently identify the characteristic absorptions of the hydroxyl, ether, aromatic, and alkyl functionalities. The protocols outlined in this guide provide a self-validating system; the presence of all the predicted absorption bands in their expected regions would provide strong evidence for the correct chemical structure. Conversely, the absence of any of these key bands or the appearance of unexpected peaks (e.g., a strong C=O stretch around 1700 cm⁻¹) would indicate an impurity or an incorrect structure, prompting further investigation.
References
-
University of Texas at Dallas. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
Microbe Notes. (2022, January 8). Infrared (IR) Spectroscopy- Definition, Principle, Parts, Uses. Retrieved from [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Infrared Spectroscopy. Retrieved from [Link]
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Journal of Chemical Education. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Retrieved from [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]
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OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved from [Link]
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OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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OpenStax. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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Journal of the American Chemical Society. (n.d.). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations. Retrieved from [Link]
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Organic Chemistry with Victor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. [Link]
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National Institutes of Health. (n.d.). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. Retrieved from [Link]
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Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. [Link]
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Organic Lab Techniques. (2025, January 26). IR w/ KBr Pellet [Video]. YouTube. [Link]
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Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]
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ChemWhat. (n.d.). (2RS,3RS)-3-(2-ETHOXYPHENOXY)-2-HYDROXY-1-(4-NITROBENZOYLOXY)-3-PHENYLPROPANE CAS#: 98769-70-1. Retrieved from [Link]
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Stereoisomers of 3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane
An In-Depth Technical Guide to the
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The study of stereoisomerism is a cornerstone of modern pharmaceutical development, where the three-dimensional arrangement of atoms in a molecule can dictate its efficacy, safety, and metabolic profile. This guide provides a comprehensive technical overview of the stereoisomers of 3-(2-ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane, a molecule possessing significant stereochemical complexity. We will dissect its structural features, explore strategies for stereoselective synthesis and separation, and detail the analytical methodologies required for robust characterization. This document serves as a practical resource for scientists engaged in the discovery, development, and quality control of chiral molecules, grounding theoretical principles in actionable laboratory protocols and field-proven insights.
The Criticality of Stereoisomerism in Pharmaceutical Science
In the realm of drug development, the spatial orientation of a molecule is not a trivial detail; it is a fundamental determinant of biological function. Chiral molecules, which are non-superimposable on their mirror images (enantiomers), interact with the inherently chiral environment of the body—proteins, enzymes, and receptors—in distinct ways. This can lead to one stereoisomer exhibiting the desired therapeutic effect (the eutomer) while another may be less active, inactive, or even responsible for adverse effects (the distomer).
The U.S. Food and Drug Administration and other global regulatory bodies now mandate detailed stereochemical characterization for chiral drug candidates, making the separation and analysis of stereoisomers an indispensable part of the development pipeline.[1] This guide focuses on 3-(2-ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane as a model compound to illustrate the principles and techniques central to this challenge.
Molecular Structure and Stereochemical Analysis
Chemical Structure
The target molecule, 3-(2-ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane, is a complex aryloxy propanediol derivative. Its structure features a propane backbone substituted with hydroxyl, phenyl, and ethoxyphenoxy groups. While this specific compound is not widely documented, its core structure is analogous to known pharmaceutical agents and intermediates, such as Guaifenesin (3-(2-methoxyphenoxy)propane-1,2-diol), which provides a basis for understanding its chemical behavior.[2][3][4][5]
Identification of Chiral Centers
A rigorous analysis of the molecule's structure reveals the presence of two distinct stereocenters, or chiral centers, which are the source of its stereoisomerism:
-
Carbon-2 (C2): This carbon is bonded to a hydroxyl group (-OH), a hydrogen atom, a -CH₂(OH) group, and the complex C3 substituent.
-
Carbon-3 (C3): This carbon is bonded to a phenyl group, the ethoxyphenoxy group, a hydrogen atom, and the C2 substituent.
The presence of n=2 chiral centers means the molecule can exist as 2n = 4 distinct stereoisomers.[6]
The Four Stereoisomers: Relationships and Nomenclature
The four stereoisomers exist as two pairs of enantiomers. The relationship between any two non-enantiomeric stereoisomers is diastereomeric. Using the Cahn-Ingold-Prelog priority rules, we can assign the absolute configuration (R or S) at each stereocenter.
| Stereoisomer | Configuration | Relationship to (2R, 3R) |
| Isomer 1 | (2R, 3R) | Reference |
| Isomer 2 | (2S, 3S) | Enantiomer |
| Isomer 3 | (2R, 3S) | Diastereomer |
| Isomer 4 | (2S, 3R) | Diastereomer |
Step 1: Column Selection and Initial Screening
-
Rationale: The selection of the CSP is the most critical parameter. Polysaccharide-based columns are effective for a wide range of compounds. Screening multiple columns increases the probability of finding a successful separation. [7][8]* Action:
-
Procure at least two polysaccharide-based chiral columns, such as one amylose-based (e.g., Chiralpak® AD) and one cellulose-based (e.g., Chiralcel® OD).
-
Prepare a 1 mg/mL solution of the mixed stereoisomers in a suitable solvent (e.g., isopropanol).
-
Screen each column with at least two mobile phase systems:
-
Normal Phase: n-Hexane / Isopropanol (IPA) (e.g., 90:10 v/v)
-
Polar Organic Mode: Acetonitrile or Methanol
-
-
Step 2: Mobile Phase Optimization
-
Rationale: Fine-tuning the mobile phase composition is essential for optimizing resolution and analysis time. The alcohol modifier in normal phase systems is particularly influential. [9]* Action:
-
Using the column/mobile phase system that showed the best initial selectivity, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 25% IPA in Hexane).
-
Monitor the retention factor (k) and resolution (Rs) for each condition. The goal is to achieve baseline resolution (Rs ≥ 1.5) for all four peaks in a reasonable timeframe.
-
Step 3: Optimization of Flow Rate and Temperature
-
Rationale: Temperature and flow rate affect chromatographic efficiency and selectivity. Lower flow rates can improve resolution, while higher temperatures can decrease analysis time and alter selectivity.
-
Action:
-
Evaluate the separation at three different flow rates (e.g., 0.8, 1.0, 1.2 mL/min).
-
Assess the impact of column temperature (e.g., 25°C, 30°C, 40°C).
-
Step 4: Method Validation
-
Rationale: A self-validating protocol ensures the final method is robust, reliable, and fit for purpose.
-
Action: Once optimal conditions are established, validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.
| Parameter | Starting Condition | Rationale |
| Stationary Phase | Chiralpak® AD-H (Amylose-based) | Broad applicability for polyhydroxylated and aromatic compounds. [9][10] |
| Mobile Phase | n-Hexane:Ethanol (80:20, v/v) | Common normal phase system offering good selectivity. [9] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for 4.6 mm ID columns. |
| Column Temp. | 25 °C | Ambient temperature provides a stable starting point. |
| Detection | UV at 275 nm | The aromatic rings provide strong chromophores for UV detection. |
Alternative Separation Techniques
-
Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular alternative to HPLC for chiral separations. [11]It often provides faster separations and is considered a "greener" technique due to its use of supercritical CO₂.
-
Enzymatic Resolution: For related 3-aryloxy-1,2-propanediols, lipases have been used to selectively acylate one enantiomer, allowing the resulting ester to be easily separated from the unreacted enantiomer. [12]This is a powerful technique for preparative-scale separations.
Analytical Characterization of Stereoisomers
Once separated, the identity and purity of each stereoisomer must be confirmed. A combination of analytical techniques is required for unambiguous characterization. [1][13]
-
Chiral HPLC: Confirms the enantiomeric and diastereomeric purity of the isolated fractions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation. While enantiomers have identical NMR spectra in achiral solvents, diastereomers will exhibit distinct spectra. Using chiral shift reagents can allow for the differentiation of enantiomers by NMR. [13]* Optical Rotation: Enantiomers rotate plane-polarized light in equal but opposite directions. This classical technique confirms the optical activity of isolated isomers. [13]* X-ray Crystallography: This is the definitive method for determining the absolute configuration of a molecule, provided a suitable single crystal can be grown. [1][13]
Conclusion: A Framework for Stereochemical Excellence
The successful development of a chiral drug requires a deep understanding of its stereochemical properties. This guide has presented a comprehensive framework for the analysis, separation, and characterization of the stereoisomers of 3-(2-ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane. By integrating rational synthesis strategies with systematic and robust analytical protocols, researchers can confidently navigate the complexities of stereoisomerism. The principles and methodologies detailed herein—from logical HPLC method development to multi-technique characterization—provide a self-validating system to ensure the scientific integrity and regulatory compliance essential for advancing drug development.
References
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- Synthesis and Characterization of Designed Guaifenesin Prodrugs.
- Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives.
- Efficient resolution of 3-aryloxy-1,2-propanediols using CLEA-YCJ01 with high enantioselectivity. National Institutes of Health (NIH). (2019).
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- Guaifenesin. PubChem, National Institutes of Health (NIH). CID 3516.
- Chiral HPLC Separ
- PURIFICATION, STEREOISOMERIC ANALYSIS AND QUANTIFICATION OF BIOLOGICALLY ACTIVE COMPOUNDS... Diva-Portal.org.
- Williamson Ether Synthesis of Guaifenesin. CDN.
- One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)
- Development and validation of a chiral HPLC method for rapid screening...
- Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione.
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- Analytical Methods. Dynamic Stereochemistry of Chiral Compounds. (2007).
- Chiral and achiral separation of ten flavanones using supercritical fluid chrom
- Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives...
- guaifenesin. IUPHAR/BPS Guide to PHARMACOLOGY.
- Comparative Chiral Separation of Thalidomide Class of Drugs... MDPI.
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- Compound Guaifenesin (FDB023575). FooDB. (2011).
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- Stereoisomers, enantiomers, and chirality centers. Khan Academy. (2014).
- Viloxazine-impurities.
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A Technical Guide to (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane: A Key Intermediate in Reboxetine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reboxetine, a selective norepinephrine reuptake inhibitor, is a crucial therapeutic agent for the management of clinical depression.[1] The synthesis of its morpholine core structure is a subject of significant interest in medicinal and process chemistry.[2] Central to several efficient synthetic routes is the formation of the key intermediate, (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane. This technical guide provides an in-depth exploration of this diol intermediate, focusing on its synthesis, stereochemistry, and pivotal role in the construction of the Reboxetine framework. As a Senior Application Scientist, this document aims to deliver not just procedural steps, but also the underlying scientific rationale to empower researchers in their drug development endeavors.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental for its synthesis, purification, and handling. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₀O₄ | [3] |
| Molecular Weight | 288.34 g/mol | [3] |
| Stereochemistry | (2RS,3RS) | [3] |
| Purity (Typical) | Min. 95% | [3] |
| Synonyms | (2R,3S)-rel-3-(2-ethoxyphenoxy)-3-phenyl-1,2-propanediol, (R,S)-(+/-)-3-(2-Ethoxyphenoxy)-3-phenyl-1,2-propanediol | [3] |
Synthesis of the Diol Intermediate: A Mechanistic Perspective
The most common and efficient method for the synthesis of 1,2-diols, such as the Reboxetine intermediate, is through the ring-opening of an epoxide precursor. This transformation is a cornerstone of modern organic synthesis, offering a high degree of stereochemical control.
The Precursor: trans-2-(2-Ethoxyphenoxymethyl)-3-phenyloxirane
The synthesis of the target diol begins with the corresponding epoxide, trans-2-(2-Ethoxyphenoxymethyl)-3-phenyloxirane. The trans configuration of this starting material is crucial as the subsequent ring-opening reaction is stereospecific, directly influencing the stereochemistry of the resulting diol. The formation of this epoxide can be achieved through the epoxidation of the corresponding alkene, a reaction often mediated by peroxy acids like meta-chloroperoxybenzoic acid (mCPBA).[4]
Epoxide Ring-Opening: The Key Transformation
The conversion of the epoxide to the (2RS,3RS)-diol is typically achieved through acid-catalyzed hydrolysis.[5] The mechanism involves the protonation of the epoxide oxygen, which activates the ring towards nucleophilic attack by water.
Caption: Mechanism of Acid-Catalyzed Epoxide Ring-Opening.
The stereochemistry of this reaction is a critical consideration. The acid-catalyzed ring-opening of epoxides proceeds via an SN2-like mechanism, resulting in an anti-dihydroxylation.[6] This means that the two hydroxyl groups in the final product will be on opposite faces of the carbon backbone. Given a trans-epoxide starting material, this leads to the formation of the desired (2RS,3RS)-diol.
Experimental Protocol: Synthesis of this compound
The following is a representative protocol for the synthesis of the title compound, based on established methods for epoxide hydrolysis.
Materials:
-
trans-2-(2-Ethoxyphenoxymethyl)-3-phenyloxirane
-
Acetone
-
Sulfuric acid (0.1 M aqueous solution)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve trans-2-(2-Ethoxyphenoxymethyl)-3-phenyloxirane in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add a 0.1 M aqueous solution of sulfuric acid to the flask with vigorous stirring. The reaction is typically exothermic and may require cooling in an ice bath to maintain a temperature of 20-25°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting epoxide is consumed.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the solution is neutral to pH paper.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Self-Validation: The successful synthesis can be confirmed by standard analytical techniques. The disappearance of the epoxide signal and the appearance of the diol signals in the ¹H and ¹³C NMR spectra, along with the characteristic broad O-H stretch in the IR spectrum, will validate the transformation.
Conversion of the Diol to Reboxetine: Constructing the Morpholine Ring
The (2RS,3RS)-diol is a versatile intermediate for the synthesis of Reboxetine. The two hydroxyl groups provide the necessary functionality for the formation of the morpholine ring. A common strategy involves a two-step process: activation of one hydroxyl group and subsequent intramolecular cyclization.
Caption: General strategy for the conversion of the diol to Reboxetine.
A plausible synthetic route involves the initial conversion of the diol to an amino alcohol, followed by reaction with chloroacetyl chloride to form a chloroacetamide intermediate.[7] This intermediate then undergoes an intramolecular Williamson ether synthesis-type cyclization, typically promoted by a strong base such as potassium tert-butoxide, to furnish the morpholinone ring, which can then be reduced to the final morpholine ring of Reboxetine.[2][7]
Analytical Characterization
The identity and purity of this compound should be confirmed using a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethoxy group, and the methine and methylene protons of the propane backbone. The diastereotopic protons of the methylene group will likely appear as a complex multiplet. The ¹³C NMR will show distinct signals for all 17 carbon atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the hydroxyl groups.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (288.34 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Conclusion
This compound is a pivotal intermediate in the synthesis of the antidepressant drug Reboxetine. Its preparation via the stereospecific ring-opening of a trans-epoxide precursor is a robust and well-established synthetic strategy. A thorough understanding of the reaction mechanisms, stereochemical control, and analytical characterization of this diol is essential for the successful and efficient production of Reboxetine. This guide has provided a comprehensive overview of these key aspects, intended to support the endeavors of researchers and professionals in the field of drug development.
References
-
(S,S)-Reboxetine was synthesized stereospecifically in 30% overall yield and 99% ee in eight steps. Key steps were selective oxidation of an N-protected hydroxymethylmorpholine. ACS Publications. [Link]
- Process for preparing N,N-dimethyl-{3-phenyl-3-[(4-thfluoromethyl)- -phenoxy]-propyl-amine}-p-toluenesulfonate.
-
Son & Lee developed the dynamic kinetic resolution-mediated asymmetric transfer hydrogenation (ATH) of 2-benzoyl morpholine-3-ones served as a crucial step in the stereoselective synthesis of reboxetine 26. National Center for Biotechnology Information. [Link]
-
Reboxetine synthesis using the Pfizer process. ResearchGate. [Link]
- Synthesis method of duloxetine intermediate.
-
The synthesis of (R,S)-reboxetine employing a tandem cyclic sulfate rearrangement - Opening process. ResearchGate. [Link]
-
Enantio- and regioselectivity in the epoxide-hydrolase-catalyzed ring opening of aliphatic oxiranes: Part II: Dialkyl. PubMed. [Link]
-
One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. ACS Publications. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Reboxetine-impurities. Pharmaffiliates. [Link]
-
Formal synthesis of reboxetine (blue color). First Pfizer synthesis (red color). ResearchGate. [Link]
-
Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. ACS Publications. [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
Epoxide Synthesis and Ring-Opening Reactions. Encyclopedia.pub. [Link]
- A process for preparing duloxetine and intermediates for use therein.
-
(1RS,2RS,3RS)-1,2-Dimethoxy-3-methyl-2-phenyl-1-(2-thienyl)cyclopropane. National Center for Biotechnology Information. [Link]
-
(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
- Improved synthesis and preparations of duloxetine salts.
-
Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. MDPI. [Link]
-
(PDF) Stereoselective Epoxidation of Triterpenic Allylic Alcohols and Cytotoxicity Evaluation of Synthesized Compounds. ResearchGate. [Link]
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Sourcing and Quality Control of (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane: A Technical Guide for Drug Development Professionals
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the procurement and quality assessment of (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane, a key pharmaceutical intermediate. Adherence to stringent quality control is paramount to ensure the safety, efficacy, and regulatory compliance of the final active pharmaceutical ingredient (API).
Introduction to this compound
This compound is a vicinal diol with the chemical formula C₁₇H₂₀O₄ and a molecular weight of approximately 288.34 g/mol .[1] Its structure, featuring a phenyl group and an ethoxyphenoxy moiety, makes it a valuable building block in the synthesis of more complex molecules, including APIs. The stereochemistry, denoted by (2RS,3RS), indicates a racemic mixture of the (2R,3R) and (2S,3S) enantiomers.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₀O₄ | [1] |
| Molecular Weight | 288.34 g/mol | [1] |
| Minimum Purity | ≥ 95% | [1] |
Identification and Evaluation of Suppliers
The supply chain for pharmaceutical intermediates is critical and requires rigorous vetting of potential vendors. While some suppliers may list this compound as a research chemical, its use in drug development necessitates sourcing from manufacturers who adhere to Good Manufacturing Practices (GMP) for intermediates.
Potential Suppliers and Sourcing Strategy:
Several companies specialize in the provision of research chemicals and pharmaceutical intermediates. While a direct, active supplier for bulk quantities may require a specific inquiry, the following companies are notable in this sector:
-
Biosynth (via CymitQuimica): This supplier has listed the compound, although it is currently marked as discontinued.[1] They may still offer custom synthesis or provide information on analogous products.
-
Santa Cruz Biotechnology (SCBT): SCBT offers a deuterated version of the target molecule, suggesting familiarity with this class of compounds. They are a potential source for research-grade material and may have capabilities for non-deuterated synthesis.
-
Shanghai Chemhere Co., Ltd.: This company specializes in APIs and pharmaceutical intermediates and has been identified as listing the CAS number for the target compound.
-
BLDpharm: A supplier of research chemicals and intermediates with a broad catalog.[2]
-
Spectrum Chemical: A known provider of organic research chemicals and intermediates.
-
Kanoria Chemicals: A manufacturer of chemical intermediates in India.[3][4]
Supplier Verification Workflow:
A systematic approach to qualifying suppliers is essential. The following workflow is recommended:
Caption: Workflow for the qualification of a new supplier.
Synthesis, Potential Impurities, and Quality Control
A comprehensive understanding of the synthetic route is crucial for identifying potential impurities and establishing a robust quality control strategy.
Putative Synthetic Pathway:
The most probable synthetic route to this compound involves the acid-catalyzed hydrolysis of the corresponding epoxide, 1-(2-ethoxyphenoxy)-2,3-epoxypropane. This precursor is typically synthesized from 2-ethoxyphenol and an epihalohydrin, such as epichlorohydrin.
Caption: Proposed two-step synthesis of the target diol.
Potential Impurities:
Based on the likely synthesis, the following impurities should be considered during quality control:
-
Unreacted Starting Materials: 2-ethoxyphenol and residual epoxide precursor.
-
By-products of Epoxide Formation: Isomeric products and oligomers.
-
By-products of Hydrolysis: Incomplete reaction leading to residual epoxide.
-
Solvent Residues: From both reaction and purification steps.
-
Heavy Metals: From catalysts or reaction vessels.
Analytical Methods for Quality Control:
A multi-faceted analytical approach is necessary to ensure the identity, purity, and impurity profile of the intermediate.
Experimental Protocols:
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine purity and quantify impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV at a suitable wavelength (e.g., 270 nm).
-
Standard Preparation: A reference standard of known purity is required for accurate quantification.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure and identify impurities.
-
¹H NMR: Provides information on the proton environment, allowing for structural elucidation.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight and elemental composition.
-
Technique: Electrospray ionization (ESI) is suitable for this molecule.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To identify key functional groups.
-
Expected Peaks: Characteristic absorptions for hydroxyl (-OH), ether (C-O-C), and aromatic (C=C) groups.
-
Regulatory and Documentation Requirements
For use in drug development, this compound must be accompanied by comprehensive documentation. Suppliers should be able to provide:
-
Certificate of Analysis (CoA): Detailing the lot-specific analytical results for identity, purity, impurities, and other specified tests.
-
Technical Data Sheet (TDS): Providing general physicochemical properties.
-
Safety Data Sheet (SDS): Outlining handling, storage, and safety information.
-
Statement on GMP Compliance: A declaration that the intermediate was manufactured in accordance with the principles of ICH Q7 for intermediates.
Conclusion
The successful integration of this compound into a drug development program hinges on a robust supplier qualification process and a thorough understanding of its chemistry and quality attributes. By implementing the strategies outlined in this guide, researchers and developers can ensure the procurement of high-quality material, thereby safeguarding the integrity of their final API and facilitating a smoother regulatory submission process.
References
- BLDpharm. (n.d.). Featured Boronates - Original Products from BLDpharm!
- ChemWhat. (n.d.). (2RS,3RS)-3-(2-ETHOXYPHENOXY)-2-HYDROXY-1-(4-NITROBENZOYLOXY)-3-PHENYLPROPANE CAS#: 98769-70-1.
- CymitQuimica. (n.d.). This compound.
- Shanghai Chemhere Co., Ltd. (n.d.). Profile.
- Kanoria Chemicals & Industries Ltd. (n.d.). Welcome to Kanoria Chemicals.
- MedChemExpress. (n.d.). 2rs-3rs-1-chloroacetylamino-3-2-ethoxy-d5-phenoxy-2-hydroxy-3-phenylpropane.
- Kanoria Chemicals & Industries Ltd. (n.d.). About Us.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound.
Sources
Methodological & Application
Application Notes and Protocols: (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane in Synthesis
Introduction: A Versatile Chiral Building Block
(2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane is a vicinal diol functionalized with both an ethoxyphenoxy and a phenyl group. Its structure, possessing two adjacent chiral centers, makes it a valuable intermediate in stereoselective synthesis. The presence of the diol moiety offers multiple reaction sites for derivatization, while the aromatic groups provide a scaffold for building more complex molecular architectures. These characteristics position the compound as a significant building block for researchers in medicinal chemistry and materials science.
This document provides a comprehensive guide to the synthesis and potential applications of this compound, with a focus on detailed, field-proven protocols and the underlying chemical principles. While direct literature on this specific molecule is sparse, its synthesis and applications can be reliably extrapolated from the extensive research on analogous 3-aryloxy-1,2-propanediols, a class of compounds with significant pharmaceutical importance.[1][2][3]
Compound Properties:
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₀O₄ | [4] |
| Molecular Weight | 288.34 g/mol | [4] |
| Synonyms | (2R,3S)-rel-3-(2-ethoxyphenoxy)-3-phenyl-1,2-propanediol | [4] |
| Appearance | Predicted to be a solid or high-boiling oil | N/A |
Part 1: Synthesis Protocols
The synthesis of this compound can be approached through several reliable synthetic strategies. The two primary methods detailed here are the Williamson Ether Synthesis, a classic and robust method for ether formation, and the base-catalyzed ring-opening of a substituted epoxide, which offers excellent regioselectivity.
Synthesis of Key Precursor: 2-Ethoxyphenol
A crucial starting material for the synthesis is 2-ethoxyphenol. This can be prepared from catechol via ethylation.
Protocol 1: Ethylation of Catechol with Diethyl Sulfate
This method provides a high yield of 2-ethoxyphenol through a straightforward alkylation.[5]
Workflow Diagram:
Caption: Synthesis of 2-Ethoxyphenol via Ethylation.
Step-by-Step Procedure:
-
Reaction Setup: To a solution of toluene (500 ml) and aqueous sodium hydroxide, add catechol (100 gm). Stir the mixture for 10 minutes at 25-30°C.
-
Addition of Alkylating Agent: Add diethyl sulfate (112 gm) to the mixture.
-
Reaction: Heat the mixture to 60-65°C and maintain stirring for 3 hours. Following this, increase the temperature to reflux and distill the mixture completely.
-
Workup: Cool the distillate to 15-20°C and add aqueous sodium hydroxide solution, stirring for 15 minutes. Separate the organic and aqueous layers.
-
Extraction and Neutralization: To the aqueous layer, add toluene (400 ml) and cool to 15-20°C. Slowly add aqueous hydrochloric acid to neutralize the solution.
-
Purification: Separate the organic layer, treat with activated carbon, and distill to obtain pure 2-ethoxyphenol.
Rationale: The sodium hydroxide deprotonates the phenolic hydroxyl group of catechol, forming the more nucleophilic phenoxide. This readily attacks the electrophilic ethyl group of diethyl sulfate in an SN2 reaction.[6][7] Using toluene as a solvent and performing a distillation workup allows for efficient separation of the product.
Core Synthesis via Williamson Ether Synthesis
This approach builds the target molecule by forming the ether linkage between 2-ethoxyphenol and a suitable C3-phenyl synthon. This is analogous to the industrial synthesis of the related drug, Guaifenesin.[6][8]
Reaction Scheme:
Caption: Williamson Ether Synthesis Pathway.
Protocol 2: Synthesis from 2-Ethoxyphenol and a Chlorinated Diol
-
Phenoxide Formation: In a reaction vessel, dissolve 2-ethoxyphenol (1.0 eq) in a suitable solvent such as ethanol or DMF. Add a strong base, like sodium hydroxide (1.1 eq) or sodium hydride (1.1 eq), and stir at room temperature until deprotonation is complete.[9][10]
-
Nucleophilic Substitution: To the resulting sodium 2-ethoxyphenoxide solution, add a solution of a suitable electrophile, such as (2RS,3RS)-1-chloro-3-phenylpropane-2,3-diol (1.0 eq), dropwise at a controlled temperature (e.g., 50-70°C).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup: Cool the reaction mixture, quench with water, and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality: This is a classic SN2 reaction.[10][11] The alkoxide ion, a potent nucleophile, attacks the carbon atom bearing the chlorine leaving group. The use of a primary alkyl halide is crucial to minimize competing elimination reactions.[7] The stereochemistry of the final product is determined by the stereochemistry of the starting chlorinated diol.
Core Synthesis via Epoxide Ring-Opening
This method involves the reaction of 2-ethoxyphenol with a phenyl-substituted glycidol derivative. This reaction is typically base-catalyzed and proceeds with high regioselectivity, with the nucleophile attacking the less sterically hindered carbon of the epoxide.[1][12]
Reaction Mechanism:
Caption: Epoxide Ring-Opening Mechanism.
Protocol 3: Ring-Opening of (2RS,3RS)-3-Phenylglycidol
-
Catalyst and Reactants: To a solution of 2-ethoxyphenol (1.0 eq) and (2RS,3RS)-3-phenylglycidol (1.0 eq) in a suitable solvent (e.g., ethanol or neat), add a catalytic amount of a base such as triethylamine or sodium hydroxide.[12]
-
Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 80-100°C) and stir until the reaction is complete, as monitored by TLC or GC-MS.
-
Workup: Cool the reaction mixture and, if necessary, neutralize the catalyst with a dilute acid.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the desired diol.
Expertise & Experience: The base catalyst serves two purposes: it deprotonates the phenol to increase its nucleophilicity and activates the epoxide ring for nucleophilic attack. The reaction regioselectivity is governed by attack at the terminal (C3) carbon of the glycidol, leading to the desired 1,2-diol product.[1] This method is often preferred for its atom economy and milder conditions compared to the Williamson synthesis.
Part 2: Applications in Synthesis
The unique structure of this compound makes it a versatile tool for synthetic chemists.
Intermediate for Pharmaceutical Synthesis
The 3-aryloxy-1,2-propanediol motif is a core component of many β-adrenergic blocking agents (beta-blockers).[3] The diol can be converted into a terminal epoxide, which is then opened by an amine to introduce the pharmacologically active side chain.
Workflow for Conversion to Aryloxypropanolamines:
Caption: Pathway to Pharmaceutical Scaffolds.
This synthetic route allows for the creation of libraries of novel compounds for drug discovery by varying the amine used in the final step.[2]
Chiral Auxiliary in Asymmetric Synthesis
A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction.[13] The diol functionality in this compound allows it to be converted into a chiral acetal or ketal with a prochiral ketone or aldehyde. The steric bulk of the phenyl and ethoxyphenoxy groups can then direct the approach of a reagent from one face of the molecule, inducing diastereoselectivity. After the reaction, the auxiliary can be cleaved and recovered.[14]
Building Block for Complex Molecules and Prodrugs
The two hydroxyl groups provide handles for further chemical transformations. For example, they can be:
-
Esterified: To create prodrugs with altered solubility or pharmacokinetic profiles.
-
Protected and Oxidized: To access a range of other functional groups.
-
Used in "Click Chemistry": After conversion to an azide or alkyne, the molecule can be used in Huisgen 1,3-dipolar cycloaddition reactions to link to other molecules.[15]
Part 3: Safety and Handling
General Precautions:
-
Work with this compound and its precursors should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile), must be worn at all times.[16]
Specific Hazards of Precursors:
-
Glycidyl Ethers and Epichlorohydrin: These are reactive electrophiles and should be handled with extreme care. They are classified as potential mutagens and sensitizers.[17][18][19] Avoid skin and eye contact, and inhalation of vapors.[17][20]
-
Strong Bases (NaOH, NaH): These are corrosive and will cause severe burns upon contact. Handle with appropriate care.
Waste Disposal:
-
All chemical waste should be disposed of according to institutional and local regulations. Avoid releasing materials into the environment.
References
- Karakaplan, M., Turgut, Y., & Hosgören, H. (2005). A practical synthesis of chiral 3-aryloxy-1,2-propanediols. Journal of Chemical Research, 2005(5), 337-338.
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ResearchGate. Synthesis of 3-aryloxy-1,2-propanediol derivatives 79 mediated by organocatalyst 78. [Link]
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PrepChem.com. Synthesis of 3-allyloxy-1,2-propanediol. [Link]
- Google Patents.CN102659536A - Method for synthesizing o-hydroxy phenyl ether.
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MSN Laboratories Private Limited. (2022). Process for the preparation of 2-ethoxy-phenol. Technical Disclosure Commons. [Link]
- Chen, J., & Shum, W. (1995). A practical synthetic route to enantiopure 3-aryloxy-1,2-propanediols from chiral glycidol. Tetrahedron Letters, 36(14), 2379–2380.
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ResearchGate. Enzymatic synthesis of both enantiomeric forms of 3-allyloxy-propane-1,2-diol. [Link]
- Google Patents.WO1987003583A1 - Synthesis of aryloxypropanolamines and arylethanolamines.
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Sci-Hub. A Practical Synthesis of Chiral 3‐Aryloxy‐1,2‐propanediols. [Link]
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ResearchGate. A Practical Synthesis of Chiral 3Aryloxy1,2-propanediols. [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: Glycidyl ether. [Link]
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Gelest, Inc. (2016). ALLYL GLYCIDYL ETHER Safety Data Sheet. [Link]
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MSN Laboratories Private Limited. (2022). Process for the preparation of 2-ethoxy-phenol. [Link]
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CDC Stacks. GLYCIDYL ETHERS. [Link]
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ResearchGate. Glycidyl Ethers (Aliphatic Glycidyl Ethers, Aromatic Monoglycidyl Ethers, Aromatic Diglycidyl Ethers, Polyglycidyl Ethers) and Precursor Epoxy Compounds. [Link]
-
ChemSynthesis. 3-allyloxy-propane-1,2-diol. [Link]
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IP.com. An Improved Process For The Preparation Of Guaifenesin With A Customized Particle Size. [Link]
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ResearchGate. A simple model reaction where phenyl glycidyl ether (PGE) and...[Link]
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Chongqing Chemdad Co., Ltd. 3-ALLYLOXY-1,2-PROPANEDIOL. [Link]
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Edubirdie. Williamson Ether Synthesis. [Link]
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Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Chegg. Guaifenesin an expectorant from cough tablets are prepared from Guaiacol...[Link]
-
Taylor & Francis. Williamson ether synthesis – Knowledge and References. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- Google Patents.CN106431849A - Method for synthesizing guaifenesin drug intermediate 3-(o-methoxy phenoxy)-1,2-propanediol.
- Google Patents.US7615604B2 - Diols formed by ring-opening of epoxies.
-
MDPI. One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. [Link]
-
The Royal Society of Chemistry. Mechanism of model phenyl glycidyl ether/dicyandiamide reaction. [Link]
-
ResearchGate. Racemic Guaifenesin Preparation by in vivo Williamson ether synthesis and FTIR, NMR, HPLC and GCMS spectral analysis. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
MDPI. 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol. [Link]
-
Wikipedia. Phenyl glycidyl ether. [Link]
-
DTIC. (1979). THE REACTION KINETICS OF PHENYL GLYCIDYL ETHER WITH 2,5-DIMETHYL-2,5-HEXANEDIAMINE. [Link]
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PubMed. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. [Link]
-
PubMed Central. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. [Link]
-
DergiPark. The Use of Click Chemisty in Drug Development Applications. [Link]
-
International Journal of Chemical and Physical Sciences. Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. [Link]
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Application and Protocol for the Analytical Determination of Reboxetine and its Impurities
Abstract
This comprehensive guide provides a detailed framework for the identification, quantification, and control of impurities in the selective norepinephrine reuptake inhibitor, Reboxetine. Developed for researchers, scientists, and drug development professionals, this document outlines the regulatory landscape, the nature of potential impurities, and robust analytical methodologies for their determination. Detailed protocols for a stability-indicating High-Performance Liquid Chromatography (HPLC) method and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method are provided, underpinned by the principles of scientific integrity and adherence to international regulatory standards.
Introduction: The Criticality of Impurity Profiling for Reboxetine
Reboxetine is a morpholine derivative used as an antidepressant, primarily in the treatment of major depressive disorder.[1][2] As with any Active Pharmaceutical Ingredient (API), the presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.[3] These unwanted chemical entities can originate from various stages, including the synthesis of the drug substance, degradation during storage, or interactions with excipients in the formulation.[4]
Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances and products (ICH Q3A/B).[3] These guidelines necessitate the reporting, identification, and toxicological qualification of impurities that exceed specific thresholds, making robust analytical methods a cornerstone of pharmaceutical development and quality control.
This application note serves as a practical guide to navigate the analytical challenges associated with Reboxetine impurity profiling. We will delve into the structural landscape of potential impurities, provide validated, step-by-step analytical protocols, and discuss the rationale behind the methodological choices, ensuring a comprehensive understanding for the practicing scientist.
The Impurity Landscape of Reboxetine
A thorough understanding of potential impurities is the foundation of a robust analytical control strategy. For Reboxetine, impurities can be broadly categorized as process-related impurities, degradation products, and metabolites.
2.1. Process-Related Impurities:
These impurities are by-products or unreacted starting materials from the synthetic route employed in the manufacture of Reboxetine. While specific process impurities are often proprietary, a general understanding of the synthesis of morpholine derivatives allows for the postulation of likely candidates.[5] One such potential impurity is (2RS,3RS)-3-(2-Ethoxyphenoxy)-3-phenylpropene-1,2-epoxide , which may serve as a key intermediate in the synthesis.[4]
2.2. Degradation Products:
Degradation products arise from the decomposition of the Reboxetine molecule under the influence of external factors such as heat, light, humidity, and pH extremes. Forced degradation studies are intentionally conducted to predict the likely degradation pathways and to develop stability-indicating analytical methods.[6]
2.3. Metabolites:
While not strictly impurities in the drug substance, understanding the metabolic fate of Reboxetine is crucial as metabolites can be present in certain formulations or arise from degradation pathways that mimic metabolic transformations. The primary metabolite of Reboxetine is O-desethylreboxetine .[1] Other known metabolites include hydroxylated positional isomers and N-oxide derivatives.[4][7]
A summary of some known and potential impurities of Reboxetine is presented in Table 1.
Table 1: Known and Potential Impurities of Reboxetine
| Impurity Name | Type | Potential Origin |
| (2RS,3RS)-3-(2-Ethoxyphenoxy)-3-phenylpropene-1,2-epoxide | Process-Related | Synthetic Intermediate |
| N-desethyl Reboxetine | Metabolite/Degradant | N-dealkylation |
| Hydroxylated Reboxetine Isomers | Metabolite/Degradant | Oxidative metabolism or degradation |
| Reboxetine N-oxide | Metabolite/Degradant | N-oxidation |
| N-Nitroso Reboxetine | Degradant | Potential nitrosamine impurity |
Analytical Methodologies: A Multi-faceted Approach
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of Reboxetine impurities. High-Performance Liquid Chromatography (HPLC) serves as the primary tool for separation and quantification, while Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of volatile impurities and as a confirmatory technique.[8][9]
High-Performance Liquid Chromatography (HPLC) for Impurity Quantification
A stability-indicating HPLC method is paramount for separating the active ingredient from its impurities and degradation products. The following protocol outlines a robust reversed-phase HPLC method with UV detection.
The selection of a C18 column provides a versatile stationary phase for the separation of moderately polar compounds like Reboxetine and its likely impurities. The mobile phase, a gradient of acetonitrile and a phosphate buffer, allows for the effective elution and separation of compounds with varying polarities. The pH of the buffer is a critical parameter and should be optimized to ensure good peak shape and resolution. UV detection at an appropriate wavelength provides the necessary sensitivity for quantifying impurities at low levels.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A : Mobile Phase B (70:30 v/v) |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Reboxetine reference standard and known impurity standards in the diluent to prepare a stock solution. Further dilute to the desired concentration for system suitability and quantification.
-
Sample Solution: Accurately weigh and dissolve the Reboxetine drug substance or a crushed tablet equivalent in the diluent to achieve a final concentration of approximately 0.5 mg/mL.
System Suitability: Before sample analysis, the chromatographic system must meet predefined suitability criteria as per ICH guidelines.[10] This includes parameters like theoretical plates, tailing factor, and resolution between the main peak and the closest eluting impurity.
Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[11] The validation parameters include:
-
Specificity: Demonstrated through forced degradation studies and analysis of placebo samples.
-
Linearity: Assessed over a range of concentrations for Reboxetine and its impurities.
-
Accuracy: Determined by recovery studies of spiked samples.
-
Precision: Evaluated at the repeatability and intermediate precision levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established to ensure the method's sensitivity.
-
Robustness: Assessed by making small, deliberate variations to the method parameters.
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the analysis of Reboxetine impurities.
Caption: Workflow for Reboxetine impurity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Confirmatory Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It can be used to confirm the identity of known impurities and to identify unknown peaks observed in the HPLC analysis.
A capillary column with a non-polar stationary phase is suitable for the analysis of a broad range of compounds. The temperature programming allows for the separation of analytes with different boiling points. Mass spectrometric detection provides high selectivity and structural information, enabling confident identification of impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic and Spectrometric Conditions:
| Parameter | Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Program | Initial temperature 150 °C for 1 min, ramp at 10 °C/min to 300 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-550 amu |
Sample Preparation:
-
The same sample solution prepared for HPLC analysis can often be used, although derivatization may be necessary for non-volatile impurities to enhance their volatility.
Structural Elucidation of Unknown Impurities
The identification of unknown impurities is a critical step in ensuring drug safety. When an unknown peak is detected above the identification threshold, techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are employed for structural elucidation.[12][13] By analyzing the fragmentation pattern of the unknown impurity, its molecular structure can be proposed and subsequently confirmed by synthesizing the proposed structure and comparing its chromatographic and spectroscopic properties with the unknown peak.
Conclusion
The analytical methods and protocols detailed in this application note provide a robust framework for the comprehensive determination of impurities in Reboxetine. The primary stability-indicating HPLC method, coupled with the confirmatory GC-MS analysis, ensures the accurate and reliable monitoring of both known and unknown impurities. Adherence to these protocols, along with rigorous method validation, will enable researchers and drug development professionals to meet the stringent regulatory requirements for impurity control, ultimately ensuring the quality, safety, and efficacy of Reboxetine-containing pharmaceutical products.
References
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Veeprho. Reboxetine Impurities and Related Compound. [Link]
-
International Journal of Pharmaceutical Sciences. A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. [Link]
-
PubMed. Clinical Pharmacokinetics of Reboxetine, a Selective Norepinephrine Reuptake Inhibitor for the Treatment of Patients With Depression. [Link]
-
Wikipedia. Reboxetine. [Link]
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International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. [Link]
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Patsnap Synapse. What is the mechanism of Reboxetine Mesilate?. [Link]
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Scribd. ICH Q2(R1) Analytical Method Validation. [Link]
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ResearchGate. The Promises and Pitfalls of Reboxetine. [Link]
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Semantic Scholar. Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor. [Link]
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Pharmaffiliates. reboxetine-impurities. [Link]
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European Medicines Agency. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
-
LGC Standards. Paroxetine impurities: An overview. [Link]
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Waters. Impurities Application Notebook. [Link]
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Agilent. Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]
-
ResearchGate. A Selective LC Method for the Determination of Reboxetine in Human Plasma with Fluorescence Detection. [Link]
-
PubMed. Analysis of reboxetine, a novel antidepressant drug, in pharmaceutical tablets by capillary electrophoresis and derivative spectrophotometry. [Link]
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Natural Resources for Human Health. Optimized QuEChERS Methodology for Reliable LC-MS/MS Quantification of Sertraline and Fluoxetine Hydrochloride in Biological Samples. [Link]
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DergiPark. GC-MS analysis of fluoxetine and its active metabolite norfluoxetine in human urine. [Link]
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ScienceDirect. Antidepressants detection and quantification in whole blood samples by GC-MS/MS after a solid-phase extraction. [Link]
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MDPI. Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS. [Link]
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Phenomenex. LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum: A Simple Sample Preparation Strategy for. [Link]
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CONICET. Trends in Analytical chemistry. [Link]
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PMC. A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. [Link]
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Application Notes and Protocols for the Synthesis of Viloxazine and its Process-Related Impurities from 2-Ethoxyphenol
Abstract
This comprehensive guide provides detailed methodologies for the synthesis of Viloxazine, a selective norepinephrine reuptake inhibitor, commencing from the readily available starting material, 2-ethoxyphenol. Beyond the synthesis of the active pharmaceutical ingredient (API), this document places a significant emphasis on the formation, identification, and synthesis of critical process-related impurities. Understanding and controlling these impurities is paramount for ensuring the safety, efficacy, and regulatory compliance of Viloxazine. The protocols herein are designed for researchers, scientists, and professionals in drug development and quality control, offering not just procedural steps, but also the underlying chemical principles and strategic considerations for impurity management.
Introduction: The Synthetic Landscape of Viloxazine
Viloxazine, chemically known as (±)-2-[(2-ethoxyphenoxy)methyl]morpholine, has a well-established synthetic pathway that originates from 2-ethoxyphenol.[1][2] The core strategy involves the etherification of 2-ethoxyphenol with an epoxide-containing reagent, followed by the introduction of the morpholine ring structure. While seemingly straightforward, this synthetic route is susceptible to several side reactions, leading to the formation of various impurities that can be carried through the process and potentially contaminate the final API.[1][3]
The presence of impurities in a pharmaceutical product can have significant implications for its quality and safety.[3] Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines on the identification, qualification, and control of impurities.[3] Therefore, a thorough understanding of the impurity profile of Viloxazine is not merely an academic exercise but a critical aspect of its pharmaceutical development.[4] This guide will address the synthesis of Viloxazine and provide protocols for the targeted synthesis of key impurities, which can then be used as reference standards for analytical method development and validation.
The Primary Synthetic Pathway of Viloxazine
The most common and industrially scalable synthesis of Viloxazine from 2-ethoxyphenol can be dissected into two principal stages.
Stage 1: Formation of the Epoxide Intermediate
The initial step involves the reaction of 2-ethoxyphenol with epichlorohydrin in the presence of a base to form the key intermediate, 2-((2-ethoxyphenoxy)methyl)oxirane (also referred to as 1-(2-ethoxyphenoxy)-2,3-epoxypropane).[1][2][5] This reaction is a classic Williamson ether synthesis followed by an intramolecular nucleophilic substitution to form the epoxide ring.
Reaction Scheme:
The choice of base and reaction conditions is critical in this step to maximize the yield of the desired epoxide and minimize the formation of by-products. Common bases include sodium hydroxide and potassium carbonate.[5][6] The use of a phase-transfer catalyst can also be beneficial in improving the reaction rate and yield.[1]
Stage 2: Morpholine Ring Formation and Final Product
The epoxide intermediate is then reacted with a suitable amine source to introduce the nitrogen atom and facilitate the formation of the morpholine ring. A common method involves the reaction with 2-aminoethyl hydrogen sulfate in the presence of a strong base.[6][7] This is followed by an intramolecular cyclization to yield Viloxazine.
Reaction Scheme:
An alternative and often preferred route, which avoids the use of the potentially genotoxic 2-aminoethyl hydrogen sulfate, employs N-benzyl-aminoethanol.[1] This leads to the formation of an N-benzyl protected Viloxazine intermediate, which is subsequently debenzylated via catalytic hydrogenation to afford the final product.[1]
Understanding and Synthesizing Key Viloxazine Impurities
Process-related impurities in the synthesis of Viloxazine can arise from unreacted starting materials, intermediates, side reactions, and degradation products. The ability to synthesize and isolate these impurities is crucial for their use as reference standards in analytical methods, such as High-Performance Liquid Chromatography (HPLC), to ensure the purity of the final drug substance.[3][6]
Starting Material and Intermediate Impurities
-
2-Ethoxyphenol: Unreacted starting material can persist if the initial etherification reaction does not go to completion.
-
Epichlorohydrin: Due to its high reactivity and potential for polymerization, residual epichlorohydrin is a critical impurity to monitor.[8][9]
-
2-((2-Ethoxyphenoxy)methyl)oxirane: The epoxide intermediate can remain if the subsequent ring-opening and cyclization steps are incomplete.[1]
Dimer Impurity
A significant process impurity that has been identified is a dimer of Viloxazine.[6] This impurity, chemically named 1-(2-ethoxyphenoxy)-3-((2-(2-((2-ethoxyphenoxy)methyl)morpholino)ethyl)amino)propan-2-ol, can be formed through the reaction of the epoxide intermediate with a molecule of Viloxazine or a related amine intermediate.[6]
Proposed Formation of Dimer Impurity:
Caption: Fig. 1: Proposed formation of the Viloxazine dimer impurity.
Other Process-Related Impurities
Other potential impurities include by-products from the polymerization of epichlorohydrin and side-products from the reaction of intermediates with other nucleophiles present in the reaction mixture.[1][9] A "Methyl analog impurity" and other dimer impurities (VXZ-Dimer-A, VXZ-4D-Dimer impurity, VXZ-3D Impurity) have also been noted in analytical studies.[3]
Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.
Protocol 1: Synthesis of 2-((2-Ethoxyphenoxy)methyl)oxirane (Epoxide Intermediate)
This protocol is adapted from procedures described in the literature.[1][6]
Materials:
-
2-Ethoxyphenol
-
Epichlorohydrin
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Toluene
-
Water (deionized)
-
Sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-ethoxyphenol (1.0 eq) in toluene, add a solution of sodium hydroxide (1.1 eq) in water.
-
Heat the mixture to 50-60°C and add epichlorohydrin (1.5 eq) dropwise over 30 minutes.
-
Maintain the reaction at 60°C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and add water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-((2-ethoxyphenoxy)methyl)oxirane as an oil.
Expected Outcome: A pale yellow oil. The product can be purified by vacuum distillation if necessary.
Protocol 2: Synthesis of Viloxazine Hydrochloride
This protocol outlines a general procedure for the synthesis of Viloxazine hydrochloride.[6][7]
Materials:
-
2-((2-Ethoxyphenoxy)methyl)oxirane
-
2-Aminoethyl hydrogen sulfate
-
Potassium hydroxide (KOH)
-
Methanol
-
Hydrochloric acid (HCl) in isopropanol
-
Ethyl acetate
Procedure:
-
Dissolve 2-aminoethyl hydrogen sulfate (1.2 eq) in a solution of potassium hydroxide (3.0 eq) in methanol.
-
Add the 2-((2-ethoxyphenoxy)methyl)oxirane (1.0 eq) to the above solution and heat the mixture to reflux for 8-12 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and cool in an ice bath.
-
Add a solution of HCl in isopropanol dropwise with stirring to precipitate Viloxazine hydrochloride.
-
Filter the solid, wash with cold ethyl acetate, and dry under vacuum to obtain Viloxazine hydrochloride.
Expected Outcome: A white to off-white crystalline solid.
Protocol 3: Synthesis of Viloxazine Dimer Impurity Reference Standard
This protocol is a conceptualized procedure for the targeted synthesis of the dimer impurity for use as a reference standard.
Materials:
-
2-((2-Ethoxyphenoxy)methyl)oxirane
-
Viloxazine free base
-
A suitable solvent (e.g., isopropanol)
Procedure:
-
Dissolve Viloxazine free base (1.0 eq) in isopropanol.
-
Add 2-((2-ethoxyphenoxy)methyl)oxirane (0.5 eq) to the solution. A slight excess of Viloxazine is used to favor the formation of the dimer over polymerization of the epoxide.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and stir for 24-48 hours.
-
Monitor the formation of the dimer impurity by HPLC.
-
Once a significant amount of the dimer has formed, cool the reaction mixture.
-
The dimer impurity can be isolated and purified from the reaction mixture using preparative chromatography (e.g., preparative HPLC or column chromatography on silica gel).
Expected Outcome: An isolated and purified sample of the Viloxazine dimer impurity, which can be characterized by NMR, MS, and other spectroscopic techniques.
Analytical Characterization and Impurity Profiling
A robust analytical method is essential for the detection and quantification of impurities in Viloxazine. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for this purpose.[3]
Typical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 or C8, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Aqueous phosphate buffer (pH adjusted) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A suitable gradient program to separate the main peak from all impurities. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at an appropriate wavelength (e.g., 210 nm or 270 nm) |
| Injection Volume | 10 µL |
The synthesized impurity reference standards are crucial for peak identification and for the validation of the analytical method in terms of specificity, linearity, accuracy, and precision, in accordance with ICH guidelines.[3]
Workflow for Viloxazine Synthesis and Impurity Control
The following diagram illustrates a logical workflow for the synthesis of Viloxazine with integrated impurity control.
Caption: Fig. 2: Workflow for Viloxazine synthesis with integrated impurity control.
Conclusion
The synthesis of Viloxazine from 2-ethoxyphenol is a well-defined process, yet it necessitates a thorough understanding and control of process-related impurities. This guide provides a framework for the synthesis of Viloxazine and its key impurities, emphasizing the importance of impurity reference standards for robust analytical testing. By integrating these principles and protocols into the drug development process, researchers and manufacturers can ensure the production of high-quality, safe, and effective Viloxazine.
References
-
Technical Disclosure Commons. (2023, August 25). An isolated dimer impurity of Viloxazine. Retrieved from [Link]
- Supernus Pharmaceuticals, Inc. (2013). Methods for producing viloxazine salts and novel polymorphs thereof. Google Patents.
-
European Patent Office. (2011, October 20). METHODS FOR PRODUCING VILOXAZINE SALTS AND NOVEL POLYMORPHS THEREOF - European Patent Office - EP 2558437 B1. Googleapis.com. Retrieved from [Link]
-
Journal of Chemical Health Risks. (n.d.). A Novel Stability‑Indicating Method for Determination of Related Substances of Viloxazine Hydrochloride in a Active Pharmaceutical Ingredient (API) form Using RP‑HPLC. Retrieved from [Link]
-
Maithri Drugs Private Ltd. (n.d.). Green Analytical Method Development and Validation Studies of Viloxazine Hydrochloride in Pure and Commercial Products Using UV-Vis Spectroscopy. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives.
-
accessdata.fda.gov. (2021, March 5). 211964Orig1s000 PRODUCT QUALITY REVIEW(S). Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Viloxazine-impurities. Retrieved from [Link]
-
Quick Company. (n.d.). “Process For The Preparation Of Viloxazine Hydrochloride”. Retrieved from [Link]
-
Solvay. (n.d.). Product containing epichlorohydrin, its preparation and its use in various applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Study of the kinetics of the reaction of phenols with epichlorohydrin in dimethyl sulfoxide medium at 80°C. Retrieved from [Link]
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- 1. EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]
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- 7. “Process For The Preparation Of Viloxazine Hydrochloride” [quickcompany.in]
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- 9. researchgate.net [researchgate.net]
Application of (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane in Medicinal Chemistry: A Guide for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Sciences
In the landscape of medicinal chemistry and drug development, the purity of an active pharmaceutical ingredient (API) is paramount to ensuring its safety and efficacy.[1][2][3] Regulatory bodies worldwide, including the FDA and EMA, mandate stringent control over impurities in pharmaceutical products.[2] Unwanted chemical entities can arise from various sources, including the synthetic route, degradation of the API, or interactions with excipients.[3] These impurities can potentially exhibit toxicity, alter the pharmacological activity of the API, or compromise the stability of the final drug product.[4][5] Therefore, the identification, quantification, and control of impurities are critical quality attributes in pharmaceutical manufacturing.[1][4]
This document provides a detailed technical guide on the application of (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane , a compound primarily recognized in the pharmaceutical industry as Guaifenesin Impurity C . Guaifenesin is a widely used expectorant, and the presence of its impurities must be carefully monitored to ensure the quality and safety of the final dosage form.[6][7] This guide will focus on the role of this compound as a certified reference material (CRM) for the analytical testing of Guaifenesin.
Section 1: this compound - A Key Impurity of Guaifenesin
This compound is a known process-related impurity of Guaifenesin. Its chemical structure is presented below:
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₀O₄ | [8] |
| Molecular Weight | 288.34 g/mol | [8] |
| CAS Number | 98769-69-8 | [9] |
| Synonyms | (2R,3S)-rel-3-(2-ethoxyphenoxy)-3-phenyl-1,2-propanediol, Guaifenesin Impurity C | [8] |
The presence of this impurity in Guaifenesin drug substance and drug product needs to be monitored and controlled within the limits specified by pharmacopeias and regulatory guidelines. The availability of a highly purified and well-characterized standard of this compound is therefore essential for the development and validation of analytical methods for routine quality control and stability studies of Guaifenesin.
Section 2: Application in Analytical Method Development and Validation
The primary application of this compound in medicinal chemistry is as a reference standard for the accurate identification and quantification of this impurity in Guaifenesin samples. It plays a crucial role in various stages of drug development, including:
-
Analytical Method Development: Used to optimize chromatographic conditions for the separation of the impurity from the API and other related substances.
-
Method Validation: Essential for validating the specificity, linearity, accuracy, precision, and robustness of the analytical method as per ICH guidelines.[6][7]
-
Routine Quality Control: Employed as a standard for the quantification of the impurity in raw materials and finished products.
-
Stability Studies: Used to monitor the formation of the impurity under various stress conditions (e.g., heat, humidity, light, acid/base hydrolysis, and oxidation) to establish the shelf-life of the drug product.[6][10]
The following workflow illustrates the role of an impurity standard in the quality control process:
Caption: Workflow for Impurity Analysis using a Reference Standard.
Section 3: Experimental Protocols
This section provides a detailed protocol for the use of this compound as a reference standard for the determination of Guaifenesin impurities by Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). The following method is a representative example based on published literature and should be validated by the user for their specific application.[6][11]
Materials and Reagents
-
This compound Certified Reference Material
-
Guaifenesin Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
Chromatographic Conditions
Table 2: Recommended HPLC Parameters
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M KH₂PO₄ buffer (pH adjusted to 3.2 with orthophosphoric acid) : Methanol (90:10 v/v) |
| Mobile Phase B | 0.02 M KH₂PO₄ buffer (pH adjusted to 3.2 with orthophosphoric acid) : Methanol (10:90 v/v) |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 273 nm |
| Injection Volume | 10 µL |
Preparation of Solutions
3.3.1. Standard Stock Solution of this compound (Impurity C)
-
Accurately weigh about 10 mg of this compound CRM into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol. This gives a stock solution of approximately 100 µg/mL.
3.3.2. Guaifenesin Standard Stock Solution
-
Accurately weigh about 100 mg of Guaifenesin Reference Standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol. This gives a stock solution of approximately 1000 µg/mL.
3.3.3. System Suitability Solution
-
Pipette 1 mL of the Guaifenesin Standard Stock Solution and 1 mL of the Impurity C Standard Stock Solution into a 10 mL volumetric flask.
-
Dilute to volume with methanol. This solution contains approximately 100 µg/mL of Guaifenesin and 10 µg/mL of Impurity C.
3.3.4. Sample Solution (for a drug product)
-
Weigh and finely powder not fewer than 20 tablets of the Guaifenesin drug product.
-
Accurately weigh a portion of the powder equivalent to about 100 mg of Guaifenesin into a 100 mL volumetric flask.
-
Add about 70 mL of methanol and sonicate for 15 minutes with intermittent shaking.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filter the solution through a 0.45 µm nylon filter, discarding the first few mL of the filtrate.
System Suitability
Inject the System Suitability Solution and record the chromatograms. The system is suitable for use if:
-
The resolution between the Guaifenesin peak and the this compound peak is not less than 2.0.
-
The tailing factor for the Guaifenesin peak is not more than 1.5.
-
The relative standard deviation (RSD) for replicate injections of the Guaifenesin peak area is not more than 2.0%.
Procedure
-
Inject the diluent (methanol) as a blank to ensure no interfering peaks are present.
-
Inject the Standard Stock Solution of Impurity C.
-
Inject the Sample Solution.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.
-
Calculate the percentage of the impurity in the sample using the following formula:
% Impurity = (Area_impurity_sample / Area_impurity_standard) * (Conc_standard / Conc_sample) * 100
Where:
-
Area_impurity_sample is the peak area of the impurity in the sample solution.
-
Area_impurity_standard is the peak area of the impurity in the standard solution.
-
Conc_standard is the concentration of the impurity in the standard solution.
-
Conc_sample is the nominal concentration of Guaifenesin in the sample solution.
-
Section 4: Synthesis of this compound
For research laboratories that may need to synthesize this compound, a plausible synthetic route can be devised based on established organic chemistry principles. A common approach would involve the reaction of a styrene oxide derivative with 2-ethoxyphenol.
Caption: Plausible Synthetic Route.
Note: This is a generalized synthetic scheme. The actual synthesis would require optimization of reaction conditions, purification, and characterization of the final product. For a more detailed synthetic protocol, it is recommended to consult the chemical literature for the synthesis of analogous compounds.[12]
Section 5: Conclusion
This compound, also known as Guaifenesin Impurity C, serves a critical function in medicinal chemistry, not as a therapeutic agent, but as an indispensable tool for ensuring the quality and safety of Guaifenesin-containing pharmaceuticals. Its use as a certified reference material enables the development, validation, and execution of robust analytical methods for impurity profiling. This guide provides researchers, scientists, and drug development professionals with the necessary information and protocols to effectively utilize this compound in their quality control and research endeavors, ultimately contributing to the production of safer and more effective medicines.
References
-
Pharmaffiliates. The Role of Impurity Standards in Pharmaceutical Quality Control. [Link]
-
Longdom Publishing. Role and Importance of Impurity Profiling in Pharmaceutical Quality Assurance. [Link]
-
Aquigen Bio Sciences. IMPURITIES IN MEDICINE: WHY THEY MATTER AND HOW THEY'RE MANAGED. [Link]
-
Raju, T. V. R., et al. (2011). Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms. Pharmaceutical Methods, 2(4), 229–235. [Link]
-
CORE. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Guaifenesin and Dextromethorphan Impurities in Pharmaceutical Formulations. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Guaifenesin. [Link]
-
Melikyan, L. A., Grigoryan, R. S., & Davtyan, T. K. (2014). Development and Validation of RP-HPLC Method For Simultaneous Determination of Guaifenesin Impurities in MultiDrug Combinations. Global Journal of Medical Research, 14(2). [Link]
-
Veeprho. Control of Pharmaceutical Impurities in Pharmaceutical Drug Products. [Link]
-
ResolveMass Laboratories Inc. How Pharmaceutical Impurity Analysis Works. [Link]
-
ResearchGate. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Guaifenesin and Dextromethorphan Impurities in Pharmaceutical Formulations. [Link]
-
Global Journals. View of Development and Validation of RP-HPLC Method For Simultaneous Determination of Guaifenesin Impurities in Multi Drug Combinations. [Link]
-
ResearchGate. Summary of forced degradation results. [Link]
-
Microsoft .NET. Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms. [Link]
-
Priežkienas, A., et al. (2019). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. Journal of Organic Chemistry, 84(17), 11035-11045. [Link]
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Enantioselective Resolution of (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane Isomers by Chiral High-Performance Liquid Chromatography
An Application Guide
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of the (2R,3R) and (2S,3S) isomers of 3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane. The critical nature of stereoisomeric purity in pharmaceutical compounds necessitates reliable analytical methods to distinguish and quantify individual enantiomers. Enantiomers of a chiral drug can exhibit significantly different pharmacological, metabolic, and toxicological profiles.[1][2] This guide provides a comprehensive protocol utilizing a polysaccharide-based chiral stationary phase (CSP), which offers excellent enantiorecognition for compounds with aromatic and hydroxyl functionalities. The methodology presented herein is designed for researchers, quality control analysts, and drug development professionals requiring baseline resolution and accurate quantification of these specific stereoisomers.
Introduction and Scientific Rationale
The subject of this study, (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane, is a chiral compound possessing two stereocenters at the C2 and C3 positions of the propane backbone. The "(2RS,3RS)" designation specifies a racemic mixture of the (2R,3R) and (2S,3S) enantiomers. The structural similarity of this molecule to compounds like Guaifenesin and other phenoxy-propanediols suggests that chiral chromatography is the most effective approach for its isomeric separation.[3][4]
The development of analytical methods to separate enantiomers is a critical task in the pharmaceutical industry, as regulatory agencies worldwide increasingly require that chiral drugs be evaluated and marketed as single enantiomers unless the racemic form is therapeutically justified.[1] High-Performance Liquid Chromatography utilizing Chiral Stationary Phases (CSPs) has become the predominant technique for this purpose due to its versatility, efficiency, and scalability.[5][6]
This protocol leverages a cellulose-based CSP. The enantioselective mechanism of these phases relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector (the cellulose derivative). The stability of these complexes is governed by a combination of intermolecular interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. The hydroxyl and ether groups of the analyte, along with its phenyl rings, provide multiple points for these interactions, making a polysaccharide-based CSP an ideal choice for achieving separation.[6][7]
Principle of Chiral Recognition on a Cellulose-Based CSP
The separation of enantiomers is achieved because one enantiomer interacts more strongly with the chiral stationary phase than the other, leading to different retention times. On a cellulose-based CSP, the polymer's chiral glucose units create well-defined chiral cavities or grooves. The differential binding energy, and thus the separation, arises from the distinct spatial fit of each enantiomer within these grooves.
Caption: Principle of Chiral Separation on a CSP.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system. Adherence to the system suitability requirements ensures the validity and reproducibility of the obtained results.
Instrumentation and Materials
-
HPLC System: Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Chiral Column: Phenomenex Lux® Cellulose-1 (250 x 4.6 mm, 5 µm particle size). This column is selected based on its proven efficacy for separating a wide range of chiral compounds, including those with structures analogous to the target analyte.[8]
-
Reagents:
-
This compound standard (Purity ≥ 95%).[9]
-
n-Hexane (HPLC Grade).
-
Isopropanol (IPA) (HPLC Grade).
-
-
Data Acquisition: Empower®, Chromeleon®, or equivalent chromatography data software.
**3.2 Chromatographic Conditions
The parameters below have been optimized for baseline resolution and efficient analysis time.
| Parameter | Recommended Setting | Rationale |
| Mobile Phase | n-Hexane : Isopropanol (90:10, v/v) | Normal-phase elution is preferred for polysaccharide CSPs. IPA acts as the polar modifier; its concentration is critical for controlling retention and selectivity.[1][5] |
| Flow Rate | 1.0 mL/min | Provides optimal efficiency and resolution without generating excessive backpressure. |
| Column Temp. | 25 °C | Ensures reproducible retention times by controlling the thermodynamics of the chiral recognition process. |
| Detection | UV at 270 nm | The phenoxy moiety of the analyte exhibits strong absorbance at this wavelength, providing good sensitivity.[8] |
| Injection Vol. | 10 µL | A standard volume for analytical HPLC to ensure sharp peaks without overloading the column. |
| Run Time | 20 minutes | Sufficient to allow for the elution of both enantiomers and any potential impurities. |
Solution Preparation
-
Diluent: Mobile Phase (n-Hexane : Isopropanol, 90:10, v/v).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the (2RS,3RS)-...-phenylpropane standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Transfer 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent. This concentration is suitable for achieving a strong detector response.
Experimental Workflow and System Suitability
The following workflow ensures the analytical system is performing correctly before sample analysis.
Caption: Step-by-step analytical workflow.
System Suitability Test (SST) Criteria: To ensure the method's performance, the following criteria must be met using the Working Standard Solution:
-
Resolution (R_s): The resolution between the two enantiomer peaks must be ≥ 1.5.[10]
-
Tailing Factor (T): The tailing factor for each enantiomer peak should be ≤ 2.0.
-
Relative Standard Deviation (%RSD): The %RSD for the peak areas of five replicate injections must be ≤ 2.0%.
Anticipated Results and Data Interpretation
Under the specified conditions, a baseline separation of the two enantiomers is expected. The first eluting peak is typically designated Enantiomer 1, and the second as Enantiomer 2.
Representative Chromatogram: (A representative chromatogram would be displayed here, showing two well-resolved peaks against a stable baseline.)
Quantitative Data Summary: The following table presents expected performance data for the method.
| Parameter | Enantiomer 1 | Enantiomer 2 | Acceptance Criteria |
| Retention Time (t_R) (min) | ~ 9.5 | ~ 11.2 | Report |
| Tailing Factor (T) | 1.1 | 1.2 | ≤ 2.0 |
| Resolution (R_s) | \multicolumn{2}{c | }{> 2.0} | ≥ 1.5 |
| Selectivity Factor (α) | \multicolumn{2}{c | }{~ 1.25} | > 1.0 |
Note: The selectivity factor (α) is the ratio of the retention factors of the two enantiomers and indicates the separation power of the chromatographic system.
Conclusion
The chiral HPLC method detailed in this application note provides a reliable and robust solution for the separation of (2R,3R) and (2S,3S)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane enantiomers. By employing a cellulose-based chiral stationary phase under normal-phase conditions, this protocol achieves excellent resolution and peak shape, meeting typical system suitability requirements for pharmaceutical analysis. This method is directly applicable to quality control environments for the assessment of enantiomeric purity and can be adapted for further studies in drug metabolism and pharmacokinetics.
References
-
Gautam, A. et al. (2012). Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms. Pharmaceutical Methods, 3(1), 27-33. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Guaifenesin. Available at: [Link]
-
USP. (2024). Methods for the Analysis of Guaifenesin Extended-Release Tablets. USP’s Emerging Standards. Available at: [Link]
-
Zhang, T. et al. (2023). Preparation of novel chiral stationary phases based on a chiral trianglsalen macrocycle by thiol-ene click chemistry for enantioseparation in high-performance liquid chromatography. RSC Advances, 13, 16982-16989. Available at: [Link]
-
Fábián, L. et al. (2016). Chiral drugs related to guaifenesin: Synthesis and phase properties of methocarbamol and mephenoxalone. Journal of Pharmaceutical and Biomedical Analysis, 125, 361-368. Available at: [Link]
-
Walash, M. I. et al. (2019). Simultaneous determination of guaifenesin enantiomers and ambroxol HCl using 50-mm chiral column for a negligible environmental impact. Chirality, 31(10), 835-844. Available at: [Link]
-
Rao, B. M. et al. (2018). ESTIMATION OF GUAIFENESIN FROM EXTENDED RELEASE DOSAGE FORM BY STABILITY INDICATING METHOD USING RP-HPLC TECHNIQUE. Rasayan Journal of Chemistry, 11(2), 596-606. Available at: [Link]
-
Rao, D. P. et al. (2012). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Guaifenesin and Dextromethorphan. Chromatography Research International, 2012, 670685. Available at: [Link]
-
Ilisz, I. et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1335. Available at: [Link]
-
Kumar, A. P. et al. (2018). Enantioselective analysis of guaifenesin in bulk and pharmaceutical dosage forms by chiral reverse phase HPLC-PDA method. International Journal of Pharmaceutical Sciences and Research, 9(3), 1136-1141. Available at: [Link]
-
Regis Technologies. (n.d.). Chiral Stationary Phases. Available at: [Link]
-
Lorenz, H. et al. (2019). Resolution of Racemic Guaifenesin Applying a Coupled Preferential Crystallization-Selective Dissolution Process: Rational Process Development. Crystal Growth & Design, 19(6), 3307-3317. Available at: [Link]
-
HPLC-MART. (n.d.). Chiral Stationary Phases. Available at: [Link]
-
Ilisz, I. et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1335. Available at: [Link]
-
ChemWhat. (n.d.). (2RS,3RS)-3-(2-ETHOXYPHENOXY)-2-HYDROXY-1-(4-NITROBENZOYLOXY)-3-PHENYLPROPANE CAS#: 98769-70-1. Available at: [Link]
-
Pataj, Z. et al. (2023). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. International Journal of Molecular Sciences, 24(13), 10565. Available at: [Link]
-
Fan, T. et al. (2018). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules, 23(1), 159. Available at: [Link]
-
Zhang, X. et al. (2012). Enantioseparation of Three Non-Steroidal Anti-Inflammatory Agents on Chiral Stationary Phase by HPLC. Journal of Analytical Sciences, Methods and Instrumentation, 2, 18-23. Available at: [Link]
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- 5. Preparation of novel chiral stationary phases based on a chiral trianglsalen macrocycle by thiol-ene click chemistry for enantioseparation in high-per ... - Analyst (RSC Publishing) DOI:10.1039/D5AN00441A [pubs.rsc.org]
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Application Note: (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane as a Reference Standard in Pharmaceutical Quality Control
Abstract
The rigorous control of impurities in pharmaceutical products is fundamental to ensuring patient safety and drug efficacy. This application note provides a comprehensive technical guide for researchers, analytical scientists, and quality control professionals on the use of (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane as a chemical reference standard. This compound is a potential process-related impurity or degradation product in active pharmaceutical ingredients (APIs) possessing a phenoxy propanediol backbone, such as Guaifenesin. This guide details the essential protocols for the qualification of this compound as a working reference standard and its practical application in a validated High-Performance Liquid Chromatography (HPLC) method for impurity profiling, in accordance with international regulatory guidelines.
Introduction: The Role of Chemical Reference Standards
A chemical reference standard is a highly purified and well-characterized substance used as a measurement benchmark in analytical procedures.[1][2] The United States Pharmacopeia (USP) defines reference standards as substances chosen for their high purity, critical characteristics, and suitability for their intended purpose.[1] Their primary function is to ensure the identity, strength, quality, and purity of medicines by providing a definitive point of comparison for the API and its related substances.
The compound This compound is structurally relevant to several APIs and is a critical tool for:
-
Peak Identification: Confirming the identity of an unknown peak in a chromatogram.
-
Method Validation: Establishing key performance characteristics of an analytical method, such as specificity, accuracy, and precision, as mandated by the International Council for Harmonisation (ICH) guideline Q2(R1).[3][4][5]
-
Quantitative Analysis: Accurately determining the amount of the impurity present in a drug substance or product.
Compound Profile
The fundamental properties of the reference material must be well-documented before its use in any analytical workflow.
| Property | Value | Source |
| Chemical Name | This compound | IUPAC |
| Synonyms | (2R,3S)-rel-3-(2-ethoxyphenoxy)-3-phenyl-1,2-propanediol | Vendor Data[6] |
| Molecular Formula | C₁₇H₂₀O₄ | ChemicalBook[7] |
| Molecular Weight | 288.34 g/mol | CymitQuimica, PubChem[6][8] |
| CAS Number | 98769-69-8 | ChemicalBook[7] |
Qualification of a Working Reference Standard
While primary reference standards are typically obtained from pharmacopeial bodies (e.g., USP, EP), laboratories often qualify their own secondary or "working" reference standards (WRS) for routine use.[9][10] This process is a rigorous, multi-step validation to demonstrate that the WRS is suitable for its intended purpose and traceable to a primary standard if available.
The following diagram and protocol outline a self-validating system for qualifying a new batch of this compound.
Caption: Workflow for the Qualification of a Working Reference Standard (WRS).
Protocol: WRS Qualification
Objective: To characterize and assign a potency value to a new batch of this compound to certify it as a WRS.
1. Identity Confirmation:
- Rationale: To unequivocally confirm that the material's chemical structure is correct. This is the foundational step for all subsequent tests.
- Procedure:
- FTIR: Record the infrared spectrum and compare it to a previously qualified reference lot or theoretical spectrum. The fingerprint regions must match.
- Mass Spectrometry (MS): Perform ESI-MS analysis to confirm the molecular weight (m/z [M+H]⁺ ≈ 289.14).
- NMR Spectroscopy: Record ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration must be consistent with the proposed structure.
2. Chromatographic Purity:
- Rationale: To separate and quantify all organic related substances. A high-resolution HPLC method is essential for this task.[11]
- Procedure:
- Develop a stability-indicating, gradient reversed-phase HPLC method (similar to the one in Section 3).
- Inject a solution of the candidate material at a concentration that provides a main peak response of ~1000-1500 mAU.
- Calculate purity using an area normalization method. Ensure the method can detect impurities at or below the 0.05% level.
- Perform peak purity analysis using a Diode Array Detector (DAD) to check for co-eluting peaks.
3. Volatile Content Analysis:
- Rationale: Water and residual solvents do not respond to UV detection in HPLC but contribute to the material's weight. Their content must be determined separately to calculate an accurate potency.
- Procedure:
- Water Content: Determine the water content by Karl Fischer titration (USP <921>).[12]
- Residual Solvents: Use a headspace gas chromatography (GC-HS) method to quantify any residual solvents from the synthesis process.
4. Potency Assignment (Mass Balance):
- Rationale: The assigned potency reflects the proportion of the pure analyte in the bulk material. It is used to calculate the exact concentration of standard solutions for quantitative assays.
- Calculation: Potency (%) = Purity_HPLC (%) × [(100 - % Water - % Residual Solvents) / 100]
- A reference standard should ideally have a purity of 99.9% or higher to minimize the characterization burden and reduce analytical errors.[13]
5. Documentation:
- Rationale: A comprehensive Certificate of Analysis (CoA) is the official record of the WRS qualification.
- Content: The CoA must include the compound name, batch number, identity confirmation data, purity value, volatile content, assigned potency, storage conditions, and re-test or expiry date.
Application: HPLC Method for Related Substances Analysis
This section provides a protocol for using the qualified WRS of this compound to quantify it as an impurity in a hypothetical API, "API-X". High-performance liquid chromatography (HPLC) is the preferred technique for impurity profiling due to its high resolution, sensitivity, and precision.[14][15]
Caption: Analytical Workflow for Impurity Quantification using HPLC.
Protocol: Impurity Quantification by HPLC
Objective: To determine the concentration of this compound in a sample of API-X using a validated RP-HPLC method with UV detection.
1. Instrumentation and Chromatographic Conditions:
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 or equivalent with DAD | Standard system providing reliable performance and peak purity data. |
| Column | Waters Symmetry C18, 150 mm x 4.6 mm, 5 µm | C18 chemistry provides good retention for moderately polar compounds.[16] |
| Mobile Phase A | 0.02 M KH₂PO₄ (pH 3.2) : Methanol (90:10 v/v) | Phosphate buffer controls pH for consistent analyte ionization.[16] |
| Mobile Phase B | 0.02 M KH₂PO₄ (pH 3.2) : Methanol (10:90 v/v) | Higher organic content for eluting less polar compounds.[16] |
| Gradient | 0-20 min (10-90% B), 20-25 min (90% B), 25-30 min (10% B) | Gradient elution is necessary to separate the main API peak from closely related impurities with different polarities. |
| Flow Rate | 0.8 mL/min | Provides optimal efficiency and reasonable run time.[16] |
| Column Temp. | 25°C | Controlled temperature ensures reproducible retention times. |
| Detection | 273 nm | Wavelength at which both the API and impurity show significant absorbance.[16] |
| Injection Vol. | 10 µL |
2. Preparation of Solutions:
- Diluent: Mobile Phase A
- Reference Standard (RS) Stock Solution: Accurately weigh ~5 mg of the WRS. Dissolve in diluent in a 100 mL volumetric flask.
- RS Working Solution (0.5 µg/mL): Dilute the RS Stock Solution appropriately to reach a final concentration equivalent to the specification limit (e.g., 0.1% of the test concentration).
- Test Sample Solution (500 µg/mL): Accurately weigh ~25 mg of API-X. Dissolve in diluent in a 50 mL volumetric flask.
- System Suitability Solution (SST): Spike the Test Sample Solution with the impurity to demonstrate adequate resolution between the API and impurity peaks.
3. System Suitability Testing (SST):
- Rationale: The SST is performed before sample analysis to ensure the chromatographic system is performing adequately.[3][4]
- Procedure: Inject the SST solution in six replicates.
- Acceptance Criteria: | Parameter | Requirement | | :--- | :--- | | Resolution (API & Impurity) | ≥ 2.0 | | Tailing Factor (Impurity Peak) | ≤ 2.0 | | %RSD of Peak Area (n=6) | ≤ 5.0% |
4. Analytical Procedure:
- Inject the diluent (as a blank) to ensure no system peaks interfere.
- Inject the RS Working Solution.
- Inject the Test Sample Solution.
- Identify the impurity peak in the Test Sample chromatogram by comparing its retention time to that of the RS peak.
5. Calculation: Calculate the percentage of the impurity in the API-X sample using the external standard method:
% Impurity = (Area_Impurity / Area_RS) × (Conc_RS / Conc_Sample) × (Potency_RS / 100) × 100
Where:
-
Area_Impurity = Peak area of the impurity in the Test Sample.
-
Area_RS = Average peak area of the impurity in the RS Working Solution.
-
Conc_RS = Concentration of the RS Working Solution (in µg/mL).
-
Conc_Sample = Concentration of the Test Sample Solution (in µg/mL).
-
Potency_RS = Assigned potency of the WRS (in %).
Method Validation and the Role of the Reference Standard
The objective of analytical validation is to demonstrate that the procedure is suitable for its intended purpose.[5] The qualified reference standard is indispensable for this activity.
Caption: The central role of the Reference Standard in validating key analytical method parameters.
| Validation Parameter | Role of the Reference Standard |
| Specificity | Used to spike the API sample to prove the method can resolve the impurity from the main peak and other potential components. |
| Linearity | A series of dilutions are prepared from the RS stock solution to demonstrate a linear relationship between concentration and detector response over a specified range.[4] |
| Accuracy | The RS is spiked into placebo and/or API samples at different levels (e.g., 50%, 100%, 150% of the specification limit) to determine the recovery, proving the method's accuracy. |
| Precision | A solution of the RS is repeatedly analyzed to establish the repeatability and intermediate precision of the method. |
| LOD & LOQ | The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are determined from the linearity curve prepared using the RS, establishing the sensitivity of the method. |
Handling and Storage
To maintain the integrity and assigned potency of the reference standard, strict handling and storage procedures are necessary.
-
Storage: Store the reference standard in its original, tightly sealed container, protected from light and moisture.[1] Recommended storage conditions are typically 2-8°C in a refrigerator.
-
Usage: Allow the container to equilibrate to room temperature before opening to prevent condensation. Do not use the original container as a drying vessel.[12] Use calibrated equipment for all weighing and dilution steps.
-
Stability: The stability of the WRS should be monitored over its lifetime through a formal stability program to confirm that its potency remains within acceptable limits.
Conclusion
This compound is a vital tool for the quality control of relevant pharmaceutical products. Its proper qualification as a working reference standard is a prerequisite for its use. This application note has provided the essential scientific framework and detailed protocols for qualifying this material and applying it in a validated HPLC method for impurity analysis. By adhering to these principles and methodologies, grounded in authoritative guidelines from the USP and ICH, analytical laboratories can ensure the generation of accurate, reliable, and defensible data, ultimately safeguarding product quality and patient health.
References
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[Link]
-
HPLC Method Development and Impurity Profiling. ResearchGate.[Link]
-
Guaifenesin - Impurity A. Pharmaffiliates.[Link]
-
General Chapters: <11> USP REFERENCE STANDARDS. USP.[Link]
-
Creating Working Reference Standard (WRS) Qualification Protocols. BioPharma Consulting Group.[Link]
-
A Review on Analytical Methods for Determination of Guaifenesin. Innovare Academic Sciences.[Link]
-
(2S,3R)-3-(2-ethoxyphenoxy)-3-phenylpropane-1,2-diol. PubChem, National Center for Biotechnology Information.[Link]
-
Method Development for Drug Impurity Profiling: Part 1. LCGC International.[Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).[Link]
-
A Review on Analytical Methods for Determination of Guaifenesin Alone and In Combination. ResearchGate.[Link]
-
Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards. Pharmaguideline.[Link]
-
<11> USP REFERENCE STANDARDS. CMC Drug Product Development Regulatory Consulting Pharma.[Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. IntechOpen.[Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA).[Link]
-
Guaifenesin EP Impurity A. GLP Pharma Standards.[Link]
-
Guaifenesin EP Impurity A. Cleanchem.[Link]
-
HPLC Methods for analysis of Guaifenesin. HELIX Chromatography.[Link]
-
How to Qualify Secondary Reference Standards to Ensure Compliance. ResolveMass Laboratories Inc.[Link]
-
Challenges in HPLC Method Development for Impurity Identification and Quantification. SynThink Research Chemicals.[Link]
-
Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin. National Center for Biotechnology Information (NCBI).[Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.[Link]
-
Guaifenesin EP Impurity A. Veeprho.[Link]
-
General guidelines for the establishment, maintenance and distribution of chemical reference substances. World Health Organization (WHO).[Link]
-
High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho.[Link]
-
Quality Guidelines. International Council for Harmonisation (ICH).[Link]
-
USP: <11> Reference Standards - Draft published for Comment. gmp-compliance.org.[Link]
-
3-(4-Hydroxy-3-methoxyphenyl)-1,2-propanediol. FooDB.[Link]
-
Reference-Standard Material Qualification. Pharmaceutical Technology.[Link]
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- 7. This compound | 98769-69-8 [chemicalbook.com]
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- 9. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 10. Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards | Pharmaguideline [pharmaguideline.com]
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Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development and validation of stability-indicating analytical methods (SIAMs) for pharmaceutical compounds. A SIAM is a validated quantitative analytical procedure that can detect changes in the chemical, physical, or microbiological properties of a drug substance or product over time.[1] The core principle of a SIAM is its ability to accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[2] This guide will detail the essential phases of developing a robust SIAM, including initial physicochemical characterization, forced degradation studies, method development and optimization, and validation according to the International Council for Harmonisation (ICH) guidelines.
Introduction: The Imperative for Stability-Indicating Methods
The stability of a pharmaceutical product is a critical quality attribute that ensures its safety and efficacy throughout its shelf life.[3][4] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stability testing to establish a re-test period for a drug substance or a shelf life for a drug product.[3][5] A stability-indicating method is the cornerstone of these studies, providing the analytical evidence of how a drug's quality varies over time under the influence of environmental factors such as temperature, humidity, and light.[3][4]
The development of a SIAM is a multi-faceted process that requires a deep understanding of the drug substance's chemistry, potential degradation pathways, and advanced analytical techniques.[2] High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for SIAMs due to its high resolving power and sensitivity.[2][6][7] More recently, Ultra-Performance Liquid Chromatography (UPLC) has gained prominence for its ability to provide faster and more efficient separations.[8][9][10][11]
This application note will provide a systematic and scientifically sound approach to developing and validating a stability-indicating HPLC method, grounded in regulatory expectations and industry best practices.
Pre-Development Activities: Laying the Foundation
Before embarking on method development, it is crucial to gather comprehensive information about the API and any related compounds. This foundational knowledge will guide the experimental design and streamline the development process.
2.1. Physicochemical Characterization of the API:
A thorough understanding of the API's physicochemical properties is paramount. Key parameters to consider include:
-
Solubility: Determine the solubility of the API in various solvents (e.g., water, acetonitrile, methanol, buffers at different pH values). This information is critical for preparing sample and standard solutions and for selecting the initial mobile phase conditions.
-
pKa: The acid dissociation constant (pKa) dictates the ionization state of the molecule at a given pH. This is a critical parameter for developing reversed-phase HPLC methods, as the retention of ionizable compounds is highly dependent on the mobile phase pH.
-
Log P/Log D: The partition coefficient (Log P) and distribution coefficient (Log D) provide insights into the hydrophobicity of the molecule. This helps in selecting the appropriate stationary phase and initial mobile phase composition.
-
UV Spectrum: The ultraviolet (UV) absorption spectrum of the API will determine the optimal wavelength for detection, ensuring maximum sensitivity.
2.2. Understanding Potential Degradation Pathways:
A preliminary assessment of the API's chemical structure can help predict potential degradation pathways.[12][13] Common degradation mechanisms for pharmaceutical compounds include:[12][14][15][16]
-
Hydrolysis: The cleavage of chemical bonds by water. Esters, amides, lactones, and lactams are particularly susceptible to hydrolysis.
-
Oxidation: The loss of electrons, often involving the addition of oxygen or the removal of hydrogen. Phenols, thiols, and aldehydes are prone to oxidation.
-
Photolysis: Degradation caused by exposure to light.[17][18][19] Molecules with chromophores that absorb UV or visible light are susceptible to photolytic degradation.
-
Thermolysis: Degradation induced by heat.[16]
Forced Degradation Studies: Unveiling the Degradation Profile
Forced degradation, or stress testing, is the deliberate degradation of the API under more severe conditions than those used in accelerated stability studies.[1][20][21] The primary objectives of forced degradation studies are:
-
To generate potential degradation products and elucidate degradation pathways.[21]
-
To demonstrate the specificity and stability-indicating nature of the analytical method.[2][22]
-
To aid in the development and validation of the analytical method.[17][23]
A well-designed forced degradation study should aim for a target degradation of 5-20% of the API.[1][20] Excessive degradation can lead to the formation of secondary and tertiary degradation products that may not be relevant to the actual stability of the drug product.
Workflow for Forced Degradation Studies
Caption: Workflow for Forced Degradation Studies.
Protocol: Forced Degradation Studies
Materials:
-
API and/or drug product
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC grade solvents (Acetonitrile, Methanol, Water)
-
pH meter, heating block/water bath, photostability chamber
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of the API in a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Heat the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute to the target concentration with the mobile phase.
-
-
Base Hydrolysis:
-
Repeat the procedure for acid hydrolysis using 0.1 N NaOH and neutralizing with 0.1 N HCl.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Store the solution at room temperature for a defined period, monitoring for degradation.
-
Dilute the sample to the target concentration with the mobile phase.
-
-
Thermal Degradation:
-
Expose the solid API and a solution of the API to elevated temperatures (e.g., 80°C) in a calibrated oven.
-
At specified time points, dissolve the solid sample or dilute the solution sample to the target concentration.
-
-
Photolytic Degradation:
-
Analysis:
Method Development and Optimization
The goal of method development is to achieve adequate separation of the API from all process impurities and degradation products.[2][6] Reversed-phase HPLC is the most common technique used for stability-indicating methods.[6]
Logical Flow for HPLC Method Development
Caption: Logical Flow for HPLC Method Development.
Protocol: Generic Stability-Indicating HPLC Method Development
1. Initial Conditions:
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a good starting point for most small molecules.
-
Mobile Phase A: 0.1% Formic acid in water or an appropriate buffer (e.g., 20 mM phosphate buffer). The pH should be chosen to ensure the API and its related substances are in a single ionic form.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Detector: UV/PDA detector set at the λmax of the API.
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
2. Generic Gradient:
-
Run a broad gradient from 5% to 95% B over 20-30 minutes.
-
Inject the unstressed API and a mixture of the stressed samples.
3. Optimization:
-
Gradient Slope: Adjust the gradient slope to improve the resolution between closely eluting peaks. A shallower gradient will increase resolution.
-
Mobile Phase pH: For ionizable compounds, small changes in the mobile phase pH can significantly alter selectivity.
-
Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can also change selectivity.
-
Column Temperature: Increasing the column temperature can improve peak shape and reduce analysis time, but may also affect selectivity.
-
Column Chemistry: If adequate resolution cannot be achieved on a C18 column, consider other stationary phases (e.g., C8, Phenyl, Cyano).
Method Validation
Once a suitable method has been developed, it must be validated to demonstrate that it is fit for its intended purpose.[27] The validation of analytical procedures is governed by ICH Q2(R1).[27][28][29]
Workflow for Method Validation
Caption: Workflow for Method Validation according to ICH Q2(R1).
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.[30] | Peak purity index > 0.999. No interference from placebo or known impurities at the retention time of the API. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the analytical response. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | For assay: 80% to 120% of the test concentration. For impurities: LOQ to 120% of the specification limit. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | For assay: 98.0% to 102.0% recovery. For impurities: 80.0% to 120.0% recovery. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (Intra-assay): RSD ≤ 2.0%. Intermediate Precision (Inter-assay): RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters should pass under varied conditions (e.g., ±10% flow rate, ±5°C column temperature, ±0.2 pH units). |
| System Suitability | To ensure that the chromatographic system is adequate for the intended analysis. | Tailing factor ≤ 2.0, Theoretical plates > 2000, RSD of replicate injections ≤ 2.0%. |
Conclusion
The development of a stability-indicating method is a scientifically rigorous process that is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products.[31] By following a systematic approach that includes thorough pre-development activities, well-designed forced degradation studies, logical method development, and comprehensive validation, a robust and reliable SIAM can be established. This application note provides a framework and practical protocols to guide researchers and scientists in this critical aspect of drug development. The use of modern analytical technologies, such as UPLC and mass spectrometry, can further enhance the efficiency and effectiveness of this process.[6][24]
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Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3). Available from: [Link]
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Q1A(R2) Guideline. ICH. (2003). Available from: [Link]
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STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. (1996). Available from: [Link]
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Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]
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UPLC vs HPLC for Stability-Indicating Methods: Speed, Sensitivity and Cost. (2023). Available from: [Link]
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Available from: [Link]
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ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency. (1998). Available from: [Link]
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Stability Indicating HPLC Method Development: A Review. (2023). International Research Journal of Pharmaceutical and Medical Sciences. Available from: [Link]
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Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. (2013). Scientia Pharmaceutica, 81(3), 779-801. Available from: [Link]
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Nowak, P., et al. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules, 29(5), 986. Available from: [Link]
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ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. (2003). Available from: [Link]
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Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010). Journal of the American Society for Mass Spectrometry, 21(4), 541-551. Available from: [Link]
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degradation pathway of pharmaceutical dosage forms. ResearchGate. (2017). Available from: [Link]
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Q1B Photostability Testing of New Drug Substances and Products. FDA. (2018). Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. (2021). Available from: [Link]
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Switch from HPLC to UPLC: A Novel Achievement in Liquid Chromatography Technique. (2013). International Journal of Pharmaceutical Sciences Review and Research, 21(1), 177-183. Available from: [Link]
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ICH Q1 guideline on stability testing of drug substances and drug products. (2025). Available from: [Link]
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Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. (2014). Indian Journal of Pharmaceutical Sciences, 76(6), 487-494. Available from: [Link]
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Forced Degradation Studies for Stability. Nelson Labs. Available from: [Link]
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Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Available from: [Link]
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Q1 Stability Testing of Drug Substances and Drug Products. FDA. (2025). Available from: [Link]
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Q1B Photostability Testing of New Active Substances and Medicinal Products. (1998). Available from: [Link]
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Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. Available from: [Link]
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Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. (2005). Available from: [Link]
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Degradation Pathway of Pharmaceutical Dosage Forms. (2017). International Journal for Innovative Research in Multidisciplinary Field, 3(3). Available from: [Link]
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Development of Validated Stability-Indicating Assay Methods- Critical Review. (2023). Quest Journals Journal of Research in Pharmaceutical Science, 9(4), 01-04. Available from: [Link]
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Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Available from: [Link]
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Forced Degradation vs. Long-Term Stability Studies: What's the Difference? (2023). Available from: [Link]
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Utilizing UPLC-MS for Conducting Forced Degradation Studies. Waters Corporation. Available from: [Link]
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Development and Validation of HPLC Stability-Indicating Assays. (2007). Current Pharmaceutical Analysis, 3(4), 221-236. Available from: [Link]
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Exploring Analytical Method Development for Drug Substances. Regis Technologies. (2021). Available from: [Link]
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ICH Q2 Validation of Analytical Procedures. YouTube. (2024). Available from: [Link]
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Stability Indicating Analytical Method Development and Validation. (2022). International Journal of Pharmaceutical Sciences and Medicine, 7(11). Available from: [Link]
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Degradation Profiling of Pharmaceuticals: A Review. (2022). International Journal of Novel Research and Development, 7(9). Available from: [Link]
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Development of an Analytical Method for Determination of Related Substances and Degradation Products of Cabotegravir Using Analytical Quality by Design Principles. (2022). ACS Omega, 7(10), 8753-8762. Available from: [Link]
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ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available from: [Link]
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Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 346-352. Available from: [Link]
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Electrosynthesis and electrochemical characterization of similar dihydroxypropane derivatives
Application Note & Protocol Guide
Topic: Electrosynthesis and Electrochemical Characterization of Dihydroxypropane Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Electro-organic synthesis is a burgeoning field that aligns with green chemistry principles, offering selective and milder routes to reactive intermediates that are often difficult to access via traditional chemical methods.[1] This approach leverages electricity, the most inexpensive and environmentally benign reagent, to drive redox reactions, thereby avoiding stoichiometric chemical oxidants or reductants.[2][3] This application note provides a comprehensive guide for the electrosynthesis of novel dihydroxypropane derivatives, a class of compounds with significant potential in medicinal chemistry due to their antioxidant and redox-active nature.[4] We present a detailed protocol for the anodic oxidation of a catechol-containing precursor to generate a reactive o-quinone intermediate, followed by its in-situ trapping with a nucleophile. Furthermore, we provide step-by-step protocols for the essential electrochemical characterization of the newly synthesized molecules using Cyclic Voltammetry (CV), Square Wave Voltammetry (SWV), and Electrochemical Impedance Spectroscopy (EIS). This guide is designed to equip researchers with the foundational knowledge and practical steps to synthesize and rigorously characterize novel drug candidates and functional molecules.
The Principle of Electrosynthesis for Dihydroxy Derivatives
The core of this synthetic strategy lies in the electrochemical oxidation of a catechol or hydroquinone moiety. These dihydroxybenzene derivatives can be easily and reversibly oxidized to their corresponding highly reactive quinone forms at relatively low potentials.[5][6] This process forms the basis of an Electrochemical-Chemical-Electrochemical (ECE) mechanism, which is a powerful tool for generating complex molecules.
The ECE Mechanism: A Pathway to Novelty
The electrosynthesis of the target derivatives proceeds via a well-established ECE mechanism, which involves a sequence of electron transfers and chemical reactions.[4][5][7]
-
Electrochemical Step 1 (E): The starting catechol derivative undergoes a two-proton, two-electron oxidation at the anode surface to form a highly electrophilic o-quinone intermediate.[7][8]
-
Chemical Step (C): This reactive intermediate is susceptible to a 1,4-Michael addition reaction.[7] If a suitable nucleophile (e.g., an amine, thiol, or another nucleophilic species) is present in the reaction medium, it will rapidly attack the quinone ring.
-
Electrochemical Step 2 (E): The resulting adduct is often more easily oxidized than the parent catechol, leading to a subsequent oxidation at the applied potential.[9]
This sequence allows for the controlled formation of new C-N, C-S, or C-C bonds under exceptionally mild conditions.
Caption: The ECE (Electrochemical-Chemical-Electrochemical) reaction pathway for derivatization.
Advantages in Drug Discovery & Development
The adoption of electrosynthesis in pharmaceutical research offers significant advantages over conventional methods:[1][10]
-
Sustainability: It eliminates the need for often toxic and waste-generating chemical redox agents.[3]
-
Mild Conditions: Reactions are typically run at room temperature and atmospheric pressure, preserving sensitive functional groups within complex molecules.[1]
-
Safety and Scalability: Electrochemical methods can be safely scaled up, with flow electrolysis cells being particularly suitable for production quantities.[3]
-
Access to Novel Reactivity: It allows for the generation of highly reactive intermediates in a controlled manner, enabling transformations that are challenging to achieve with standard reagents.[10]
Protocol: Electrosynthesis of a Model Derivative
This protocol details the synthesis of a novel derivative via the electrochemical co-oxidation of a model dihydroxypropane precursor and a primary amine nucleophile. The synthesis is performed using controlled-potential electrolysis (coulometry) in a divided electrochemical cell. A divided cell is recommended to prevent the product formed at the anode from being reduced back to the starting material at the cathode.[11]
The Electrochemical Cell Setup
A standard three-electrode system is required, housed in a divided H-cell separated by a porous glass or Nafion® membrane.[11][12]
-
Working Electrode (Anode): Reticulated vitreous carbon or a large platinum mesh is ideal due to the high surface area required for preparative electrolysis.
-
Counter Electrode (Cathode): A platinum wire or carbon rod is placed in the cathodic compartment.
-
Reference Electrode: An Ag/AgCl (in saturated KCl) electrode is placed in the anodic compartment, as close to the working electrode as possible, via a Luggin capillary.
-
Supporting Electrolyte: A non-reactive salt, such as tetrabutylammonium perchlorate (TBAP) or lithium perchlorate (LiClO₄), is required to ensure the conductivity of the organic solvent.[12]
Caption: Workflow for the preparative electrosynthesis of a target derivative.
Materials and Reagents
| Reagent/Material | Specification |
| Model Precursor | 4-(2,3-dihydroxypropyl)benzene-1,2-diol |
| Model Nucleophile | Benzylamine |
| Solvent | Acetonitrile (MeCN), HPLC Grade |
| Supporting Electrolyte | Lithium Perchlorate (LiClO₄) |
| Electrochemical Cell | Divided H-Cell with medium porosity glass frit |
| Working Electrode | Reticulated Vitreous Carbon (RVC) |
| Counter Electrode | Platinum Wire |
| Reference Electrode | Ag/AgCl (3M KCl) |
| Potentiostat/Galvanostat | Capable of controlled-potential electrolysis |
Step-by-Step Synthesis Protocol
-
Preparation: Dissolve the model precursor (1.0 mmol) and benzylamine (1.5 mmol, 1.5 equivalents) in 50 mL of a 0.1 M LiClO₄/MeCN solution. This is the anolyte.
-
Cell Assembly: Add the anolyte to the anodic compartment of the H-cell. Add 50 mL of the 0.1 M LiClO₄/MeCN solution (without reactants) to the cathodic compartment. Insert the working and reference electrodes into the anolyte and the counter electrode into the catholyte.
-
Determine Potential: Perform a cyclic voltammogram on the anolyte solution to determine the oxidation potential (Eₚₐ) of the precursor.
-
Electrolysis: Set the potentiostat to controlled-potential electrolysis mode. Apply a potential ~50 mV more positive than the observed Eₚₐ.
-
Monitoring: Allow the electrolysis to proceed with gentle stirring. The reaction is complete when the current drops to approximately 5% of its initial value, indicating the consumption of the starting material.
-
Work-up: Combine the anolyte and catholyte solutions. Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the residue in ethyl acetate and wash with brine (saturated NaCl solution) to remove the lithium perchlorate. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product using flash column chromatography on silica gel to isolate the desired dihydroxypropane derivative.
Protocols for Electrochemical Characterization
Once synthesized and purified, the electrochemical properties of the new derivative must be characterized. This not only confirms its redox activity but also provides insights into its mechanism of action and potential applications, such as an antioxidant.[13]
Caption: A typical workflow for the electrochemical characterization of a new redox-active molecule.
Protocol 1: Cyclic Voltammetry (CV)
CV is the cornerstone technique for investigating the redox behavior of a new compound.[13] It provides information on redox potentials and the kinetics of electron transfer reactions.
-
Setup: Use a standard analytical cell with a glassy carbon working electrode (3 mm diameter), a platinum wire counter electrode, and an Ag/AgCl reference electrode.
-
Solution: Prepare a 1 mM solution of the purified derivative in 0.1 M LiClO₄/MeCN.
-
Execution:
-
Record a voltammogram by scanning the potential from an initial value (e.g., 0.0 V) to a vertex potential past the oxidation peak (e.g., +1.0 V) and back to the start.
-
Perform this scan at a standard rate, typically 100 mV/s.
-
To investigate the reaction kinetics, vary the scan rate (e.g., 25, 50, 100, 200, 400 mV/s).
-
-
Interpretation: For a reversible or quasi-reversible system, you will observe both an anodic (oxidation) and a cathodic (reduction) peak. The peak potential separation (ΔEₚ) provides insight into the electron transfer kinetics.[14] A plot of peak current vs. the square root of the scan rate should be linear for a diffusion-controlled process.[15]
Protocol 2: Square Wave Voltammetry (SWV)
SWV is a pulse voltammetric technique that offers higher sensitivity and better resolution than CV, making it ideal for quantitative measurements and the study of antioxidant capacity.[16][17][18]
-
Setup: Use the same cell and solution as for CV.
-
Execution:
-
Apply a square wave potential waveform superimposed on a staircase ramp.
-
Typical parameters: Frequency = 25 Hz, Amplitude = 25 mV, Step Potential = 4 mV.
-
The resulting voltammogram plots the net current versus potential.
-
-
Interpretation: SWV peaks are symmetrical and their height is directly proportional to the concentration of the analyte. The peak potential is close to the formal potential (E⁰') of the redox couple. This technique is excellent for detecting low concentrations of analytes or resolving signals from multiple species in a mixture.[17][19]
| Parameter | Cyclic Voltammetry (CV) | Square Wave Voltammetry (SWV) |
| Primary Use | Mechanistic studies, determining redox potentials.[13] | Quantitative analysis, high-sensitivity detection.[16] |
| Waveform | Linear potential sweep (triangular wave) | Square-wave pulses on a potential staircase |
| Sensitivity | Moderate | High |
| Key Output | Anodic (Iₚₐ) and Cathodic (Iₚ꜀) peak currents | Net current peak |
Protocol 3: Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique used to probe the properties of the electrode/solution interface, such as charge transfer resistance.[20][21]
-
Setup: Use the same cell and solution. The experiment should be conducted at the formal potential (E⁰') of the redox couple, which can be determined from the CV or SWV data.
-
Execution:
-
Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 0.1 Hz).
-
The instrument measures the impedance of the system at each frequency.
-
-
Interpretation:
-
Data is typically presented as a Nyquist plot (plotting the imaginary vs. real part of the impedance).
-
For a simple redox system, the plot often shows a semicircle at high frequencies and a straight line at low frequencies.
-
The diameter of the semicircle corresponds to the charge-transfer resistance (R꜀ₜ), a measure of the kinetic ease of the electron transfer at the electrode surface.[22] A smaller R꜀ₜ indicates faster kinetics.
-
Conclusion
The combination of electrosynthesis and detailed electrochemical characterization provides a robust and sustainable platform for the discovery and development of novel dihydroxypropane derivatives. The protocols outlined in this guide offer a clear pathway from synthesis to analysis, enabling researchers to efficiently create new molecular entities and gain a deep understanding of their fundamental redox properties. This integrated approach is invaluable in fields ranging from medicinal chemistry and drug development to materials science.[23][24]
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Le, T. A. D., et al. (2019). Preparative Microfluidic Electrosynthesis of Drug Metabolites. PMC - NIH. Available at: [Link]
-
Fotouhi, L., et al. (2015). Electrochemical Synthesis of a New Derivative of 1,4-Dihydroxybenzene: Embedded Nucleophile in the Structure of Electrophile. ResearchGate. Available at: [Link]
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d'Ischia, M., et al. (2021). Electrochemical and Redox Strategies for the Synthesis of Catecholamine- and Dihydroxynaphthalene-Based Materials: A Comparative Review. MDPI. Available at: [Link]
-
Wang, N., et al. (2013). Synthesis, characterization, and electrochemical properties of diiron propaneditellurolate (PDTe) complexes as active site models of [FeFe]-hydrogenases. PubMed. Available at: [Link]
-
(n.d.). Electrochemical Characterization of Common Cutting Agents Found in Illicit Drugs. ProQuest. Available at: [Link]
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- 15. The Electrochemical Oxidation of Hydroquinone and Catechol through a Novel Poly-geminal Dicationic Ionic Liquid (PGDIL)–TiO2 Composite Film Electrode - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Purification of (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane
Welcome to the technical support center for the purification of (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of purifying this compound. The information presented here is grounded in established scientific principles and practical laboratory experience to ensure the integrity and success of your experimental outcomes.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.
Issue 1: Poor Separation of Diastereomers
Question: I am having difficulty separating the (2RS,3RS) diastereomer from other stereoisomers using column chromatography. What could be the cause, and how can I improve the separation?
Answer:
The challenge in separating diastereomers often stems from their similar physicochemical properties.[1][2][3] Several factors can contribute to poor separation, and a systematic approach to optimizing your chromatographic conditions is crucial.
Potential Causes & Solutions:
-
Inappropriate Stationary Phase: The polarity and selectivity of your stationary phase are critical. For a moderately polar compound like this compound, standard silica gel is a common starting point. However, if separation is inadequate, consider these alternatives:
-
Reverse-Phase Chromatography (C18): This technique separates compounds based on hydrophobicity. Given the presence of both polar hydroxyl groups and nonpolar aromatic rings, a C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol gradients) can be effective.
-
Chiral Stationary Phases (CSPs): For challenging separations of stereoisomers, a chiral column is often necessary.[1] These columns are designed to interact differently with each enantiomer or diastereomer, leading to differential retention times.
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition directly influences the retention and separation of your compound.
-
Normal-Phase Chromatography: Fine-tuning the solvent system is key. Experiment with different solvent mixtures and gradients. For instance, using a combination of a nonpolar solvent (e.g., hexanes, cyclohexane, or toluene) and a polar solvent (e.g., ethyl acetate, dichloromethane, or isopropanol) can enhance resolution.[3] Adding a small percentage of a more polar solvent like methanol or ethanol can sometimes sharpen the peaks.[3]
-
Reverse-Phase Chromatography: Optimize the gradient of your polar mobile phase. A shallow gradient can often improve the separation of closely eluting compounds.
-
-
Column Overloading: Loading too much sample onto the column can lead to broad peaks and poor separation.[4]
-
Solution: Reduce the amount of crude product loaded onto the column. It is often better to perform multiple smaller-scale purifications than one overloaded run.
-
-
Flow Rate: The flow rate of the mobile phase can impact resolution.
-
Solution: A slower flow rate generally allows for better equilibration between the stationary and mobile phases, which can lead to improved separation.
-
Issue 2: Product Crystallization/Precipitation in the Column
Question: My product seems to be crystallizing or precipitating on the chromatography column. Why is this happening, and how can I prevent it?
Answer:
In-column precipitation is a common issue when the solubility of the compound in the mobile phase is limited. This can lead to column blockage, poor separation, and loss of product.
Potential Causes & Solutions:
-
Poor Solubility in the Mobile Phase: The chosen mobile phase may not be a good solvent for your compound at the concentration being used.
-
Solution:
-
Increase the polarity of the mobile phase: For normal-phase chromatography, gradually increasing the proportion of the more polar solvent can help keep the compound in solution.
-
Dry Loading: Instead of dissolving the crude product in a small amount of solvent and loading it directly onto the column, adsorb it onto a small amount of silica gel or celite. After evaporating the solvent, the dry powder can be carefully loaded onto the top of the column. This technique avoids introducing a concentrated band of product in a potentially poor solvent.
-
-
-
Temperature Effects: Changes in laboratory temperature can affect solubility.
-
Solution: Ensure a consistent laboratory temperature. In some cases, slightly warming the solvent reservoir (if safe to do so) can improve solubility.
-
Issue 3: Co-elution with Impurities
Question: I am observing impurities that co-elute with my desired product. How can I remove these?
Answer:
Co-elution of impurities is a frequent challenge in purification.[5][6] These impurities can be starting materials, byproducts, or degradation products.[5][6]
Potential Causes & Solutions:
-
Similar Polarity of Impurities: If the impurities have a similar polarity to your product, they will be difficult to separate by standard chromatography.
-
Solution:
-
Orthogonal Purification Methods: Employ a second purification technique that separates based on a different principle. For example, if you initially used normal-phase chromatography, follow up with reverse-phase chromatography or recrystallization.
-
Recrystallization: This is a powerful technique for removing impurities.[7] The key is to find a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble at all temperatures. The solvent-antisolvent method can also be effective.[7]
-
Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) can provide excellent resolution.[4]
-
-
-
Known Process Impurities: Certain impurities are commonly associated with the synthesis of similar compounds. For instance, in the synthesis of the related compound guaifenesin, impurities such as guaiacol and the β-isomer (2-(2-methoxyphenoxy)propane-1,3-diol) are known to be present.[8][9]
Issue 4: Product Instability During Purification
Question: I suspect my product is degrading during the purification process. What could be causing this, and what precautions should I take?
Answer:
The stability of your compound during purification is crucial for obtaining a high-quality product.[12][13] Propanediol derivatives can be susceptible to degradation under certain conditions.[14]
Potential Causes & Solutions:
-
Acidic or Basic Conditions: The silica gel used in normal-phase chromatography can be slightly acidic, which may cause degradation of acid-sensitive compounds. Similarly, exposure to strong acids or bases during workup or purification can be detrimental.
-
Solution:
-
Neutralize Silica Gel: Deactivate the silica gel by washing it with a solvent containing a small amount of a base like triethylamine or ammonia before packing the column.
-
Use Alumina: Basic or neutral alumina can be used as an alternative stationary phase for compounds that are sensitive to acidic conditions.
-
Control pH: Ensure that the pH of your sample and mobile phase is controlled, especially if using buffered solutions in reverse-phase chromatography.
-
-
-
Oxidation: The diol functionality can be susceptible to oxidation.[14]
-
Solution:
-
Use Fresh Solvents: Use freshly distilled or high-purity solvents to minimize the presence of peroxides and other oxidizing agents.
-
Inert Atmosphere: If the compound is particularly sensitive, consider performing the purification under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Thermal Stress: Prolonged exposure to heat can lead to degradation.
-
Solution:
-
Avoid Excessive Heat: When removing solvent after purification, use a rotary evaporator at a moderate temperature.
-
Room Temperature Purification: Whenever possible, perform chromatographic separations at room temperature unless a specific temperature is required for solubility.
-
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification of this compound.
Q1: What are the typical physical properties of this compound that are relevant for purification?
Q2: What is a good starting point for developing a column chromatography method for this compound?
A2: A good starting point for normal-phase column chromatography would be to use silica gel as the stationary phase and a solvent system of increasing polarity. You can begin with a nonpolar solvent like hexanes or heptane and gradually add a more polar solvent like ethyl acetate. Thin-layer chromatography (TLC) should be used to determine the optimal solvent ratio that provides good separation (a difference in Rf values) between your product and any impurities. A target Rf value for the product is typically in the range of 0.2-0.4 for effective column separation.
Q3: How can I effectively remove residual solvents after purification?
A3: Residual solvents can be removed under reduced pressure using a rotary evaporator. For higher boiling point solvents, a high-vacuum pump may be necessary. Gentle heating can be applied, but care should be taken to avoid thermal degradation of the product. For stubborn solvents, dissolving the product in a more volatile solvent and re-evaporating can sometimes help. Final drying in a vacuum oven at a moderate temperature can remove trace amounts of solvent.
Q4: What analytical techniques are recommended to assess the purity of the final product?
A4: Several analytical techniques can be used to determine the purity of your final product:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and quantitative method for assessing purity and identifying impurities.[7][10][11] Both normal-phase and reverse-phase HPLC can be used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can be used to detect impurities with different molecular weights.
-
Melting Point Analysis: A sharp melting point close to the literature value (if available) is an indicator of high purity. A broad melting range often suggests the presence of impurities.
Q5: Are there any specific safety precautions I should take when handling this compound?
A5: While a specific safety data sheet (SDS) for this compound is not available, it is prudent to handle it with the care afforded to all laboratory chemicals. Based on the SDS for a similar compound, 3-ethoxy-1,2-propanediol, it may cause skin and eye irritation and respiratory tract irritation.[17][18] Therefore, it is essential to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
III. Experimental Workflow and Data Presentation
Workflow for Purification and Analysis
The following diagram illustrates a typical workflow for the purification and analysis of this compound.
Caption: Purification and Analysis Workflow
Data Summary Table
The following table provides a hypothetical summary of purification data for two different batches, illustrating how to present your results clearly.
| Parameter | Batch A (Normal-Phase) | Batch B (Reverse-Phase) |
| Crude Material (g) | 5.0 | 5.0 |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | C18 Silica Gel (100 Å, 50 µm) |
| Mobile Phase | Hexane:Ethyl Acetate (Gradient) | Water:Acetonitrile (Gradient) |
| Purified Product (g) | 3.5 | 3.2 |
| Yield (%) | 70 | 64 |
| Purity (by HPLC, %) | 98.5 | 99.2 |
| Melting Point (°C) | 88-90 | 89-90 |
Step-by-Step Protocols
Protocol 1: Normal-Phase Flash Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a dry load by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Screening: Test the solubility of the purified product in various solvents at room temperature and at their boiling points to find a suitable recrystallization solvent.
-
Dissolution: Dissolve the compound in the minimum amount of the hot solvent.
-
Hot Filtration: If there are any insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
IV. References
-
Vertex AI Search. (n.d.). 2rs-3rs-1-chloroacetylamino-3-2-ethoxy-d5-phenoxy-2-hydroxy-3-phenylpropane. Retrieved from
-
USP. (2024, March 24). Methods for the Analysis of Guaifenesin Extended-Release Tablets. Retrieved from
-
Google Patents. (n.d.). CN106431849A - Method for synthesizing guaifenesin drug intermediate 3-(o-methoxy phenoxy)-1,2-propanediol. Retrieved from
-
National Institutes of Health. (2023, June 13). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Retrieved from
-
National Institutes of Health. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved from
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 3-Ethoxy-1,2-propanediol. Retrieved from
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from
-
National Institutes of Health. (n.d.). Investigating the Principles of Recrystallization from Glyceride Melts. Retrieved from
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Retrieved from
-
ResearchGate. (2019, August 21). A Review on Analytical Methods for Determination of Guaifenesin Alone and In Combination with Other Drugs in Pharmaceutical Formulations. Retrieved from
-
Williamson Ether Synthesis of Guaifenesin and Isolation of an Expectorant from Cough Tablets. (n.d.). Retrieved from
-
Diva-Portal.org. (n.d.). Purification, Stereoisomeric Analysis and Quantification of Biologically Active Compounds in Extracts from Pine Sawflies, Africa. Retrieved from
-
PubChem. (n.d.). 3-Ethoxy-1,2-propanediol. Retrieved from
-
An Improved Process For The Preparation Of Guaifenesin With A Customized Particle Size. (n.d.). Retrieved from
-
Arborpharmchem. (2024, June 18). API Intermediates Production Purity. Retrieved from
-
Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. (n.d.). Retrieved from
-
Sigma-Aldrich. (n.d.). 1,2-Propanediol (P6209) - Product Information Sheet. Retrieved from
-
Global Journals. (n.d.). Development and Validation of RP-HPLC Method For Simultaneous Determination of Guaifenesin Impurities in MultiDrug Combinations. Retrieved from
-
AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. (n.d.). Retrieved from
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.). Retrieved from
-
Bartleby. (n.d.). Guaifenesin Synthesis Lab Report. Retrieved from
-
Thermo Fisher Scientific. (n.d.). 3-(2-Methoxyphenoxy)-1,2-propanediol, 98+%. Retrieved from
-
Reddit. (2024, December 9). Help with separation of diastereomers. Retrieved from
-
National Institutes of Health. (2022, November 20). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. Retrieved from
-
National Institutes of Health. (n.d.). Accessing new polymorphs and solvates through solvothermal recrystallization. Retrieved from
-
Chem-Impex. (n.d.). 1-Amino-2-hydroxy-3-phenylpropane hydrochloride. Retrieved from
-
National Institutes of Health. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from
-
International Journal of Pharmacy & Pharmaceutical Research. (2018, September 30). Analytical Method Development and Validation for the Estimation of Guaifenesin and Dextromethorphan by RP-HPLC. Retrieved from
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from
-
Fisher Scientific. (n.d.). 3-(2-Methoxyphenoxy)-1,2-propanediol, 98+%. Retrieved from
-
ChemWhat. (n.d.). (2RS,3RS)-3-(2-ETHOXYPHENOXY)-2-HYDROXY-1-(4-NITROBENZOYLOXY)-3-PHENYLPROPANE CAS#: 98769-70-1. Retrieved from
-
UCL Discovery. (2010, March 12). Isolation of enantiomers via diastereomer crystallisation. Retrieved from
-
ACS Publications. (2023, March 24). Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations. Retrieved from
-
ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Retrieved from
-
PubMed. (n.d.). Determination of the structure of a synthetic impurity in guaifenesin. Retrieved from
-
Smolecule. (2023, August 19). Buy (R)-3-phenylpropane-1,2-diol. Retrieved from
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from
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- 2. santaisci.com [santaisci.com]
- 3. reddit.com [reddit.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globaljournals.org [globaljournals.org]
- 9. Determination of the structure of a synthetic impurity in guaifenesin: modification of a high-performance liquid chromatographic method for phenylephrine hydrochloride, phenylpropanolamine hydrochloride, guaifenesin, and sodium benzoate in dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. emergingstandards.usp.org [emergingstandards.usp.org]
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- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. 3-(2-Methoxyphenoxy)-1,2-propanediol, 98+% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
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- 18. 3-Ethoxy-1,2-propanediol | C5H12O3 | CID 94215 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane
Introduction:
Welcome to the dedicated technical support guide for the synthesis of (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane. This molecule, often identified as a related compound or impurity in the synthesis of active pharmaceutical ingredients like Guaifenesin, presents unique challenges in its stereoselective synthesis. The primary route involves the nucleophilic ring-opening of a racemic phenyl oxirane (styrene oxide) with 2-ethoxyphenol. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the laboratory, providing not just solutions but the underlying chemical principles to empower your research and development. Our goal is to help you navigate the complexities of this synthesis, optimize your reaction conditions, and achieve high purity and yield of the desired (2RS,3RS) diastereomer.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
The most direct and widely employed method is the base-catalyzed ring-opening of racemic styrene oxide with 2-ethoxyphenol. The reaction proceeds via a nucleophilic attack of the 2-ethoxyphenoxide ion on one of the epoxide's electrophilic carbons. The subsequent workup hydrolyzes the resulting alkoxide to furnish the diol.
The general reaction scheme is as follows:
-
Deprotonation: 2-Ethoxyphenol is deprotonated by a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the more nucleophilic 2-ethoxyphenoxide.
-
Nucleophilic Attack: The phenoxide attacks the epoxide ring of styrene oxide. This attack can occur at either the benzylic (C3) or terminal (C2) carbon.
-
Protonation/Workup: An aqueous workup protonates the intermediate alkoxide, yielding the final 1,2-diol product.
Troubleshooting Guide
Issue 1: Low Reaction Yield and Poor Conversion of Starting Materials
Symptoms:
-
Significant amounts of unreacted 2-ethoxyphenol and/or styrene oxide are observed in the crude reaction mixture (verified by TLC or LC-MS).
-
The isolated yield of the desired product is consistently below expectations.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Insufficient Base Strength or Stoichiometry | The nucleophile in this reaction is the phenoxide ion. Incomplete deprotonation of 2-ethoxyphenol due to a weak base or insufficient molar equivalents will result in a low concentration of the active nucleophile, thus slowing down the reaction rate and leading to poor conversion. | Use a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in at least stoichiometric amounts (1.0-1.2 equivalents) relative to the 2-ethoxyphenol. For heterogeneous reactions (e.g., using K2CO3), ensure efficient stirring and consider using a phase-transfer catalyst. |
| Low Reaction Temperature | Nucleophilic substitution reactions, including epoxide ring-opening, have an activation energy barrier. Insufficient thermal energy can lead to a very slow reaction rate, resulting in incomplete conversion within a practical timeframe. | Increase the reaction temperature incrementally. A good starting point is often refluxing in a solvent like ethanol or isopropanol. Monitor the reaction progress by TLC or HPLC to find the optimal temperature that promotes conversion without significant side product formation. |
| Inappropriate Solvent Choice | The solvent must be able to dissolve the reactants and facilitate the interaction between the ionic nucleophile and the organic epoxide. Aprotic polar solvents are often ideal as they solvate the cation of the base but do not excessively solvate the phenoxide, leaving it more "naked" and nucleophilic. | Screen solvents like DMF, DMSO, or acetonitrile. Protic solvents like ethanol can also be used but may lead to lower reaction rates due to solvation of the nucleophile through hydrogen bonding. |
Issue 2: Formation of an Undesired Regioisomer
Symptoms:
-
Characterization of the product mixture (e.g., by NMR, LC-MS) reveals the presence of a significant amount of the regioisomer, (2RS,3RS)-3-(2-Ethoxyphenoxy)-2,3-dihydroxy-1-phenylpropane, where the phenoxy group is attached to the C2 position.
Scientific Rationale: The ring-opening of styrene oxide can occur at two positions: the less hindered terminal carbon (C2) or the benzylic carbon (C3).
-
SN2-like Attack: Under basic or neutral conditions, the attack generally occurs at the less sterically hindered carbon (C2), which is the expected pathway.
-
SN1-like Attack: Under acidic conditions, the epoxide oxygen is protonated, and the reaction proceeds through a more carbocation-like transition state. The positive charge is better stabilized at the benzylic position (C3), favoring attack at this site.
Even under basic conditions, the benzylic position has significant electrophilic character. The choice of solvent and counter-ion can influence the regioselectivity.
Optimization Strategies:
-
Strictly Basic Conditions: Ensure the reaction medium remains basic throughout. The presence of any acidic impurities can promote the formation of the undesired regioisomer.
-
Solvent Effects: Non-polar solvents may favor attack at the benzylic position. Using polar aprotic solvents can help favor the classic SN2 attack at the less hindered carbon.
-
Temperature Control: Higher temperatures can sometimes reduce selectivity. Run the reaction at the lowest temperature that provides a reasonable rate to maximize regioselectivity.
Issue 3: Poor Diastereoselectivity - Formation of (2RS,3SR) Diastereomer
Symptoms:
-
The product is not a single diastereomer, and significant quantities of the (2RS,3SR) diastereomer are detected (e.g., by chiral HPLC or NMR).
Scientific Rationale: The reaction starts with racemic styrene oxide, which is a 1:1 mixture of (R)- and (S)-styrene oxide. The nucleophilic attack on the epoxide is an SN2 reaction, which proceeds with an inversion of stereochemistry at the attacked carbon center.
-
Attack of 2-ethoxyphenoxide on (R)-styrene oxide at C2 will lead to the (2R,3R) product.
-
Attack of 2-ethoxyphenoxide on (S)-styrene oxide at C2 will lead to the (2S,3S) product.
Therefore, the reaction should theoretically produce the racemic (2RS,3RS) product. Formation of the (2RS,3SR) diastereomer suggests an alternative reaction mechanism or an issue with the starting material's stereochemistry. However, a more common issue is the difficulty in separating these diastereomers during purification.
Troubleshooting and Purification:
-
Confirm Starting Material: Ensure your styrene oxide is racemic and has not undergone any stereochemical enrichment or degradation.
-
Purification Strategy: Diastereomers have different physical properties and can often be separated by chromatography.
-
Column Chromatography: Use a high-resolution silica gel column with an optimized solvent system (e.g., hexane/ethyl acetate gradient).
-
Recrystallization: If the product is crystalline, fractional recrystallization can be a powerful technique to isolate the desired diastereomer. Experiment with various solvents to find one that provides good differential solubility.
-
Experimental Workflow & Visualization
Optimized Synthesis Protocol
This protocol is a starting point and should be optimized based on your specific laboratory conditions and analytical results.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-ethoxyphenol (1.0 eq) and a suitable solvent (e.g., ethanol, 10 mL per gram of 2-ethoxyphenol).
-
Base Addition: Add powdered sodium hydroxide (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Epoxide Addition: Add racemic styrene oxide (1.05 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess base with a dilute acid (e.g., 1M HCl) to pH ~7.
-
Extract the product into an organic solvent like ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude oil/solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to isolate the desired (2RS,3RS) diastereomer.
Logical Workflow for Troubleshooting
Technical Support Center: Identification of Impurities in the Synthesis of Reboxetine
Welcome to the technical support center for Reboxetine synthesis and impurity analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and controlling impurities. The content is structured in a practical question-and-answer format to directly address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the origin, types, and regulatory context of impurities in Reboxetine.
Q1: What are the primary sources of impurities in the synthesis of Reboxetine?
A1: Impurities in any active pharmaceutical ingredient (API) like Reboxetine can originate from various stages of the manufacturing process, storage, and degradation.[1] They are broadly classified into three categories:
-
Organic Impurities: These are the most common and can be process-related or degradation-related.
-
Process-Related Impurities: Include unreacted starting materials, synthetic intermediates, by-products from side reactions, and reagents. For example, a known synthetic precursor to Reboxetine is (2RS,3RS)-3-(2-Ethoxyphenoxy)-3-phenylpropene-1,2-epoxide.[2]
-
Degradation Products: These arise from the chemical breakdown of the Reboxetine molecule over time or upon exposure to stress factors like heat, light, humidity, acid, base, or oxidation.[3][4]
-
-
Inorganic Impurities: These are typically derived from manufacturing equipment and catalysts (e.g., heavy metals) and are usually controlled during process development.
-
Residual Solvents: These are organic solvents used during the synthesis or purification process that are not completely removed. Their limits are strictly defined by ICH Q3C guidelines.[3]
The diagram below illustrates the general sources of pharmaceutical impurities.
Caption: Major sources of impurities in drug substance manufacturing.
Q2: What are some known process-related and degradation impurities of Reboxetine?
A2: Specific impurities for Reboxetine include both precursors from its synthesis and products of its degradation.
-
Process-Related Impurities & Intermediates: Commercially available reference standards suggest key intermediates that could potentially be carried over as impurities. These include:
-
Degradation Products: Common degradation pathways for amine-containing morpholine structures like Reboxetine include oxidation and N-dealkylation.[3] Known degradation products include:
The following table summarizes some key impurities.
| Impurity Name/Type | CAS Number | Molecular Formula | Likely Source | Reference |
| (2RS,3RS)-3-(2-Ethoxyphenoxy)-3-phenylpropene-1,2-epoxide | 98769-72-3 | C₁₇H₁₈O₃ | Process (Intermediate) | [2] |
| (S,S)-Reboxetine (Esreboxetine) | 98819-76-2 | C₁₉H₂₃NO₃ | Process (Stereoisomer) | [] |
| N-desethyl reboxetine | N/A | C₁₇H₁₉NO₃ | Degradation (Metabolite) | [3] |
| Reboxetine N-oxide | N/A | C₁₉H₂₃NO₄ | Degradation (Oxidative) | [3] |
Q3: What are the regulatory expectations for controlling Reboxetine impurities?
A3: Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), have stringent requirements for impurity control. The key guidelines are ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products).
The core principles are:
-
Identification Threshold: Any impurity observed at a level of 0.10% or higher must be identified (i.e., its structure must be determined).
-
Qualification Threshold: Impurities present above a certain level (typically 0.15% or 1.0 mg per day intake, whichever is lower) must be "qualified." This involves gathering toxicological data to demonstrate their safety at that level.
-
Control: All impurities must be controlled with specific acceptance criteria in the final drug substance specification. Total impurities are also limited, often to a range of 0.5% to 1.0%.[3]
-
Genotoxic Impurities: Impurities with potential for genotoxicity are controlled at much lower levels, often in the parts-per-million (ppm) range, following guidelines like ICH M7.
Failure to adequately profile, identify, and control impurities can lead to significant delays in drug approval or costly product recalls.[7]
Q4: Why are forced degradation studies essential for Reboxetine?
A4: Forced degradation (or stress testing) is a critical component of drug development mandated by regulatory agencies.[4] These studies involve intentionally subjecting the Reboxetine drug substance to harsh conditions—such as high/low pH, oxidation, heat, and UV light—that are more severe than accelerated stability conditions.[8][9]
The primary objectives are:
-
To Identify Likely Degradants: The studies generate potential degradation products that could form during long-term storage, helping to elucidate the degradation pathways of the molecule.[4][10]
-
To Develop Stability-Indicating Methods: By creating a sample containing the API and its various degradation products, you can develop and validate an analytical method (typically HPLC) that proves its ability to separate all these components. This is known as a "stability-indicating method."[9][11]
-
To Understand Intrinsic Stability: The studies reveal the inherent vulnerabilities of the Reboxetine molecule, which informs decisions on formulation, packaging, and storage conditions.[4]
The goal is not to completely destroy the drug, but to achieve a target degradation of around 5-20%, which is sufficient to produce and detect impurities without generating irrelevant secondary products.[10]
Q5: What is a "stability-indicating method" and why is it crucial?
A5: A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from any other components, including excipients, intermediates, or degradation products.[9]
For Reboxetine, this almost always refers to an HPLC method. Its "stability-indicating" power is demonstrated during forced degradation studies. If the HPLC method can separate the main Reboxetine peak from all the new peaks generated under various stress conditions (acid, base, oxidation, etc.), it is considered stability-indicating.[12] This provides confidence that during routine stability testing, any decrease in the API concentration is accurately measured and any increase in impurities is detected.[8]
Q6: How can I separate the enantiomers of Reboxetine?
A6: Reboxetine is marketed as a racemic mixture of its (R,R) and (S,S) enantiomers.[13] Separating these enantiomers requires a specialized technique known as chiral chromatography. Standard reversed-phase HPLC columns cannot distinguish between enantiomers.
The most common approach is using a chiral stationary phase (CSP) in an HPLC system. For Reboxetine, research has shown that CSPs containing cellulose derivatives, such as cellulose tris(3,5-dimethylphenyl)carbamate (often sold under the brand name Chiralcel OD), are effective.[13] The separation is highly dependent on the mobile phase composition, and both normal-phase (e.g., n-hexane/alcohol mixtures) and reversed-phase conditions have been successfully employed.[13]
Troubleshooting Guide
This section provides solutions to specific experimental problems you might encounter.
Q1: I see an unexpected peak in my HPLC chromatogram. How do I determine if it's a genuine impurity?
A1: This is a common challenge. A systematic approach is required to rule out artifacts.
Caption: A decision tree for investigating unknown peaks.
Step-by-Step Investigation:
-
Inject a Blank: First, inject your sample solvent and mobile phase. If the peak appears, it's a "ghost peak" likely from solvent contamination or carryover from a previous injection.
-
Inject a Placebo (for Drug Product): If you are analyzing a formulated product, inject a sample containing only the excipients. If the peak is present, it originates from an excipient.
-
Check Peak Purity: Use a Photodiode Array (PDA) detector to assess the spectral purity of the Reboxetine peak and the unknown peak. A spectrally pure peak is more likely to be a single compound.
-
Proceed to Identification: If the above steps suggest the peak is a genuine, API-related impurity, the next step is structural elucidation using hyphenated techniques like LC-MS.[1][14]
Q2: I am not achieving sufficient separation (resolution) between Reboxetine and a known impurity. What should I do?
A2: Poor resolution is a common chromatographic problem. Method optimization is required.
-
Adjust Mobile Phase Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase. This will increase retention times and often improve the separation between closely eluting peaks.
-
Change Mobile Phase pH: Reboxetine has a basic morpholine nitrogen. Small changes in the mobile phase pH can significantly alter its retention time relative to impurities, especially if the impurities have different acidic/basic properties.
-
Try a Different Column: If mobile phase adjustments are insufficient, switch to a column with a different stationary phase chemistry (e.g., from C18 to Phenyl-Hexyl or Cyano) or a different particle size/length for higher efficiency.
-
Modify Temperature: Adjusting the column temperature can sometimes alter selectivity and improve resolution.
Q3: I performed forced degradation, but I see very little degradation of Reboxetine. What are the next steps?
A3: If you don't achieve the target 5-20% degradation, it indicates the conditions were not harsh enough.[10] You should increase the severity of the stress conditions incrementally.
-
Acid/Base Hydrolysis: Increase the concentration of the acid/base (e.g., from 0.1N to 1N HCl), increase the temperature, or extend the exposure time.
-
Oxidation: Increase the concentration of hydrogen peroxide (e.g., from 3% to 30%) or extend the reaction time.
-
Thermal/Photolytic Stress: Increase the temperature or extend the duration of exposure. For photostability, ensure the sample is exposed to the required light energy as specified in ICH Q1B.
It is important to show that sufficient scientific effort was made to achieve degradation. If the molecule is proven to be exceptionally stable, this is also a valid result, but it must be well-documented.[10]
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a standard approach for stress testing Reboxetine drug substance as per ICH guidelines.[4]
Objective: To generate potential degradation products and establish a degradation profile.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of Reboxetine at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N HCl. Keep at 60°C for 8 hours. At timed intervals, withdraw an aliquot, neutralize with 1N NaOH, and dilute to a final concentration of ~50 µg/mL for HPLC analysis.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N NaOH. Keep at 60°C for 8 hours. At timed intervals, withdraw an aliquot, neutralize with 1N HCl, and dilute to a final concentration of ~50 µg/mL.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. At timed intervals, withdraw an aliquot and dilute to a final concentration of ~50 µg/mL.
-
Thermal Degradation: Store the solid drug substance in a hot air oven at 80°C for 48 hours. Also, reflux the stock solution at 80°C for 48 hours. Prepare samples for analysis.
-
Photolytic Degradation: Expose the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A control sample should be kept in the dark.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing an HPLC method for Reboxetine and its impurities.[12]
Objective: To separate and quantify Reboxetine from its process-related and degradation impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA/UV detector.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | A standard reversed-phase column providing good retention for moderately polar compounds like Reboxetine.[12] |
| Mobile Phase A | 0.02 M Phosphate Buffer, pH 7.0 | Buffering is crucial for reproducible retention of ionizable compounds. |
| Mobile Phase B | Methanol | A common organic modifier for reversed-phase HPLC. |
| Gradient/Isocratic | Isocratic: 55:45 (Methanol:Buffer) | An isocratic method is simpler and more robust if it provides adequate separation.[12] A gradient may be needed for complex impurity profiles. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 277 nm | A wavelength where Reboxetine exhibits significant UV absorbance.[12] |
| Injection Volume | 10 µL | Standard volume; can be adjusted based on concentration and sensitivity. |
Method Validation: This method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as:
-
Specificity: Demonstrated through forced degradation studies.
-
Linearity: Over a range of concentrations (e.g., 1-50 µg/mL).[12]
-
Precision: Repeatability (intra-day) and intermediate precision (inter-day).
-
Accuracy: Recovery studies using spiked samples.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): To ensure the method is sensitive enough to detect impurities at the required levels. (e.g., LOD 0.1 µg/mL, LOQ 0.3 µg/mL).[12]
References
-
Pharmaffiliates. Reboxetine-impurities. [Link]
-
Veeprho. Reboxetine Impurities and Related Compound. [Link]
-
Pharmaffiliates. reboxetine mesylate and its Impurities. [Link]
-
ResearchGate. Enantioseparation of the antidepressant reboxetine | Request PDF. [Link]
-
R Discovery. Forced Degradation Studies Research Articles - Page 1. [Link]
-
BioPharm International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Pharmaffiliates. Reboxetine-impurities. [Link]
-
PubMed. Analysis of reboxetine, a novel antidepressant drug, in pharmaceutical tablets by capillary electrophoresis and derivative spectrophotometry. [Link]
-
Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. [Link]
-
Austin Publishing Group. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]
-
ijrpr.com. Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
-
Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
MedCrave online. Forced degradation studies. [Link]
-
PubMed. A selective high-performance liquid chromatography method for the determination of reboxetine in bulk drug and tablets. [Link]
-
ResearchGate. A Selective LC Method for the Determination of Reboxetine in Human Plasma with Fluorescence Detection. [Link]
-
CONICET. Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link]
-
Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview | Open Access Journals. [Link]
-
ResearchGate. Formal synthesis of reboxetine (blue color). First Pfizer synthesis (red color). [Link]
-
MDPI. Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. [Link]
-
PubMed. Determination of reboxetine, a recent antidepressant drug, in human plasma by means of two high-performance liquid chromatography methods. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. veeprho.com [veeprho.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 7. usp.org [usp.org]
- 8. biopharminternational.com [biopharminternational.com]
- 9. pharmtech.com [pharmtech.com]
- 10. longdom.org [longdom.org]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. A selective high-performance liquid chromatography method for the determination of reboxetine in bulk drug and tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijprajournal.com [ijprajournal.com]
Technical Support Center: HPLC Analysis of (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane. This molecule is a known related substance to Guaifenesin, an active pharmaceutical ingredient. Accurate and robust quantification is critical for quality control and drug development. This guide is structured to provide immediate answers to common questions and in-depth troubleshooting workflows for more complex analytical challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the routine analysis of this compound.
Q1: What is a typical starting HPLC method for analyzing this compound?
A typical analysis is performed using reversed-phase HPLC. The compound is moderately polar and is well-suited for separation on a C18 column. A good starting point, based on established methods for Guaifenesin and its impurities, would be a gradient elution method.[1][2][3]
| Parameter | Recommended Condition | Rationale & Expert Notes |
| Column | C18, 250 mm x 4.6 mm, 5 µm (L1) | A standard C18 column provides excellent retention and resolution. The 250 mm length ensures sufficient resolving power for potential impurities. |
| Mobile Phase A | 0.1% Acetic Acid in Water or Phosphate Buffer | A slightly acidic mobile phase suppresses the interaction of the analyte's hydroxyl groups with free silanols on the column, improving peak shape. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Gradient | 10% B to 70% B over 20-30 minutes | A gradient is necessary to elute the main compound and any related, more hydrophobic impurities within a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 25-30 °C | Temperature control is crucial for reproducible retention times.[4][5] |
| Detector | UV at 276 nm | The phenoxy group provides strong chromophoric activity at this wavelength. |
| Injection Vol. | 10 µL | A good starting volume to avoid column overloading. |
This method is a starting point and should be optimized and validated for your specific application and instrumentation.
Q2: My peak is tailing. What are the most common causes and how do I fix it?
Peak tailing is a common issue, often indicating secondary interactions between the analyte and the stationary phase. For this specific molecule, the free hydroxyl (-OH) groups are the likely culprits.
-
Cause 1: Silanol Interactions: The hydroxyl groups on your analyte can form strong hydrogen bonds with exposed, acidic silanol groups on the silica surface of the HPLC column. This secondary interaction causes a portion of the analyte molecules to lag behind, creating a tail.
-
Solution: Lower the pH of your mobile phase by adding an acid like acetic acid or formic acid (e.g., to pH 3-4). The excess protons in the mobile phase will protonate the silanol groups (Si-O⁻ → Si-OH), neutralizing their negative charge and minimizing the unwanted interaction.
-
-
Cause 2: Column Contamination: Strongly retained compounds from previous injections can accumulate at the head of the column, creating active sites that cause tailing.
-
Solution: Flush the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol). If the problem persists, using a guard column can protect the analytical column from strongly retained matrix components.[6]
-
-
Cause 3: Column Void: A void or channel in the column packing material can lead to distorted peak shapes. This can happen from pressure shocks or operating at a pH that degrades the silica packing (> pH 7).
-
Solution: This is a physical problem with the column itself. Try reversing the column and flushing it at a low flow rate. If this doesn't resolve the issue, the column will likely need to be replaced.
-
Q3: My retention time is shifting between injections. What's happening?
Retention time instability is a critical problem that compromises data integrity. The first step is to determine if all peaks are shifting or just the analyte peak.[4][7]
-
If all peaks (including the solvent front, t₀) are shifting: This points to a physical or system-wide issue, most commonly related to the flow rate.[4][7]
-
Check for Leaks: Even a very small, non-dripping leak can cause flow rate fluctuations.[7] Carefully inspect all fittings from the pump to the detector.
-
Pump Issues: Air bubbles in the pump head are a frequent cause. Degas your mobile phase thoroughly and purge the pump.
-
Incorrect Mobile Phase Composition: If running a pre-mixed mobile phase, the more volatile organic component (acetonitrile) can evaporate over time, increasing the aqueous content and leading to longer retention times.[7] Always use fresh mobile phase and keep reservoirs loosely capped.
-
-
If only specific analyte peaks are shifting: This suggests a chemical or chromatographic issue.[4]
-
Inadequate Equilibration: This is the most common cause in gradient chromatography. Ensure the column is fully re-equilibrated to the initial mobile phase conditions before each injection. A 10-20 column volume flush is a good rule of thumb.[8]
-
Mobile Phase pH Drift: If using buffers, their pH can change over time, especially with volatile additives like TFA or if CO₂ from the air dissolves into an unbuffered aqueous phase. This can alter the ionization state of silanol groups on the column, affecting retention.[5][7]
-
Temperature Fluctuations: A lack of column temperature control can lead to significant retention time drift as ambient laboratory temperature changes throughout the day.[4][9]
-
Q4: I'm not getting the sensitivity I need. How can I improve my signal-to-noise ratio?
Improving sensitivity involves either increasing the signal of your analyte or decreasing the baseline noise.[10]
-
To Increase Signal:
-
Optimize Wavelength: While 276 nm is a good starting point, perform a UV scan of your analyte to confirm the wavelength of maximum absorbance.
-
Decrease Column Diameter: Switching from a 4.6 mm ID column to a smaller ID column (e.g., 2.1 mm) concentrates the sample in a smaller volume, leading to taller, sharper peaks and a significant increase in signal intensity.[11] Remember to scale your flow rate and injection volume down accordingly.
-
Use High-Efficiency Columns: Columns packed with smaller particles (e.g., sub-2 µm or superficially porous particles) produce narrower peaks. Since peak area is constant, a narrower peak is a taller peak, which directly improves the signal-to-noise ratio.[11]
-
-
To Decrease Noise:
-
Use High-Purity Solvents: Ensure you are using HPLC- or LC-MS-grade solvents and additives. Lower grade solvents can contain impurities that increase baseline noise.[12][13]
-
Proper Mobile Phase Mixing & Degassing: Inadequate mixing or outgassing of dissolved air can create noise. Ensure your mobile phase is well-mixed and degassed before use.
-
System Contamination: Contaminants can leach from tubing, vials, or build up in the system, causing a noisy or drifting baseline.[6][13] Regular system flushing is recommended.
-
Section 2: In-Depth Troubleshooting Guides
Guide 1: Resolving Poor Peak Resolution
Scenario: Your analyte peak is co-eluting or not baseline-resolved from a nearby impurity.
The goal of method development for purity analysis is to achieve a resolution (Rs) of >1.5 between adjacent peaks. The resolution is a function of efficiency (N), selectivity (α), and retention factor (k).
Caption: Workflow for troubleshooting poor peak resolution.
Step-by-Step Protocol for Optimizing Resolution:
-
Increase Retention (k): If your peaks are eluting too close to the solvent front (k < 2), they are not interacting sufficiently with the stationary phase.
-
Action: Decrease the initial percentage of acetonitrile in your mobile phase. This will increase the retention time of all compounds, providing more time for separation to occur.
-
-
Modify Selectivity (α): Selectivity is the most powerful factor for improving resolution. It involves changing the chemistry of the separation.
-
Action 1 (pH): The analyte has hydroxyl groups, and potential impurities may have different acidic/basic properties. A small change in mobile phase pH can alter the polarity of an impurity relative to the analyte, dramatically changing the elution order and improving separation.
-
Action 2 (Organic Modifier): Acetonitrile and methanol have different solvent properties. Switching from acetonitrile to methanol (or using a combination) can alter the interactions with the stationary phase and improve selectivity.
-
Action 3 (Column Chemistry): If mobile phase changes are insufficient, changing the stationary phase is the next step. A column with a different selectivity, such as a Phenyl-Hexyl or a Polar-Embedded phase, can provide unique interactions that may resolve difficult peak pairs.
-
-
Increase Efficiency (N): If selectivity changes have been made and only a small improvement is needed, increasing column efficiency can provide the final boost.
-
Action: Switch to a column with a smaller particle size (e.g., 5 µm → 3 µm or 1.8 µm) or a longer column (e.g., 150 mm → 250 mm). This will result in sharper, narrower peaks, which are easier to resolve.
-
Guide 2: Identifying and Eliminating Ghost Peaks
Scenario: You observe unexpected peaks in your chromatogram, often appearing in blank injections or inconsistently across a sequence.
Ghost peaks are spurious peaks that do not originate from the injected sample. They are typically caused by contamination somewhere in the HPLC system or reagents.
Caption: Logical flow for diagnosing the source of ghost peaks.
Systematic Elimination Protocol:
-
Confirm the Source: First, inject a blank sample consisting only of your injection solvent (e.g., diluent). If the ghost peak disappears, the contamination is coming from your sample preparation (e.g., glassware, filters, vials).[6]
-
Isolate the Mobile Phase: If the peak persists in a blank injection, the source is likely the mobile phase or the system itself. Prepare fresh mobile phase using the highest purity water and solvents available. If the peak disappears, one of your old mobile phase components was contaminated.[6]
-
Check the Water: Water is a common source of contamination. Use freshly purified water (e.g., from a Milli-Q system) to prepare your aqueous mobile phase.
-
Isolate the HPLC System: If fresh mobile phase does not solve the problem, the contamination is likely within the HPLC system itself. Common culprits include the autosampler wash solvent, contaminated solvent frits in the mobile phase reservoirs, or buildup in the injector rotor seal. Systematically flush each component to isolate and remove the contamination.
Section 3: Key Experimental Protocols
Protocol 1: System Suitability Testing (SST)
Purpose: To verify that the chromatographic system is performing adequately before running any analytical samples. This is a mandatory part of any validated method.
Procedure:
-
Prepare a System Suitability Solution: This solution should contain the main analyte, this compound, and a known, closely eluting impurity (e.g., Guaiacol or the β-isomer if available).[14]
-
Perform Replicate Injections: Make 5-6 replicate injections of the SST solution.
-
Evaluate Key Parameters: Calculate the following parameters from the replicate injections. The acceptance criteria should be defined in your analytical method validation.
| SST Parameter | Typical Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 1.5 | Measures peak symmetry. |
| Resolution (Rs) | Rs ≥ 2.0 (between analyte and impurity) | Ensures peaks are adequately separated for quantification. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Demonstrates injection precision. |
| RSD of Retention Time | ≤ 1.0% | Demonstrates system stability and reproducibility. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. |
-
Decision: If all SST parameters pass, proceed with the sample analysis. If any parameter fails, you must troubleshoot the system (using the guides above) and repeat the SST until it passes.
References
-
Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]
-
LCGC International. (2021, March 1). Simple Tips to Increase Sensitivity in U/HPLC Analysis. Retrieved from [Link]
-
YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]
-
ResearchGate. (2013, April 29). How to improve sensitivity in HPLC?. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Global Journals. (n.d.). Development and Validation of RP-HPLC Method For Simultaneous Determination of Guaifenesin Impurities in MultiDrug Combinations. Retrieved from [Link]
-
GL Sciences. (n.d.). How to Improve Sensitivity. Retrieved from [Link]
-
YouTube. (2025, May 21). Why Does Retention Time Shift? | HPLC Tip. Retrieved from [Link]
-
Separation Science. (n.d.). HPLC tips & tricks - increase your HPLC/UHPLC method sensitivity. Retrieved from [Link]
-
Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift. Retrieved from [Link]
-
LCGC International. (2021, September 29). HPLC Troubleshooting: Conquering Common Challenges. Retrieved from [Link]
-
Global Journal of Medical Research. (n.d.). Development and Validation of RP-HPLC Method for Simultaneous Determination of Guaifenesin Impurities in Multi Drug Combinations. Retrieved from [Link]
-
Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Retrieved from [Link]
-
IJARIIE. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC?. Retrieved from [Link]
-
LCGC International. (2013, June 3). The LCGC Blog: Retention Shifts in HPLC. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Guaifenesin. Retrieved from [Link]
-
Oxford Academic. (2021, January 13). High-Performance Liquid Chromatography Method for Simultaneous Determination of Guaifenesin, Salbutamol Sulfate and Guaifenesin Impurity (Guaiacol). Retrieved from [Link]
-
SIELC. (n.d.). USP Methods for the Analysis of Guaifenesin Using a Legacy L1 Column. Retrieved from [Link]
-
NIH. (n.d.). Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms. Retrieved from [Link]
-
Merck Millipore. (n.d.). USP Method Guaifenesin Assay. Retrieved from [Link]
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USP. (n.d.). Guaifenesin. Retrieved from [Link]
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Removal of byproducts from the synthesis of (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane
Introduction
Welcome to the technical support guide for the purification of (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane. This molecule, a vicinal diol with a structure analogous to compounds like Guaifenesin, is a key intermediate in pharmaceutical development.[1][2][3] Its synthesis, typically via dihydroxylation of an alkene precursor or ring-opening of a corresponding epoxide, often yields a mixture of challenging byproducts.[4][5] The presence of multiple hydroxyl groups and two stereocenters makes purification a non-trivial task, frequently complicated by diastereomeric impurities, unreacted starting materials, and over-oxidation products.
This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to provide researchers with the practical, field-proven insights needed to overcome common purification hurdles and achieve high product purity.
Part 1: Frequently Asked Questions (FAQs)
FAQ 1: My initial analysis (TLC/LC-MS) shows multiple product-like spots. What are these likely impurities?
This is the most common issue encountered. The identity of the byproducts is intrinsically linked to your synthetic route.
-
If you used an epoxide ring-opening strategy:
-
Unreacted Starting Materials: Residual 2-ethoxyphenol and the epoxide starting material are common. These are typically less polar than your diol product.
-
(2RS,3SR)-Diastereomer (anti-isomer): The primary impurity is often the alternative diastereomer. Epoxide ring-opening is an SN2-type reaction, and while it should proceed with inversion to yield the syn product from a trans-epoxide, incomplete stereocontrol in the epoxide synthesis can lead to the formation of the anti-diol.[6][7] This impurity has very similar polarity to the desired product and is the most challenging to remove.
-
Regioisomer: If using an unsymmetrical epoxide like styrene oxide, nucleophilic attack can occur at the other carbon, leading to a regioisomeric diol.[4][8] The regioselectivity is highly dependent on whether the reaction is catalyzed by acid or base.[5][6][7]
-
Dimeric Impurities: The hydroxyl group of the product can react with another molecule of the epoxide starting material, leading to higher molecular weight dimeric impurities, a known issue in related syntheses.[9]
-
-
If you used a Sharpless Asymmetric Dihydroxylation (or similar) strategy:
-
Unreacted Alkene: The starting alkene, (E/Z)-1-(2-ethoxyphenoxy)-3-phenylprop-1-ene, is a common non-polar impurity.
-
(2RS,3SR)-Diastereomer (anti-isomer): Syn-dihydroxylation occurs on the face of the double bond.[10][11] If your starting alkene contained any of the (Z)-isomer, it will be converted to the anti-diol, contaminating your desired syn-product.
-
Over-oxidation Products: Aggressive oxidation can cleave the diol, resulting in benzaldehyde and 2-ethoxyphenoxyacetaldehyde. These are less polar than the product.
-
FAQ 2: How can I effectively remove the unreacted 2-ethoxyphenol?
Unreacted 2-ethoxyphenol is acidic and can be removed with a simple liquid-liquid extraction.
Answer: After the reaction is complete and the organic solvent has been removed, redissolve the crude residue in a water-immiscible solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer with a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) or a dilute (5%) sodium hydroxide (NaOH) solution. The basic wash will deprotonate the phenolic hydroxyl group, forming the water-soluble sodium 2-ethoxyphenoxide salt, which partitions into the aqueous layer. Follow this with a water wash and then a brine wash to remove residual base and water before drying and concentrating.
FAQ 3: My main challenge is separating the (2RS,3RS) and (2RS,3SR) diastereomers. What is the most effective method?
Separating diastereomers is a significant challenge due to their similar physical properties. The two most effective techniques are fractional recrystallization and column chromatography.
Answer:
-
Fractional Recrystallization: This is often the most scalable and cost-effective method. Diastereomers can have different solubilities in specific solvent systems and may form different crystal lattices.[12][13] Success requires careful screening of solvents. A good starting point is a binary solvent system, such as ethyl acetate/hexanes, acetone/water, or isopropanol/heptane. The goal is to find a system where one diastereomer crystallizes out preferentially upon slow cooling, leaving the other enriched in the mother liquor.[14] See the detailed protocol in the Troubleshooting Guides section.
-
Column Chromatography: If recrystallization fails or if very high purity (>99.5%) is required, flash column chromatography is the method of choice. Due to the small difference in polarity between diastereomers, a high-resolution setup is necessary.
-
Stationary Phase: Standard silica gel (SiO₂) is typically effective.
-
Mobile Phase: A shallow gradient or isocratic elution with a carefully optimized solvent system is critical. A common starting point is a mixture of hexanes and ethyl acetate. Slowly increasing the polarity by adding small amounts of methanol or isopropanol can enhance separation. For highly polar compounds that are difficult to separate, alternative techniques may be needed.[15]
-
FAQ 4: The product won't crystallize and remains a persistent oil. What are my options?
The presence of impurities, especially the other diastereomer, can inhibit crystallization, acting as a "eutectic-like" mixture.
Answer:
-
Increase Purity First: Before attempting recrystallization again, perform a preliminary purification using flash chromatography to remove baseline impurities and enrich the desired diastereomer. Even a modest increase in diastereomeric excess can be enough to induce crystallization.
-
Solvent Screening: Systematically screen a wide range of solvents and solvent mixtures.
-
Seeding: If you have a small amount of pure, crystalline material from a previous batch, add a single seed crystal to the supersaturated solution to initiate crystallization.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites.
-
Trituration: Add a solvent in which your product is insoluble (like cold hexanes or diethyl ether) to the oil and stir vigorously. This can sometimes force the product to solidify.
Part 2: Troubleshooting Guides & Protocols
Guide 1: Protocol for Diastereomeric Purification by Fractional Recrystallization
This protocol provides a systematic approach to separating the desired (2RS,3RS)-diol from its (2RS,3SR) diastereomer.
Step 1: Solvent System Screening
-
Place ~20-30 mg of your crude, concentrated product into several small test tubes.
-
Add a single solvent (e.g., ethyl acetate, isopropanol, acetone, toluene) dropwise to each tube at room temperature until the solid just dissolves.
-
To tubes where the solid is highly soluble, add an anti-solvent (e.g., hexanes, heptane, water) dropwise until turbidity persists.
-
Heat the promising solvent/anti-solvent mixtures until the solution is clear.
-
Allow the tubes to cool slowly to room temperature, then place them in an ice bath. A successful system will show significant crystal formation. The ideal solvent dissolves the compound when hot but has low solubility when cold.[16]
Step 2: Bulk Recrystallization
-
Dissolve the crude material in the minimum amount of the chosen boiling solvent system.[14] Use a flask that will be no more than half full.
-
Once fully dissolved, cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming high-purity crystals by allowing impurities to remain in the solution.[13]
-
Once crystal formation appears to have stopped, cool the flask further in an ice bath for 30-60 minutes to maximize yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away the impurity-rich mother liquor from the crystal surfaces.[12]
-
Dry the crystals under vacuum.
Step 3: Analysis
-
Analyze both the crystals and the concentrated mother liquor by HPLC or ¹H NMR to determine the diastereomeric ratio. If the crystals are enriched in the desired diastereomer, you can perform a second recrystallization to further improve purity.
Guide 2: Protocol for Purification by Flash Column Chromatography
Step 1: TLC Analysis and Solvent System Selection
-
Spot your crude material on a silica gel TLC plate.
-
Develop the plate in various ratios of a non-polar solvent (e.g., Hexanes or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate or Acetone).
-
The ideal solvent system will show good separation between the spots corresponding to your diastereomers, with the lower spot having an Rf value between 0.2 and 0.35.
Step 2: Column Packing and Loading
-
Select a column size appropriate for your sample amount (typically a 40-100 g sample-to-silica mass ratio).
-
Pack the column with silica gel as a slurry in the initial, least polar mobile phase.
-
Pre-adsorb your crude material onto a small amount of silica gel. To do this, dissolve the crude oil in a minimal amount of a volatile solvent (like DCM or acetone), add silica gel, and evaporate the solvent until you have a dry, free-flowing powder.
-
Carefully load the dry powder onto the top of the packed column.
Step 3: Elution and Fraction Collection
-
Begin eluting the column with the mobile phase.
-
If using a gradient, slowly and steadily increase the proportion of the more polar solvent. A shallow gradient is key for separating close-running spots.
-
Collect fractions and monitor them by TLC to identify which ones contain your pure, desired product.
-
Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified (2RS,3RS)-diol.
Part 3: Data & Workflow Visualization
Table 1: Summary of Potential Byproducts and Removal Strategies
| Byproduct ID | Byproduct Name/Type | Likely Origin | Recommended Removal Method |
| IMP-1 | Unreacted 2-Ethoxyphenol | Epoxide Ring-Opening | Aqueous base wash (e.g., 1M NaHCO₃) |
| IMP-2 | Unreacted Alkene/Epoxide | Dihydroxylation / Epoxide Ring-Opening | Column Chromatography (less polar than product) |
| IMP-3 | (2RS,3SR)-Diastereomer | Poor Stereocontrol in Synthesis | Fractional Recrystallization; Column Chromatography |
| IMP-4 | Regioisomeric Diol | Epoxide Ring-Opening | Column Chromatography |
| IMP-5 | Dimeric/Oligomeric Species | Epoxide Ring-Opening | Column Chromatography (more polar than product) |
| IMP-6 | Aldehyde Fragments | Over-oxidation | Column Chromatography (less polar than product) |
Diagrams
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting a product that fails to crystallize.
References
- Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
- Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage.
- Veeprho. Guaifenesin Impurities and Related Compound. Veeprho.
- Wang, Y., et al. (2015). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed.
- The Analytical Scientist. (2016). Purification of polar compounds. The Analytical Scientist.
- BenchChem. (2025). Unraveling the Genesis of a Dimeric Impurity in Guaifenesin Synthesis: A Technical Guide. Benchchem.
- Li, Y., et al. (2021). Isolation and purification of polar compounds from Eupatorium fortunei Turcz by high-speed counter-current chromatography. Taylor & Francis Online.
- Reddy, G. S., et al. (2020). Identification, synthesis, and characterization of β-isomer as process related impurity in production of methocarbamol from guaifenesin. Journal of Applied Pharmaceutical Science.
- Schieffer, G. W., et al. (1984). Determination of the structure of a synthetic impurity in guaifenesin. Journal of Pharmaceutical Sciences.
- Sharpless, K. B., et al. (1992).
- University of York. Single-solvent recrystallisation. Chemistry Teaching Labs.
- McMurry, J. (2023). Reactions of Epoxides: Ring-Opening. In Organic Chemistry (10th ed.). Cengage.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Wikipedia contributors. (2023). Sharpless asymmetric dihydroxylation. Wikipedia.
- Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal.
- Chemistry LibreTexts. (2024). Reactions of Epoxides - Ring-opening. Chemistry LibreTexts.
- Chemistry Steps. Epoxides Ring-Opening Reactions. Chemistry Steps.
- Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry.
- Nichols, D. E. Recrystallization.
- Chemistry LibreTexts. (2023). Recrystallization. Chemistry LibreTexts.
- Pharmaffiliates. Viloxazine-impurities. Pharmaffiliates.
Sources
- 1. veeprho.com [veeprho.com]
- 2. japsonline.com [japsonline.com]
- 3. Determination of the structure of a synthetic impurity in guaifenesin: modification of a high-performance liquid chromatographic method for phenylephrine hydrochloride, phenylpropanolamine hydrochloride, guaifenesin, and sodium benzoate in dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 11. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 12. Recrystallization [sites.pitt.edu]
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- 14. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 15. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mt.com [mt.com]
Technical Support Center: Synthesis of (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane
Welcome to the technical support center for the synthesis of (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your synthetic protocols and improve yields. Our approach is grounded in mechanistic principles and practical, field-tested experience.
Introduction to the Synthetic Challenges
The synthesis of this compound, a vicinal diol with specific stereochemistry, presents several challenges. The desired syn relationship between the hydroxyl groups and the adjacent ether linkage requires careful control of the reaction conditions. The two most viable synthetic strategies are the stereoselective dihydroxylation of a precursor alkene and the ring-opening of a suitable epoxide. This guide will provide troubleshooting advice for both pathways.
Pathway 1: Sharpless Asymmetric Dihydroxylation of (E)-1-(2-Ethoxyphenoxy)-3-phenylprop-1-ene
This pathway offers excellent control over the stereochemistry of the diol product through the use of chiral ligands. The general workflow is depicted below.
Caption: Workflow for Sharpless Asymmetric Dihydroxylation.
Frequently Asked Questions & Troubleshooting
Q1: My yield is consistently low. What are the most likely causes?
A1: Low yields in Sharpless Asymmetric Dihydroxylation can often be attributed to several factors:
-
Purity of the Alkene Substrate: The starting alkene, (E)-1-(2-Ethoxyphenoxy)-3-phenylprop-1-ene, must be of high purity. Impurities can poison the osmium tetroxide catalyst. It is recommended to purify the alkene by column chromatography before use.
-
Reaction Temperature: The dihydroxylation reaction is typically carried out at low temperatures (0°C to room temperature). Higher temperatures can lead to over-oxidation and the formation of byproducts.[1]
-
Stoichiometry of Reagents: While the osmium tetroxide is catalytic, the stoichiometric re-oxidant (potassium ferricyanide in AD-mix) is crucial for regenerating the catalyst.[2] Ensure that the AD-mix is weighed accurately and that the alkene is the limiting reagent.
-
Reaction Time: Prolonged reaction times can sometimes lead to decomposition of the product. Monitor the reaction by TLC to determine the optimal reaction time.
Q2: I am observing the formation of a significant amount of ketone or carboxylic acid byproducts. How can I prevent this?
A2: The formation of ketones or carboxylic acids indicates over-oxidation of the diol product. This is a common issue when using strong oxidizing agents like permanganate, but can also occur with osmium tetroxide under certain conditions.[1]
-
Control the Temperature: As mentioned, maintaining a low reaction temperature is critical to prevent over-oxidation.
-
Use of AD-mix: The commercially available AD-mix formulations are optimized to minimize over-oxidation.[2] Using a pre-mixed formulation is highly recommended over preparing the reagents individually.
-
Prompt Work-up: Once the reaction is complete (as determined by TLC), the reaction should be promptly quenched with a reducing agent like sodium sulfite or sodium bisulfite to destroy any remaining oxidant.
Q3: The stereoselectivity of my reaction is poor, and I am getting a mixture of diastereomers. What can I do?
A3: The Sharpless Asymmetric Dihydroxylation is renowned for its high enantioselectivity, which is dictated by the chiral ligand.[3][4] Poor stereoselectivity usually points to issues with the catalyst system:
-
Choice of Ligand: For the desired (2RS,3RS) stereochemistry from an (E)-alkene, AD-mix-β, which contains the (DHQD)₂PHAL ligand, is the correct choice.[2] AD-mix-α would yield the opposite enantiomer.
-
Ligand Purity and Integrity: Ensure that the AD-mix has been stored correctly (cool and dry) to prevent degradation of the chiral ligand.
-
Substrate Compatibility: While the Sharpless AD reaction is broadly applicable, certain functional groups on the substrate can sometimes interfere with the chiral induction. However, for the specified substrate, this is not expected to be a major issue.
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Temperature | 0°C to room temperature | Lower yield, over-oxidation |
| Solvent | t-BuOH/H₂O (1:1) | Poor solubility, side reactions |
| Stirring | Vigorous stirring | Incomplete reaction due to phase separation |
| AD-mix | AD-mix-β for (2RS,3RS) | Incorrect stereoisomer (with AD-mix-α) |
Pathway 2: Base-Catalyzed Ring-Opening of a Phenyl Glycidyl Ether Derivative
This pathway involves the nucleophilic attack of a hydroxide source on an epoxide precursor. The stereochemistry of the product is determined by the Sₙ2 mechanism of the ring-opening.
Caption: Workflow for Epoxide Ring-Opening.
Frequently Asked Questions & Troubleshooting
Q1: The epoxide ring-opening is sluggish and gives a low conversion. How can I improve the reaction rate?
A1: A slow reaction rate in epoxide ring-opening can be due to several factors:
-
Base Concentration: A higher concentration of the hydroxide nucleophile will generally increase the reaction rate. However, excessively high concentrations can lead to side reactions.
-
Temperature: Increasing the reaction temperature will accelerate the ring-opening. A modest increase to 50-80°C is often effective. Monitor for byproduct formation at higher temperatures.
-
Solvent: The choice of solvent is critical. A polar protic solvent like water or ethanol can solvate the nucleophile and the epoxide, facilitating the reaction. In some cases, a polar aprotic solvent like DMF or DMSO can be used to enhance the nucleophilicity of the hydroxide.[5]
Q2: I am observing the formation of byproducts. What are they and how can I avoid them?
A2: The most common byproduct in this reaction is the diol formed from the attack of the nucleophile at the other carbon of the epoxide.
-
Regioselectivity: In a base-catalyzed ring-opening, the nucleophile will preferentially attack the less sterically hindered carbon of the epoxide in an Sₙ2 fashion.[6] For the suggested starting material, attack at the C1 position is favored, leading to the desired product. If you are synthesizing the epoxide in situ, ensure that the conditions favor the formation of the desired regioisomer.
-
Polymerization: Under strongly basic conditions, the product diol can be deprotonated and act as a nucleophile, leading to oligomerization or polymerization. This can be minimized by using a moderate base concentration and temperature, and by ensuring a prompt acidic work-up to neutralize the base and the alkoxide intermediate.
Q3: How can I purify the final product effectively?
A3: The purification of 3-aryloxy-1,2-propanediols can often be achieved by recrystallization if the product is a solid. If it is an oil, column chromatography on silica gel is a standard method.
-
Recrystallization Solvents: A mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexanes or petroleum ether) is often effective for recrystallization.
-
Chromatography: A solvent system of ethyl acetate/hexanes is a good starting point for silica gel chromatography. The polarity can be adjusted based on the TLC analysis of the crude product. It may also be possible to derivatize the diol to a less polar compound for easier purification, followed by deprotection.
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Base | NaOH or KOH (aqueous) | Incomplete reaction, side reactions with stronger bases |
| Temperature | Room temperature to 80°C | Slow reaction at low temp, byproducts at high temp |
| Solvent | Water, Ethanol, or a co-solvent | Poor solubility, reduced reaction rate |
| Work-up | Acidic (e.g., dilute HCl) | Incomplete protonation of the alkoxide |
Experimental Protocols
Protocol 1: Sharpless Asymmetric Dihydroxylation
-
To a stirred solution of (E)-1-(2-Ethoxyphenoxy)-3-phenylprop-1-ene (1 mmol) in a mixture of t-butanol (10 mL) and water (10 mL) at 0°C, add AD-mix-β (1.4 g).
-
Stir the reaction mixture vigorously at 0°C for 24 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding solid sodium sulfite (1.5 g) and continue stirring for 1 hour at room temperature.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford the desired this compound.
Protocol 2: Base-Catalyzed Epoxide Ring-Opening
-
Dissolve (2R,3R)-3-(2-Ethoxyphenoxy)-3-phenyl-1,2-epoxypropane (1 mmol) in a suitable solvent such as aqueous ethanol (10 mL).
-
Add a 1M aqueous solution of sodium hydroxide (2 mL, 2 mmol).
-
Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with 1M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the product by recrystallization or column chromatography as needed.
References
Sources
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- 14. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol - Google Patents [patents.google.com]
- 15. Theoretical Study of the Reaction Mechanism of Phenol–Epoxy Ring-Opening Reaction Using a Latent Hardening Accelerator and a Reactivity Evaluation by Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3-Phenoxy-1,2-propanediol | C9H12O3 | CID 10857 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 24. Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity - American Chemical Society [acs.digitellinc.com]
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- 28. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 29. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
Technical Support Center: (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this molecule and to offer practical solutions for challenges encountered during its handling and analysis. We have structured this guide in a question-and-answer format to directly address potential issues and explain the scientific principles behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should be concerned about for this molecule?
The structure of this compound contains several functional groups susceptible to degradation: an aromatic ether linkage, a diol on a propane chain, and two phenyl rings. The most probable degradation pathways are oxidation , hydrolysis (under non-neutral pH), and photolysis . The benzylic carbon (C3, attached to both the phenyl and phenoxy groups) is a particularly reactive site.
Q2: How stable is the compound in typical aqueous solutions and HPLC mobile phases?
Based on stability studies of the closely related compound guaifenesin (3-(2-methoxyphenoxy)propane-1,2-diol), the molecule is expected to be stable in neutral aqueous solutions for at least 48 hours at room temperature.[1] However, slight degradation can occur under acidic or basic conditions, primarily through hydrolysis of the ether linkage.[1][2] You should always verify the solution stability over the duration of your experiments, especially when using mobile phases with pH extremes.[3]
Q3: What are the likely degradation products I might observe?
The primary degradation products depend on the stress condition:
-
Oxidative Stress: Cleavage of the ether bond is a key pathway, potentially yielding 2-ethoxyphenol and various phenylpropane derivatives. Guaiacol, the equivalent degradant for guaifenesin, is a known product of oxidative degradation.[3] Oxidation of the propane chain could also lead to aldehydes or ketones.
-
Hydrolytic Stress: Acid or base-catalyzed cleavage of the ether bond would also produce 2-ethoxyphenol and (2RS,3RS)-1-phenylpropane-1,2,3-triol .
-
Photolytic Stress: High-energy UV light can induce cleavage of the ether bond or other C-C bonds, leading to a complex mixture of products.[4]
Q4: What are the optimal storage conditions for the solid compound and its solutions?
-
Solid Form: Store the solid material protected from light in a tightly sealed container, preferably at controlled room temperature or refrigerated (2-8°C). For long-term storage, consider an inert atmosphere (e.g., argon) to prevent oxidation.
-
Solutions: Prepare solutions fresh whenever possible. If storage is necessary, use amber vials, store at 2-8°C, and keep for no longer than 48 hours unless stability data indicates otherwise.[1] For oxygen-sensitive applications, de-gas the solvent and store the solution under an inert gas headspace.
Troubleshooting Guide: Common Experimental Issues
Problem 1: I am observing new, unidentified peaks in my HPLC chromatogram during a sequence run.
-
Plausible Cause: This is often due to in-sequence degradation, either from dissolved oxygen in the mobile phase or instability in the sample diluent. The benzylic position and diol functional groups are susceptible to oxidation.
-
Causality: Dissolved oxygen, especially in aqueous mobile phases, can slowly oxidize the molecule at room temperature in an autosampler. If the diluent is slightly acidic or basic, hydrolysis may also occur over time.
-
Troubleshooting Workflow:
-
Confirm the Issue: Re-inject a freshly prepared standard. If the new peaks are absent or smaller, in-sequence degradation is likely.
-
Evaluate Solution Stability: Prepare the sample and store it under the same conditions as the autosampler (e.g., room temperature, vial type) for the maximum expected run time of a sequence. Analyze at time zero and at the end of the period to quantify the formation of degradants.[3]
-
Mitigation Strategy 1 (Oxidation):
-
Sparge all mobile phases and the sample diluent with helium or nitrogen to remove dissolved oxygen.
-
Use an autosampler with temperature control set to 4-8°C.
-
-
Mitigation Strategy 2 (Hydrolysis):
-
Ensure the sample diluent is buffered at a neutral pH (6.5-7.5).
-
If the mobile phase is the cause, investigate adjusting the pH to be closer to neutral, if chromatographic performance can be maintained.
-
-
Problem 2: My assay values are consistently low and irreproducible, especially when analyzing aged samples.
-
Plausible Cause: Significant degradation has occurred either during sample preparation or storage. This points to a fundamental instability under the chosen conditions.
-
Causality: The molecule may be degrading due to exposure to heat, light, or reactive excipients in a formulation matrix. Forced degradation studies are essential to identify which stress factor is responsible.[5]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low assay values.
Problem 3: The color of my solid reference material has changed from white to a pale yellow/brown.
-
Plausible Cause: Surface-level oxidation or photodegradation of the solid material.
-
Causality: Phenylpropanoid structures, especially those with phenolic ether linkages, can form colored quinone-type species upon oxidation.[4] This process is often accelerated by exposure to air and ambient light over long periods.
-
Troubleshooting Workflow:
-
Characterize the Discolored Material: Dissolve a small amount and analyze by a high-resolution, stability-indicating HPLC method. Compare the impurity profile to a fresh or properly stored standard.
-
Verify Identity: Use LC-MS to obtain the mass of the impurity peaks to help elucidate their structures.
-
Implement Corrective Storage:
-
Aliquot the reference material into smaller quantities to minimize repeated exposure of the bulk material to the atmosphere.
-
Store all aliquots in amber glass vials inside a desiccator.
-
For maximum protection, purge the vial headspace with an inert gas like argon before sealing and store at 2-8°C.
-
-
In-Depth Degradation Pathways
The following diagram illustrates the potential degradation pathways under common stress conditions. The primary points of attack are the ether linkage and the benzylic carbon of the propane chain.
Caption: Predicted degradation pathways of the target compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method, consistent with ICH guidelines.[1]
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions: For each condition, mix 5 mL of the stock solution with 5 mL of the stressor solution in a sealed vial. Include a control sample (5 mL stock + 5 mL water).
-
Acid Hydrolysis: 1.0 M HCl. Incubate at 60°C for 12 hours.[1]
-
Base Hydrolysis: 1.0 M NaOH. Incubate at 60°C for 12 hours.[1]
-
Oxidation: 3% H₂O₂. Store at room temperature, protected from light, for 12 hours.[3]
-
Thermal: Use the control solution. Incubate at 105°C for 24 hours.[1]
-
Photolytic: Expose the control solution to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Quenching & Analysis:
-
After the incubation period, cool all samples to room temperature.
-
Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples (including the control and stressed samples) with the mobile phase to a final concentration of ~100 µg/mL.
-
Analyze by a reverse-phase HPLC method with a PDA detector to assess peak purity and identify new peaks.[1][6] Use LC-MS for peak identification.
-
-
Data Evaluation: Aim for 5-20% degradation of the parent compound. If degradation is excessive or insufficient, adjust the duration or intensity of the stress condition. Calculate the mass balance to ensure all major degradants are accounted for.[1]
Data Summary: Forced Degradation of Guaifenesin (Analogue)
The following table summarizes typical results from forced degradation studies on guaifenesin, which serves as a predictive model for the stability of this compound.
| Stress Condition | Reagents & Duration | Observation | Reference |
| Acid Hydrolysis | 1 N HCl at 60°C for 12 h | Slight degradation observed | [1][2] |
| Base Hydrolysis | 1 N NaOH at 60°C for 12 h | Slight degradation observed | [1][2] |
| Oxidation | 1-3% H₂O₂ at RT for 12 h | Stable to minor degradation | [1][3] |
| Thermal | 105°C for 24 h | Found to be stable | [1][2] |
| Photolytic | 1.2 million lux hours | Found to be stable | [1][2] |
| Neutral Hydrolysis | Water at 60°C for 12 h | Found to be stable | [1][2] |
References
- Armarego, W. L. F., & Chai, C. L. L. (2012).
- Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
- Reddy, G. V. S., Reddy, B. P., & Kumar, P. (2011). Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms. Pharmaceutical Methods, 2(4), 229.
- United States Pharmacopeia. (n.d.). Methods for the Analysis of Guaifenesin Extended-Release Tablets. USP.
- Srinivasu, K., Rao, B. M., & Sridhar, G. (2014). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Guaifenesin and Dextromethorphan Impurities in Pharmaceutical Formulations.
- ResearchGate. (n.d.).
- USP. (2024). Methods for the Analysis of Guaifenesin Extended-Release Tablets.
- Madugula, E., & Erothu, H. (2021). ESTIMATION OF GUAIFENESIN FROM EXTENDED RELEASE DOSAGE FORM BY STABILITY INDICATING METHOD USING RP-HPLC TECHNIQUE. Rasayan Journal of Chemistry, 14(2), 1087-1097.
- Reddy, G. V. S., et al. (2011). Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms. Pharmaceutical Methods.
- Klimaszewska, A., et al. (2006).
- Canevali, C., et al. (2002). Oxidative degradation of monomeric and dimeric phenylpropanoids: Reactivity and mechanistic investigation.
- PubChem. (n.d.). (2S,3R)-3-(2-ethoxyphenoxy)-3-phenylpropane-1,2-diol.
- Schalch, B., & Rehm, H. J. (1998). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. Applied and Environmental Microbiology, 64(5), 1693-1698.
- Kong, F., et al. (2023). Lignin-Derived Carbon Quantum Dots Empower Transparent Bamboo beyond Glass. ACS Nano.
- Stapleton, H. M., & Dodder, N. G. (2008). Photodegradation of Decabromodiphenyl Ether in House Dust by Natural Sunlight. Environmental Toxicology and Chemistry, 27(2), 306-312.
- Wikipedia. (n.d.). Ambergris.
- Canevali, C., et al. (2002). Oxidative degradation of monomeric and dimeric phenylpropanoids: reactivity and mechanistic investigation. Journal of the Chemical Society, Dalton Transactions.
- Nevado, J. J. B., Llerena, M. J. V., & Robledo, V. R. (2001). Thermal degradation of aromatic ether polymers. Journal of Analytical and Applied Pyrolysis, 58, 139-151.
- Baum, K., & Maurice, W. T. (1962). Process for the preparation of 3-amino-1,2-propane diol.
- Taylor & Francis. (n.d.). Phenylpropanoids – Knowledge and References.
- Smolecule. (2023). Buy (R)-3-phenylpropane-1,2-diol | 79299-22-2.
- PubChem. (n.d.). 3-Phenylpropane-1,2-diol.
- PubChem. (n.d.). 3-(2-Hydroxyphenoxy)propane-1,2-diol.
- ResearchGate. (n.d.). 3-(2-Methoxyphenoxy)propane-1,2-diol | Request PDF.
- Mamedov, V. A., et al. (2021). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Molbank, 2021(4), M1296.
- MedChemExpress. (n.d.). 2rs-3rs-1-chloroacetylamino-3-2-ethoxy-d5-phenoxy-2-hydroxy-3-phenylpropane.
- Tarabanko, V. E., & Tarabanko, N. (2017). Catalytic Oxidation of Lignins into the Aromatic Aldehydes: General Process Trends and Development Prospects. MDPI.
- Kong, F., et al. (2024). Lignin-Derived Carbon Quantum Dots Empower Transparent Bamboo beyond Glass. American Chemical Society.
- Min, D., et al. (2018). Radiolytic and hydrolytic degradation of the hydrophilic diglycolamides. Solvent Extraction and Ion Exchange, 36(4), 347-359.
- Klimisch, H. J., & Climie, I. J. (1982). Metabolism of the epoxy resin component 2,2-bis[4-(2,3-epoxypropoxy)phenyl]propane, the diglycidyl ether of bisphenol A (DGEBPA) in the mouse. Part II. Identification of metabolites in urine and faeces following a single oral dose of 14C-DGEBPA. Xenobiotica, 12(7), 401-413.
Sources
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- 3. Methods for the Analysis of Guaifenesin Extended-Release Tablets | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
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- 5. emergingstandards.usp.org [emergingstandards.usp.org]
- 6. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Synthesis and Characterization of Metoprolol and Bisoprolol Impurities
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of metoprolol and bisoprolol. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning and field-proven insights to navigate the complexities of impurity profiling. Controlling impurities is paramount for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs).[1] This resource consolidates troubleshooting advice, frequently asked questions, and validated protocols to support your experimental work.
Section 1: The Crucial Role of Impurity Profiling
Regulatory bodies like the ICH and FDA mandate strict control over impurities in APIs.[1] These unwanted chemicals can arise from various sources, including starting materials, synthetic by-products, degradation of the API, and intermediates. Even trace amounts can impact the drug's safety and efficacy. Therefore, a robust impurity profile—identifying and quantifying these substances—is a non-negotiable aspect of drug development. This guide will address common challenges encountered during this critical process for two widely used beta-blockers: metoprolol and bisoprolol.
Section 2: Metoprolol Impurity Analysis
Metoprolol is a selective β1 receptor blocker used to manage hypertension and other cardiovascular conditions.[2] Its synthesis and degradation can produce several impurities that require careful monitoring.
Metoprolol Impurity Profile: An Overview
The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) have modernized their monographs, moving from traditional methods like Thin-Layer Chromatography (TLC) to more sensitive and quantitative HPLC-based methods.[3]
| Impurity Name | Common Origin | Key Structural Feature / Analytical Challenge |
| Impurity A | Synthesis By-product | Aromatic, UV-active |
| Impurity M | Synthesis-related | Non-aromatic α-hydroxyamine, lacks a UV chromophore[4] |
| Impurity N | Synthesis-related | Non-aromatic α-hydroxyamine, lacks a UV chromophore[4] |
| Degradants | Forced Degradation | Can be generated via photolysis or reaction with hydroxyl radicals[5] |
Troubleshooting & FAQs: Metoprolol Analysis
Question: My standard HPLC-UV setup is failing to detect certain metoprolol impurities. Am I doing something wrong?
Answer: Not necessarily. This is a classic challenge with metoprolol analysis. Impurities like M and N are non-aromatic α-hydroxyamines, meaning they do not possess a UV chromophore.[4] A standard Diode Array Detector (DAD) or UV detector operating at typical wavelengths (e.g., 280 nm) will not see them.
-
Causality: The ability of a compound to absorb UV light is dependent on the presence of conjugated systems or aromatic rings. Impurities M and N lack these features.
-
Solution: You must employ a universal mass-based detector. A Charged Aerosol Detector (CAD) is an excellent choice as it provides a response for any non-volatile analyte, irrespective of its optical properties.[4][6] This allows for the simultaneous quantification of both UV-active impurities (like Impurity A) and non-chromophoric ones (M and N) in a single run.
Question: I've observed unexpected peaks in my metoprolol sample after it was left on the benchtop. What could be the cause?
Answer: Metoprolol is susceptible to degradation, particularly from light. What you are likely observing are photodegradation products.[3][7]
-
Mechanism: Photoinduced degradation can occur through two primary pathways: direct photolysis, where the metoprolol molecule absorbs light and undergoes a chemical change, or reaction with hydroxyl radicals generated by UV light.[5]
-
Troubleshooting Steps:
-
Protect from Light: Always prepare and store metoprolol solutions in amber vials or protect them from light.
-
Conduct a Forced Degradation Study: To confirm, perform a controlled photostability study as per ICH Q1B guidelines. Exposing a solution of metoprolol to a lamp emitting UV light at 254 nm for a set period (e.g., 6 hours) can help identify these specific degradants.[3]
-
Use an MS-compatible method: Characterize these new peaks using LC-MS to elucidate their structures.
-
Question: My peak shapes for metoprolol and its impurities are poor (e.g., significant tailing). How can I improve my chromatography?
Answer: Poor peak shape is often related to secondary interactions with the stationary phase or an inappropriate mobile phase.
-
Expert Insight: While standard C18 columns are often the first choice, for amine-containing compounds like metoprolol, residual silanols on the silica surface can cause peak tailing.
-
Solutions:
-
Column Selection: An Agilent Poroshell 120 EC-C18 column is known to provide excellent peak shapes for this analysis.[3] Alternatively, a Phenyl-Hexyl phase can offer unique selectivity for certain related compounds.[3]
-
Mobile Phase Optimization: Ensure your mobile phase pH is appropriate to keep the amine protonated. Using a mass-spectrometry friendly buffer like ammonium acetate can improve peak shape and is compatible with MS detection.[3]
-
Consider HILIC: For separating the more polar, non-chromophoric impurities (M and N), Hydrophilic Interaction Chromatography (HILIC) is a powerful technique that often provides better retention and separation than reversed-phase.[4]
-
Workflow & Protocols: Metoprolol
Caption: A typical workflow for identifying and characterizing impurities.
Section 3: Bisoprolol Impurity Analysis
Bisoprolol is another highly selective β1 adrenergic receptor blocker.[8] Its impurity profile includes by-products from its multi-step synthesis and various degradation products.[1]
Bisoprolol Impurity Profile: An Overview
The European Pharmacopoeia lists numerous potential impurities for bisoprolol. Understanding their origin is key to controlling them.
| Impurity Name | Common Origin | Key Structural Feature / Analytical Challenge |
| Impurity A | Synthesis By-product, Hydrolysis Degradant[9] | Formation is significant under acidic conditions |
| Impurity L | Synthesis By-product, Degradant | Known to be difficult to remove via simple methods[9] |
| Impurity G | Degradation Product | Formed under alkaline hydrolysis and photodegradation |
| Impurity K | Degradation Product | Formed under alkaline, oxidative, thermal, and photodegradation |
| Dimer Impurity | Synthesis By-product | Formed via dimerization reactions during synthesis[1] |
Troubleshooting & FAQs: Bisoprolol Analysis
Question: My bisoprolol synthesis has a high level of Impurity A. What is the most likely cause?
Answer: A high level of Impurity A is a very common issue and can stem from two main sources: the synthetic route itself or, more frequently, degradation via hydrolysis.[9]
-
Causality: The ether linkage in the bisoprolol molecule is susceptible to cleavage, particularly under acidic conditions, which yields Impurity A. If your workup or purification steps involve acidic environments, this will favor the formation of this impurity.
-
Troubleshooting Steps:
-
Review Synthesis pH: Scrutinize your reaction and workup conditions. Avoid prolonged exposure to strong acids.
-
Perform a Forced Degradation Study: To confirm the degradation pathway, subject your bisoprolol sample to acid hydrolysis (e.g., 1 M HCl at 60°C for 1 hour).[10] This will definitively show the propensity of your material to form Impurity A.
-
Purification: If Impurity A is already present, purification can be achieved by passing a solution of the crude product over a bed of neutral alumina.[9]
-
Question: I am struggling to get baseline separation between the fumaric acid peak and Bisoprolol Impurity A. How can I resolve this critical pair?
Answer: This is a well-known chromatographic challenge. Fumaric acid is part of the API salt form and is highly polar, often eluting very early in reversed-phase methods, potentially co-eluting with early-eluting polar impurities like Impurity A.
-
Expert Insight: Achieving separation for such "critical pairs" is a primary goal of method development.[10]
-
Solutions:
-
Mobile Phase pH Adjustment: The retention of both fumaric acid and Impurity A is highly dependent on the mobile phase pH. Methodically adjust the pH of your aqueous mobile phase (e.g., using a phosphate or formate buffer) to manipulate the ionization state and therefore the retention of each compound.
-
Gradient Optimization: Employ a shallow gradient at the beginning of your run. A slow increase in the organic solvent percentage will give these early-eluting compounds more time to interact with the stationary phase, improving resolution.
-
Alternative Chromatography: Consider HILIC, which is specifically designed for polar compounds and can provide a completely different selectivity profile, often resolving peaks that are problematic in reversed-phase.
-
Workflow & Protocols: Bisoprolol
Caption: A decision tree for investigating the source of an unknown peak.
This protocol is foundational for understanding the degradation pathways of your API.[10]
-
Sample Preparation:
-
Accurately weigh a sample of bisoprolol API or powdered tablet equivalent to 25 mg of bisoprolol fumarate.
-
Transfer to a suitable volumetric flask (e.g., 25 mL).
-
-
Stress Condition Application:
-
Add a sufficient volume of 1 M Hydrochloric Acid (HCl).
-
Place the sample in a controlled environment, such as an ultrasonic water bath, at 60°C for 1 hour.[10]
-
-
Neutralization and Dilution:
-
After the stress period, cool the sample to room temperature.
-
Carefully neutralize the solution with an appropriate volume of 1 M Sodium Hydroxide (NaOH).
-
Dilute to the final volume with your mobile phase diluent (e.g., 20% acetonitrile in water).[10]
-
-
Analysis:
-
Analyze the stressed sample immediately using a validated, stability-indicating HPLC method.
-
Compare the chromatogram to that of an unstressed sample to identify and quantify the degradation products formed. The primary degradation product expected is Impurity A.
-
References
-
Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist. (2025). Asian Journal of Pharmaceutical and Clinical Research. [Link]
-
Fu, R. (2014). Modernizing the USP Monograph for Impurity Profiling of Metoprolol Tartrate. Agilent Technologies. [Link]
-
Dąbrowska-Maś, M. (2017). Preparation of Analytical Standard of Bisoprolol Impurity A. International Research Journal of Pure and Applied Chemistry. [Link]
-
Kikovska-Stojanovska, E., et al. (2021). DEVELOPMENT AND VALIDATION OF AN ANALYTICAL METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN BISOPROLOL FUMARATE IN DOSAGE FORM. Macedonian Pharmaceutical Bulletin. [Link]
-
Dhandar, A.G., et al. (2017). An Insight on Analytical Profile on Bisoprolol Fumarate – A Selective Beta-1 Adrenoreceptor Blocker. Indo American Journal of Pharmaceutical Sciences. [Link]
-
Comprehensive Investigation and Exploration of Metoprolol Impurities: Novel Synthesis, Refinement and Characterization. (2024). Research Journal of Pharmacy and Technology. [Link]
-
Wilde, M., et al. (2021). Metoprolol and Its Degradation and Transformation Products Using AOPs—Assessment of Aquatic Ecotoxicity Using QSAR. National Center for Biotechnology Information. [Link]
-
Impurity Profiling of Bisoprolol Fumarate by Liquid Chromatography-High-Resolution Mass Spectrometry. (2020). ResearchGate. [Link]
-
Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity. (2023). Impactfactor.org. [Link]
-
Lazarevska Todevska, B., et al. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product. Journal of the Serbian Chemical Society. [Link]
-
Method Development, Validation & Forced Degradation Studies For The Determination Of Metoprolol Succinate In Bulk & Phar. (2023). IJCRT.org. [Link]
-
Development and Validation of Analytical Method for Estimation of Bisoprolol Fumarate in Bulk and Solid Dosage Form by RP- HPLC. (2023). Journal of Survey in Fisheries Sciences. [Link]
Sources
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- 2. rjptonline.org [rjptonline.org]
- 3. agilent.com [agilent.com]
- 4. analysis.rs [analysis.rs]
- 5. Metoprolol and Its Degradation and Transformation Products Using AOPs—Assessment of Aquatic Ecotoxicity Using QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. ijcrt.org [ijcrt.org]
- 8. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 9. scispace.com [scispace.com]
- 10. mjcce.org.mk [mjcce.org.mk]
Technical Support Center: Strategies to Control Impurities in Active Pharmaceutical Ingredients (APIs)
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on identifying, controlling, and troubleshooting impurities in Active Pharmaceutical Ingredients (APIs). The presence of impurities, even in minute quantities, can impact the quality, safety, and efficacy of the final drug product.[1] This guide synthesizes regulatory expectations with practical, field-proven laboratory strategies to ensure the chemical integrity of your API.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the classification, regulation, and analysis of API impurities.
Q1: What are the different types of impurities found in APIs and where do they come from?
A1: Impurities are substances within an API that are not the desired chemical entity. They are classified by the International Council for Harmonisation (ICH) into three main categories based on their origin and chemical nature.[2]
-
Organic Impurities: These are the most common type and can be process-related or drug-related.[2]
-
Source: They can originate from starting materials, be by-products of side reactions, or appear as intermediates that were not fully removed during synthesis.[3] They can also be degradation products that form during manufacturing or upon storage due to exposure to heat, light, moisture, or reaction with excipients.[][5][6]
-
-
Inorganic Impurities: These impurities are typically derived from the manufacturing process.[3]
-
Residual Solvents: These are organic volatile chemicals used during the synthesis or purification process that are not completely removed.
-
Source: Solvents are critical for API synthesis but must be removed to acceptable levels, as they offer no therapeutic benefit and can be toxic.[] ICH Q3C guidelines classify them based on their toxicity risk.[8]
-
Q2: What are the key regulatory guidelines I should follow for API impurities?
A2: The primary guidelines are provided by the ICH, which are adopted by major regulatory agencies like the U.S. FDA and the European Medicines Agency (EMA).
-
ICH Q3A(R2): Impurities in New Drug Substances: This is the foundational guideline for impurities in new APIs produced by chemical synthesis.[9] It establishes the framework for reporting, identifying, and qualifying impurities.
-
ICH Q3B(R2): Impurities in New Drug Products: This guideline is a complement to Q3A and focuses on degradation products that arise during the manufacturing and storage of the final drug product.[5][10][11]
-
ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities: This specialized guideline provides a framework for identifying, categorizing, qualifying, and controlling impurities that have the potential to be mutagenic and carcinogenic.[12][13][14][15]
Q3: What are the ICH thresholds for reporting, identification, and qualification of impurities?
A3: The ICH Q3A(R2) guideline sets specific thresholds based on the maximum daily dose of the API. These thresholds determine the action required for a given impurity. It is crucial to report any impurity observed at a level greater than the reporting threshold.[2]
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level at which an impurity's structure must be determined.[2]
-
Qualification Threshold: The level at which an impurity, due to its concentration, requires safety qualification.[2] Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity. An impurity is considered qualified if it was present in safety and/or clinical study batches or is a significant metabolite in animal or human studies.[7][9][16]
Q4: How do I select the appropriate analytical techniques for impurity profiling?
A4: A robust impurity profiling strategy relies on a combination of high-resolution separation techniques and sensitive detection methods. The choice depends on the nature of the impurity.
-
For Organic Impurities: High-Performance Liquid Chromatography (HPLC), particularly with UV or Diode Array detection, is the gold standard for separating and quantifying organic impurities.[17][18] When coupled with Mass Spectrometry (LC-MS), it becomes a powerful tool for identifying the molecular weight and structure of unknown impurities.[1][17]
-
For Volatile Impurities & Residual Solvents: Gas Chromatography (GC), often with a flame ionization detector (FID) or coupled with MS (GC-MS), is the preferred method for volatile compounds.[17][18]
-
For Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for providing detailed structural information of an isolated impurity.[1][19]
-
For Inorganic Impurities: Techniques like Inductively Coupled Plasma (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are used to detect and quantify trace metals and other elemental impurities.[17]
-
For Chiral and Polymorphic Impurities: Specialized techniques are required. Chiral HPLC can separate stereoisomers, while X-ray Diffraction (XRD) is used to identify different polymorphic forms.[]
Section 2: Troubleshooting Guide
This section provides step-by-step solutions to specific problems you might encounter during your experiments.
Scenario 1: An unknown impurity peak is detected by HPLC during routine analysis. How do I identify it?
A: The appearance of an unknown peak requires a systematic investigation to identify its source and structure. This is crucial for assessing its potential impact on safety and product quality.
Causality: An unknown peak could be a new degradation product, a contaminant from a raw material, or a by-product from an unforeseen side reaction. A structured workflow ensures that all possibilities are considered and that the correct analytical tools are used to elucidate the structure efficiently.
Experimental Protocol: Identification of an Unknown Impurity
-
Verify the Analytical Method:
-
Action: First, ensure the HPLC method is performing correctly. Run a system suitability test (SST) and check a reference standard.
-
Rationale: This confirms that the peak is not an artifact of system malfunction, such as ghost peaks from the mobile phase or carryover from a previous injection. A stability-indicating HPLC method is essential for reliable impurity profiling.[20]
-
-
Conduct Forced Degradation Studies:
-
Action: Subject the API to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[21][22] Analyze the stressed samples using the same HPLC method.
-
Rationale: This helps determine if the unknown impurity is a degradation product. If the peak appears or increases under specific stress conditions, it provides clues about its chemical nature and helps verify that your analytical method is "stability-indicating".[21][22]
-
-
Isolate the Impurity:
-
Action: If the impurity is present at a sufficient level (typically >0.10% as per ICH guidelines), isolate it for structural analysis.[8] Preparative HPLC is the most common technique for this.[8]
-
Rationale: Physical isolation of the impurity is necessary to obtain the pure compound required for definitive spectroscopic analysis.
-
-
Structural Elucidation using Spectroscopy:
-
Action: Analyze the isolated impurity using a combination of spectroscopic techniques.
-
Rationale: MS provides the elemental composition, while NMR reveals the connectivity of atoms, allowing for unambiguous structure determination.
-
-
Propose a Formation Mechanism:
-
Action: Based on the identified structure, review the API's manufacturing process and degradation pathways to hypothesize how the impurity was formed.[21]
-
Rationale: Understanding the formation mechanism is the first step toward controlling the impurity. It points to the specific reaction step or storage condition that needs optimization.
-
Diagram: Workflow for Unknown Impurity Identification
Caption: Systematic workflow for identifying an unknown API impurity.
Scenario 2: A known process impurity is consistently failing its specification (Out-of-Specification - OOS). How do I investigate the root cause?
A: An OOS result for a known impurity is a critical deviation that requires a thorough and documented investigation to identify the root cause and implement corrective and preventive actions (CAPA).[23][24] OOS results can stem from errors in the laboratory, manufacturing process, or raw materials.[25]
Causality: The investigation is structured in phases to first rule out obvious laboratory error before escalating to a full-scale review of the manufacturing process. This logical progression prevents unnecessary and costly production shutdowns while ensuring a comprehensive search for the true root cause.
Experimental Protocol: OOS Investigation
-
Phase I: Laboratory Investigation:
-
Action: The initial investigation is conducted by the Quality Control (QC) unit.[24] The analyst and supervisor should review the analytical procedure, calculations, instrument settings, and sample preparation.[26]
-
Rationale: This phase aims to determine if an assignable cause for the OOS result exists within the laboratory.[23] Common lab errors include incorrect dilutions, instrument malfunction, or calculation mistakes.[26] If a clear lab error is identified, the initial result is invalidated, and a retest is performed.
-
-
Phase II: Full-Scale Investigation (If No Lab Error is Found):
-
Action: If the OOS is not due to lab error, a formal investigation involving a multidisciplinary team (QC, QA, Production, Process Development) is launched.[24] The investigation should review all aspects of the batch production.
-
Rationale: This phase expands the scope to determine if the root cause lies within the manufacturing process itself.[24]
-
Key Areas to Investigate:
-
Raw Materials: Test retained samples of starting materials and reagents used in the batch. Was a new supplier used? Did the material meet its specifications?[3]
-
Process Parameters: Scrutinize the batch manufacturing record. Were there any deviations in critical process parameters like temperature, pressure, reaction time, or pH?[3]
-
Equipment: Check maintenance and cleaning logs for the equipment used. Could cross-contamination be a source?[26]
-
Spike & Purge Studies: In the lab, conduct experiments where you intentionally "spike" an intermediate stage with the impurity to understand its "fate" or how effectively it is "purged" by downstream purification steps like crystallization or filtration.[1]
-
-
Rationale for Spike/Purge: These studies provide critical data on the process's capability to remove specific impurities.[1] If an impurity is not being purged as expected, it points to an inefficiency in a purification step.
-
-
Implement CAPA and Assess Impact:
-
Action: Once the root cause is identified, implement corrective and preventive actions. This could involve tightening a process parameter, adding a purification step, or changing a raw material supplier.[23] Finally, assess the impact on other batches.[23]
-
Rationale: The goal is not just to fix the problem for the OOS batch but to prevent its recurrence.
-
Diagram: Decision Tree for OOS Investigation
Caption: Decision tree for investigating an OOS result.
Scenario 3: A new, potentially mutagenic impurity has been identified. What is the appropriate course of action?
A: The identification of a potentially mutagenic impurity requires immediate and rigorous assessment according to ICH M7(R2) guidelines.[12] These impurities pose a significant safety risk due to their potential to cause DNA damage and cancer.
Causality: The ICH M7 framework uses a combination of computational and experimental methods to classify the risk posed by an impurity. This risk-based approach allows for the establishment of stringent controls, such as the Threshold of Toxicological Concern (TTC), for impurities that are confirmed to be mutagenic, ensuring patient safety.
Experimental Protocol: Assessment of a Potentially Mutagenic Impurity
-
In Silico (Computational) Assessment:
-
Action: The first step is to conduct a computational toxicology assessment using two complementary (Q)SAR—Quantitative Structure-Activity Relationship—methodologies. One should be expert rule-based and the other statistical-based.
-
Rationale: (Q)SAR models predict the mutagenic potential of a chemical based on its structure. This is a rapid and effective way to perform an initial hazard assessment without needing to synthesize the impurity.[27]
-
-
Classification Based on (Q)SAR Results:
-
Action: Classify the impurity based on the (Q)SAR outcome.
-
Class 5: Negative in both (Q)SAR models. The impurity is considered non-mutagenic. Control as a standard impurity under ICH Q3A/B.[27]
-
Class 1 or 2: Known or suspected mutagen. Requires stringent control.
-
Class 3: Alerting structure, but with insufficient data to confirm. Requires further biological testing.
-
-
Rationale: This classification determines the next steps. A negative prediction often concludes the mutagenicity investigation, while a positive or equivocal result necessitates experimental testing.[27]
-
-
In Vitro (Ames) Test:
-
Action: If the impurity is Class 3, or if a more definitive assessment is needed, perform a bacterial reverse mutation assay (Ames test).
-
Rationale: The Ames test is the gold-standard in vitro assay for identifying compounds that can cause gene mutations. A negative Ames test result can override a positive (Q)SAR prediction.[27]
-
-
Establish a Control Strategy:
-
Action: If the impurity is confirmed as mutagenic (e.g., Class 1, 2, or Class 3 with a positive Ames test), a stringent control strategy is required.
-
Option 1 (Process Control): Modify the synthesis to avoid its formation or to purge it to a level below the acceptable limit.
-
Option 2 (Specification Limit): If the impurity cannot be eliminated, establish a control limit based on the Threshold of Toxicological Concern (TTC). For most pharmaceuticals, the TTC is 1.5 µ g/day intake.[12]
-
-
Rationale: The control strategy must ensure that patient exposure to the mutagenic impurity is below a level associated with negligible carcinogenic risk.[12]
-
References
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Impurity Profiling in APIs. BOC Sciences.
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Resolving API Impurity Issues in Drug Development. (2025, April 11). Pharmaguideline.
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Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients. (2025, February 6). W.R. Grace.
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Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. (2025, April 30). Alfa Chemistry.
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How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020, November 19). Ascendia Pharma.
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ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2). (2006, June 6). International Council for Harmonisation.
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Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.
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Investigation of OOS Results in Analytical Testing. (2025, April 10). Pharmaguideline.
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ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). (2006, October 25). International Council for Harmonisation.
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A practical guide to forced degradation and stability studies for drug substances. Onyx scientific.
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ICH Harmonised Guideline: Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk M7(R2). (2023, April 3). International Council for Harmonisation.
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Forced Degradation Studies: Regulatory Considerations and Implementation. (2012, October 1). Pharmatech.
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Are You Invalidating Out-of-Specification (OOS) Results into Compliance? (2020, July 1). Spectroscopy Online.
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Management of Out of Specification (OOS) for Finished Product. (2017, March 25). Impactfactor.
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Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10). Biomedical Journal of Scientific & Technical Research.
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How to Approach a Forced Degradation Study. SGS.
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ICH Topic Q 3 B (R2): Impurities in New Drug Products. European Medicines Agency.
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Q3B(R) Impurities in New Drug Products (Revision 3) August 2006. U.S. Food and Drug Administration.
-
Impurity Profiling in different analytical techniques. (2024, February 2). International Journal of Novel Research and Development.
-
ICH M7(R2) Questions and Answers on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. (2020, June 29). GMP Navigator.
-
Guidance for Industry: Investigating Out-of-Specification (OOS) Test Results for Pharmaceutical Production. U.S. Food and Drug Administration.
-
Development of forced degradation and stability indicating studies of drugs—A review. (2014, June 6). National Center for Biotechnology Information.
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Succeeding With OOS and Root-Cause Investigations. (2020, July 1). Pharmaceutical Technology.
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ICH topic Q 3 A (R2) - Impurities in new drug substances. (2025, January 10). Therapeutic Goods Administration.
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Impurity profiling and synthesis of standards. Enantia.
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Luminata.
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ICH Q3B(R2) Impurities in New Drug Products. gmp-compliance.org.
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IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Lejan Team.
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ICH Topic Q 3 B (R2) - Impurities in new drug products. (2025, January 13). Therapeutic Goods Administration.
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Guidance for Industry | M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk. (2023, July 25). U.S. Food and Drug Administration.
-
M7 Assessment and Control of Deoxyribonucleic Acid Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk-Questions and Answers; International Council for Harmonisation; Draft Guidance for Industry; Availability. (2020, September 29). Federal Register.
-
Impurities in new drug substance| ICH Q3A(R2). (2024, July 27). YouTube.
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ICH M7(R2) Assessment and Control of DNA reactive (mutagenic) Impurities in Pharmaceuticals to limit potential carcinogenic risk. ECA Academy.
-
NOTE FOR GUIDANCE ON IMPURITIES IN NEW DRUG SUBSTANCES. (2006, October 2). European Medicines Agency.
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Validation & Comparative
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane
This guide provides a comprehensive framework for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the novel compound (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane. As a potential new chemical entity (NCE) in drug development, ensuring the purity, potency, and stability of this analyte is paramount. The analytical method is the cornerstone of this quality assessment, and its validation provides documented evidence that the procedure is fit for its intended purpose.
This document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind methodological choices, presents detailed experimental protocols, and compares the chosen HPLC approach with viable alternatives. The methodologies and acceptance criteria described herein are grounded in the globally recognized guidelines of the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures.[1][2][3]
The Foundational Principle: Why Method Validation is Non-Negotiable
In the pharmaceutical landscape, analytical method validation is a mandatory regulatory requirement for all testing procedures used in quality control.[4][5] Its purpose is to confirm, through objective evidence, that the specific requirements for a method's intended use are fulfilled.[6][7] For an NCE like this compound, the primary analytical method must be "stability-indicating." This means the method must be able to accurately measure the active pharmaceutical ingredient (API) without interference from any potential degradation products, process impurities, or other components in the sample matrix.[6][8]
This guide will systematically address the core validation characteristics required to establish a method as stability-indicating:
-
Specificity
-
Linearity & Range
-
Accuracy
-
Precision
-
Detection & Quantitation Limits
-
Robustness
Proposed HPLC Method: A Scientifically-Grounded Approach
Based on the chemical structure of this compound, which contains multiple chromophores (phenyl and ethoxyphenoxy groups) and polar hydroxyl groups, a reversed-phase HPLC (RP-HPLC) method with UV detection is the most logical and effective choice. The following method parameters are proposed as a starting point for validation.
| Parameter | Proposed Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic rings, while the particle and column dimensions ensure high efficiency and good resolution. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | A buffered aqueous phase controls the ionization of the hydroxyl groups, ensuring consistent peak shape. Acetonitrile is a common organic modifier providing good peak resolution. |
| Gradient | 0-20 min: 30% to 80% B20-25 min: 80% B25-30 min: 30% B | A gradient elution is crucial for a stability-indicating method. It ensures that the main analyte peak is well-resolved from both early-eluting polar degradants and late-eluting non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm internal diameter column, balancing analysis time with system pressure. |
| Detection | UV at 225 nm | The ethoxyphenoxy and phenyl groups are expected to have significant absorbance at this wavelength, providing high sensitivity for both the parent compound and potential degradants. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Injection Vol. | 10 µL | A small injection volume minimizes potential peak distortion. |
The Validation Workflow: A Step-by-Step Experimental Guide
Validation is a systematic process. The following workflow illustrates the logical progression from method finalization to the compilation of the validation report.
Caption: A typical workflow for HPLC method validation.
Specificity: Proving Analytical Distinction
Specificity is the ability of the method to unequivocally measure the analyte in the presence of other components like impurities or degradants.[6][9][10] For a stability-indicating assay, this is the most critical validation parameter.
Experimental Protocol:
-
Blank Analysis: Inject the diluent (e.g., 50:50 Acetonitrile:Water) to ensure no interfering peaks are present at the retention time of the analyte.
-
Forced Degradation: Expose the analyte to a series of stress conditions to intentionally produce degradation products.[6][8][11] The goal is to achieve 5-20% degradation.[11]
-
Acid Hydrolysis: Dissolve the analyte in 0.1 M HCl and heat at 80°C for 4 hours.
-
Base Hydrolysis: Dissolve the analyte in 0.1 M NaOH and heat at 80°C for 2 hours.
-
Oxidation: Treat the analyte with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Stress: Store the solid analyte at 105°C for 48 hours.
-
Photostability: Expose the analyte to UV and visible light according to ICH Q1B guidelines.
-
-
Analysis of Stressed Samples: Analyze the stressed samples alongside an unstressed reference standard. Use a photodiode array (PDA) detector to assess peak purity for the analyte peak in each stressed chromatogram.
Acceptance Criteria:
-
The blank injection must show no significant peaks at the analyte's retention time.[12]
-
The analyte peak must be well-resolved from all degradation product peaks (Resolution > 2.0).
-
The peak purity analysis (e.g., purity angle < purity threshold) must confirm that the analyte peak is spectrally homogeneous and free from co-eluting impurities.
Linearity and Range: Establishing Proportionality
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte.[4] The range is the interval between the upper and lower concentrations for which the method has been proven to be linear, accurate, and precise.[9][13]
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five standard solutions by diluting the stock solution. For an assay, this typically covers 50% to 150% of the target analytical concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
Acceptance Criteria:
-
The correlation coefficient (r²) of the linear regression line must be ≥ 0.999.[14]
-
The y-intercept should be close to zero.
-
Visual inspection of the data points on the plot should confirm a linear relationship.
Accuracy: Measuring Closeness to the Truth
Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[9] It is determined by applying the method to samples with known concentrations of the analyte.
Experimental Protocol:
-
Prepare a placebo mixture (if the final product is a formulation).
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three independent samples at each concentration level (for a total of nine determinations).[6]
-
Analyze the samples and calculate the percentage recovery for each.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% for each concentration level.
-
The Relative Standard Deviation (%RSD) for the recovery at each level should not exceed 2.0%.
Precision: Assessing Measurement Agreement
Precision measures the closeness of agreement between a series of measurements from the same homogeneous sample.[9][15] It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-Assay Precision):
-
Option A: Prepare six independent samples of the analyte at 100% of the target concentration and analyze them.
-
Option B: Use the data from the nine accuracy determinations.
-
-
Intermediate Precision: Repeat the repeatability study with deliberate variations, such as a different analyst, on a different day, or using a different HPLC system.
-
Calculate the %RSD for the results at each level.
Acceptance Criteria:
-
Repeatability: The %RSD for the set of measurements should be ≤ 2.0%.
-
Intermediate Precision: The cumulative %RSD across both conditions should be ≤ 2.0%.[16]
Caption: Interrelationship of core validation parameters.
Detection and Quantitation Limits (LOD & LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantified.[17][18] The Limit of Quantitation (LOQ) is the lowest amount that can be determined with acceptable precision and accuracy.[19]
Experimental Protocol: These limits are typically determined statistically from the linearity data using the following equations based on the standard deviation of the response (σ) and the slope (S) of the calibration curve.[20]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = the standard deviation of the y-intercept of the regression line.
-
Where S = the slope of the calibration curve.
-
Acceptance Criteria:
-
These are not pass/fail criteria but establish the performance limits of the method. The LOQ must be verified by analyzing a sample at this concentration and demonstrating that the precision (%RSD) and accuracy (% Recovery) are acceptable.
Robustness: Assessing Method Reliability
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in its parameters, indicating its reliability during normal use.[9]
Experimental Protocol: Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Flow Rate: ± 10% (e.g., 0.9 mL/min and 1.1 mL/min).
-
Column Temperature: ± 5°C (e.g., 25°C and 35°C).
-
Mobile Phase Organic Content: ± 2% absolute (e.g., vary the initial gradient concentration).
-
Mobile Phase pH: ± 0.2 units.
Acceptance Criteria:
-
System suitability parameters (e.g., retention time, peak tailing, resolution) must remain within predefined limits.
-
The analyte assay result should not change significantly from the nominal method conditions.
Summary of Validation Data and Acceptance Criteria
The following table summarizes the validation parameters and their typical acceptance criteria for the assay of a drug substance.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at analyte RT; Peak purity passes; Resolution > 2.0 from degradants. |
| Linearity | Correlation Coefficient (r²) ≥ 0.999. |
| Range | Established by acceptable linearity, accuracy, and precision data. |
| Accuracy | Mean % Recovery between 98.0% and 102.0%. |
| Precision (%RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%. |
| LOQ | Must be determined and verified with acceptable precision and accuracy. |
| Robustness | System suitability passes under all varied conditions. |
Comparison with Alternative Analytical Technologies
While RP-HPLC is the gold standard for this type of analysis, it is useful to compare it with other potential techniques to understand why it is the preferred choice.
| Technology | Principle | Suitability for this Analyte | Advantages | Disadvantages |
| HPLC (Validated) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Excellent. Ideal for non-volatile, polar to moderately non-polar compounds. | Robust, reproducible, high resolution, readily available, well-understood by regulatory agencies. | Moderate solvent consumption and analysis time. |
| UHPLC | Similar to HPLC but uses columns with <2 µm particles and very high pressures. | Excellent. A direct upgrade from HPLC. | Faster analysis (~10x), better resolution, significantly lower solvent usage. | Requires specialized high-pressure equipment; higher initial cost; more susceptible to clogging. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Poor. Analyte is non-volatile and likely to decompose at high temperatures required for volatilization. | High sensitivity for volatile compounds. | Requires analyte to be volatile and thermally stable, or undergo chemical derivatization, adding complexity and potential for error. |
| Capillary Electrophoresis (CE) | Separation based on differential migration of ions in an electric field. | Possible, but not ideal. Analyte is neutral, requiring micellar electrokinetic chromatography (MEKC) mode. | Extremely high efficiency, very low sample and reagent consumption. | Can have lower reproducibility and sensitivity compared to HPLC for this application; method development can be more complex. |
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-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
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Li, Y. R. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]
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Waseem, A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
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Gjorgieva-Sauk, M., et al. (2019). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Molecular Imaging and Biology. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
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Let's Talk Science. (2024, February 28). What do Limit of Detection and Limit of Quantitation mean? [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (2025, August 6). Validation of HPLC Techniques for Pharmaceutical Analysis. Retrieved from [Link]
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ResearchGate. (2025, August 5). The HPLC determination of propane-1,2,3-triyl trinitrite and impurities: (2RS)-3-hydroxypropane-1,2-diyl dinitrate and 2-hydroxypropane-1,3-diyl dinitrate in ointment. Retrieved from [Link]
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European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
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PharmaGuru. (2025, May 2). How To Perform Linearity and Range In Method Validation: Easy Tips. Retrieved from [Link]
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Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
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National Institutes of Health. (2022, July 5). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Retrieved from [Link]
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Dolan, J. W. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. Retrieved from [Link]
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ResearchGate. (n.d.). Detection limit (LOD) and quantitation limit (LOQ) of the HPLC method. Retrieved from [Link]
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gmp-compliance.org. (2014, August 6). EMA publishes Document on the Validation of analytical Methods. Retrieved from [Link]
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-
National Institutes of Health. (2019, March 7). Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. Retrieved from [Link]
-
Mastelf. (2025, February 10). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Retrieved from [Link]
-
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-
ResearchGate. (2015, October 20). 3-Hydroxypropionaldehyde (3-HPA) quantification by HPLC using synthetic acrolein-free 3-hydroxypropionaldehyde system as analytical standard. Retrieved from [Link]
-
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-
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-
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A Comparative Analysis of Synthetic Routes to the Norepinephrine Reuptake Inhibitor Reboxetine
A Senior Application Scientist's Guide to Strategic Synthesis
In the landscape of antidepressant drug development, Reboxetine, a selective norepinephrine reuptake inhibitor (SNRI), holds a significant position. Its synthesis has been a subject of considerable academic and industrial research, leading to the development of various synthetic strategies. This guide provides a comparative analysis of four distinct and prominent synthetic routes to Reboxetine, offering an in-depth look at their methodologies, strategic advantages, and practical limitations. This analysis is intended for researchers, scientists, and drug development professionals to inform strategic decisions in the synthesis of Reboxetine and related morpholine-containing compounds.
Introduction to Reboxetine and the Significance of its Stereochemistry
Reboxetine is a therapeutic agent used in the treatment of clinical depression, panic disorder, and attention deficit hyperactivity disorder (ADHD).[1] The molecule possesses two chiral centers, meaning it can exist as four possible stereoisomers. The therapeutic activity of Reboxetine is primarily associated with the (S,S)-enantiomer, which is a significantly more potent norepinephrine reuptake inhibitor than the (R,R)-enantiomer.[2] Consequently, the development of stereoselective or enantioselective syntheses is of paramount importance to maximize therapeutic efficacy and minimize potential off-target effects. This guide will delve into synthetic approaches that address this stereochemical challenge through different strategic disconnections of the target molecule.
Route 1: The Pfizer Process - A Diastereoselective Industrial Approach
Developed for the large-scale manufacture of Reboxetine, the Pfizer process is a diastereoselective route commencing from the readily available starting material, cinnamyl alcohol.[1] This industrial synthesis prioritizes efficiency, scalability, and cost-effectiveness.
Strategic Overview
The core strategy of the Pfizer process involves the initial formation of a racemic epoxide, followed by a diastereoselective ring-opening and subsequent cyclization to form the morpholine ring. The desired (S,S)- and (R,R)-enantiomers are then separated by classical resolution.
Experimental Workflow
Caption: Pfizer's Diastereoselective Route to Reboxetine
Step-by-Step Methodology
-
Epoxidation of Cinnamyl Alcohol: Cinnamyl alcohol is treated with an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding racemic epoxy alcohol.
-
Ring-Opening with Ethanolamine: The epoxide is then opened by reaction with ethanolamine. This aminolysis reaction proceeds with high regioselectivity, with the amine attacking the less sterically hindered carbon of the epoxide, yielding a racemic amino alcohol.
-
N-Alkylation: The secondary amine of the amino alcohol is alkylated with ethyl bromoacetate to introduce the precursor for the second arm of the morpholine ring.
-
Cyclization: The N-substituted amino alcohol undergoes an intramolecular cyclization under basic conditions to form the morpholin-2-one ring.
-
Reduction: The lactam carbonyl of the morpholin-2-one is reduced using a reducing agent such as Vitride (sodium bis(2-methoxyethoxy)aluminum hydride) to afford (±)-Reboxetine.
-
Resolution: The racemic mixture is then resolved to isolate the desired (S,S)-enantiomer.
Field-Proven Insights
The Pfizer process is a robust and scalable route that utilizes relatively inexpensive starting materials. The diastereoselectivity of the cyclization step is a key advantage, leading to a mixture of two diastereomers that can be separated. However, the major drawback of this route is the final resolution step, which is inherently inefficient as it discards half of the material. For large-scale production, the development of an efficient recycling process for the unwanted enantiomer would be crucial for improving the overall process economy.
Route 2: Enantioselective Synthesis from (S)-3-Amino-1,2-propanediol
This approach represents a chiral pool strategy, starting from a readily available and enantiomerically pure building block to construct the desired (S,S)-Reboxetine.[3]
Strategic Overview
The synthesis commences with the commercially available (S)-3-amino-1,2-propanediol, establishing the stereochemistry of one of the chiral centers from the outset. The morpholine ring is constructed first, followed by the introduction of the aryl and aryloxy substituents.
Experimental Workflow
Caption: Enantioselective Synthesis of (S,S)-Reboxetine
Step-by-Step Methodology
-
Acylation: (S)-3-Amino-1,2-propanediol is acylated with chloroacetyl chloride to form the corresponding chloroacetamide.[3]
-
Intramolecular Cyclization: The chloroacetamide undergoes an intramolecular Williamson ether synthesis under basic conditions (e.g., potassium tert-butoxide) to yield (S)-morpholin-3-one.[3]
-
Reduction of Lactam: The lactam carbonyl is reduced using a reducing agent like Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) to give (S)-2-(hydroxymethyl)morpholine.[3]
-
N-Protection: The secondary amine of the morpholine ring is protected, typically as a tert-butoxycarbonyl (Boc) group, by reacting with di-tert-butyl dicarbonate ((Boc)2O).[3]
-
Oxidation: The primary alcohol is oxidized to the corresponding aldehyde using standard oxidation protocols such as Swern or Dess-Martin periodinane oxidation.[3]
-
Phenylation: The aldehyde is then reacted with a phenyl organometallic reagent, such as phenylmagnesium bromide or phenyllithium, to introduce the phenyl group and form the secondary alcohol with the desired stereochemistry.
-
Mitsunobu Reaction and Deprotection: The resulting secondary alcohol undergoes a Mitsunobu reaction with 2-ethoxyphenol, diisopropyl azodicarboxylate (DIAD), and triphenylphosphine to install the ethoxyphenoxy group with inversion of configuration, thereby establishing the desired (S,S)-stereochemistry. The final step involves the removal of the Boc protecting group under acidic conditions to yield (S,S)-Reboxetine.[3]
Field-Proven Insights
This route offers excellent control over the stereochemistry, leading directly to the desired (S,S)-enantiomer with high enantiomeric excess.[3] The use of a chiral starting material avoids a resolution step, which is a significant advantage over the Pfizer process. However, this route involves more steps and utilizes more expensive reagents, such as the chiral starting material and reagents for the Mitsunobu reaction. The scalability of the oxidation and Mitsunobu reactions might also pose challenges for industrial-scale production.
Route 3: Dynamic Kinetic Resolution-Mediated Asymmetric Transfer Hydrogenation
This elegant approach establishes both stereocenters of Reboxetine in a single, highly stereocontrolled step through a dynamic kinetic resolution (DKR) process.[4][5]
Strategic Overview
The key step in this synthesis is the asymmetric transfer hydrogenation of a 2-benzoylmorpholin-3-one intermediate. This reaction proceeds via a dynamic kinetic resolution, where the rapidly equilibrating diastereomers of the starting material are hydrogenated at different rates by a chiral catalyst to produce a single major diastereomer of the product alcohol.
Experimental Workflow
Caption: Stereoselective Synthesis via Dynamic Kinetic Resolution
Step-by-Step Methodology
-
Condensation: N-benzyl-3-morpholinone is condensed with an N-aroylmorpholine in the presence of a strong base like lithium diisopropylamide (LDA) to form N-benzyl-2-aroylmorpholin-3-one.[2]
-
Asymmetric Transfer Hydrogenation (DKR): The crucial step involves the asymmetric transfer hydrogenation of the 2-aroylmorpholin-3-one using a chiral ruthenium catalyst (e.g., (S,S)-RuCl(TsDPEN)(p-cymene)) and a hydrogen source like formic acid/triethylamine. This reaction proceeds with high diastereoselectivity and enantioselectivity to yield the corresponding (2R,3S)-alcohol.[2][4]
-
Lactam Reduction: The lactam carbonyl of the resulting alcohol is reduced with a reagent such as borane-tetrahydrofuran complex (BH3·THF) to afford the morpholine benzyl alcohol.[2]
-
Hydroxyl to Bromide Conversion: The hydroxyl group is then converted to a bromide using a reagent like triphenylphosphine dibromide (Ph3PBr2).[2]
-
Etherification: The bromide is displaced with 2-ethoxyphenol in the presence of a base like potassium tert-butoxide to form the N-benzyl protected Reboxetine derivative.[2][4]
-
N-Debenzylation: Finally, the N-benzyl group is removed, for instance, by treatment with α-chloroethyl chloroformate followed by methanolysis, to yield (S,S)-Reboxetine.[2]
Field-Proven Insights
The main advantage of this route is the highly efficient and stereoselective formation of the two contiguous stereocenters in a single step.[5] This strategy avoids the need for a chiral starting material or a classical resolution. The use of a catalytic amount of the chiral ruthenium complex is also economically attractive. However, the synthesis of the starting N-benzyl-2-aroylmorpholin-3-one and the multi-step conversion of the alcohol intermediate to the final product add to the overall step count. The use of ruthenium, a precious metal, might also be a consideration for cost at a very large scale.
Route 4: Tandem Cyclic Sulfate Rearrangement-Opening
This innovative approach, also starting from cinnamyl alcohol, employs a tandem reaction sequence involving a cyclic sulfate intermediate to install the required functionalities with stereochemical control.[6]
Strategic Overview
The synthesis begins with an asymmetric dihydroxylation of a protected cinnamyl alcohol to create a chiral diol. This diol is then converted to a cyclic sulfate, which undergoes a tandem rearrangement and nucleophilic opening sequence to introduce the amino and aryloxy groups.
Experimental Workflow
Caption: Synthesis of Reboxetine via a Cyclic Sulfate Intermediate
Step-by-Step Methodology
-
Protection and Dihydroxylation: trans-Cinnamyl alcohol is first protected, for example, as a tert-butyldimethylsilyl (TBDMS) ether. This is followed by a Sharpless asymmetric dihydroxylation (e.g., using AD-mix-α) to produce a chiral diol with high enantioselectivity.[6]
-
Cyclic Sulfate Formation: The diol is converted into a cyclic sulfate using thionyl chloride (SOCl2) followed by oxidation with a ruthenium catalyst and sodium periodate (NaIO4/RuCl3).[6]
-
Tandem Rearrangement-Opening: The cyclic sulfate is treated with a fluoride source like tetrabutylammonium fluoride (TBAF) to initiate a desilylation and subsequent tandem rearrangement. This is followed by a one-pot nucleophilic opening with sodium azide and 2-ethoxyphenol to introduce the azide and ethoxyphenoxy groups, respectively, yielding an azido alcohol.[6]
-
Azide Reduction: The azide group is reduced to a primary amine, typically by catalytic hydrogenation (H2, Pd/C).[6]
-
Acylation and Cyclization: The resulting amino alcohol is then acylated with chloroacetyl chloride, and the product undergoes intramolecular cyclization with a base like potassium tert-butoxide to form the morpholin-2-one ring.[6]
-
Final Reduction: The lactam is reduced using a reagent such as borane dimethyl sulfide complex (BH3·Me2S) to give (R,S)-Reboxetine.[6] A final resolution step would be required to obtain the enantiomerically pure (S,S)-Reboxetine.
Field-Proven Insights
This route is notable for its clever use of a tandem reaction to install multiple functionalities in a single pot. The asymmetric dihydroxylation step provides excellent initial stereocontrol. However, the overall synthesis is lengthy, and the final product is a racemic mixture of diastereomers, necessitating a resolution step. The use of sodium azide also presents safety concerns, especially on a large scale.
Comparative Summary of Synthetic Routes
| Feature | Pfizer Process | From (S)-3-Amino-1,2-propanediol | Dynamic Kinetic Resolution | Tandem Cyclic Sulfate Rearrangement |
| Starting Material | Cinnamyl alcohol | (S)-3-Amino-1,2-propanediol | N-Benzyl-3-morpholinone | trans-Cinnamyl alcohol |
| Stereocontrol | Diastereoselective, requires resolution | Enantioselective (chiral pool) | Highly stereoselective (catalyst-controlled) | Enantioselective dihydroxylation, but final product is racemic |
| Overall Yield | Moderate (impacted by resolution) | 30%[3] | Good | 43% (for the racemate)[6] |
| Number of Steps | ~6 (excluding resolution) | 8[3] | ~6 | 9[6] |
| Key Advantages | Scalable, cost-effective starting materials | Direct access to (S,S)-enantiomer, avoids resolution | Excellent stereocontrol in one step, catalytic chirality | Novel tandem reaction, good initial stereocontrol |
| Key Disadvantages | Inefficient resolution step | Longer route, more expensive reagents | Multi-step preparation of starting material, use of precious metal catalyst | Long route, requires final resolution, use of sodium azide |
Conclusion
The choice of a synthetic route to Reboxetine is a strategic decision that depends on the specific goals of the synthesis.
-
For large-scale industrial production , the Pfizer process offers a balance of cost-effectiveness and scalability, despite the inefficiency of the final resolution step.
-
For research and development purposes where the enantiomerically pure (S,S)-enantiomer is required in moderate quantities, the synthesis from (S)-3-amino-1,2-propanediol provides a reliable and highly enantioselective route.
-
The dynamic kinetic resolution-mediated asymmetric transfer hydrogenation represents a highly elegant and efficient method for establishing the challenging stereochemistry and is an excellent choice for producing all four stereoisomers for further pharmacological studies.
-
The tandem cyclic sulfate rearrangement showcases a creative and mechanistically interesting approach, although its practicality for large-scale synthesis is limited by its length and the need for a final resolution.
Ultimately, the selection of the optimal synthetic route will depend on a careful consideration of factors such as cost, scalability, stereochemical requirements, and the available chemical technologies. This comparative analysis provides a framework for making such informed decisions in the pursuit of efficient and effective synthesis of Reboxetine and its analogues.
References
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In the realm of pharmacology and drug development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial orientations, can exhibit profoundly different physiological effects. This guide provides an in-depth comparison of the biological activities of stereoisomers, using the well-documented examples of thalidomide and ibuprofen. We will delve into the underlying principles of chiral recognition and provide detailed, field-proven experimental protocols for the separation and functional analysis of these isomeric pairs.
The Principle of Chiral Recognition: Why Stereoisomers Matter
The differential activity of stereoisomers is rooted in the chiral nature of biological systems.[1] Enzymes, receptors, and other protein targets are themselves chiral, creating a specific three-dimensional environment.[2] This is often described by the "lock and key" model, where one enantiomer (the "key") fits precisely into the chiral binding site of a biological target (the "lock"), initiating a physiological response.[1] Its mirror image, the other enantiomer, may not fit correctly and can be inactive, less active, or even elicit a completely different and sometimes harmful effect.[2]
This principle underscores the importance of studying stereoisomers individually, a practice strongly encouraged by regulatory bodies like the U.S. Food and Drug Administration (FDA).[3] Historically, many drugs were marketed as racemic mixtures (a 50:50 mixture of both enantiomers) due to difficulties in separation.[4] However, advances in chiral separation techniques have made the development of single-enantiomer drugs more feasible and often preferable to enhance therapeutic efficacy and minimize adverse effects.[4]
Caption: Experimental workflow for comparing stereoisomer activity.
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation of enantiomers. [5]This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Protocol for Chiral Separation of Thalidomide Enantiomers:
-
Instrumentation: Agilent® 1100 HPLC system or equivalent. [1]* Column: Lux® i-Amylose-3, 5 µm, 250 x 4.6 mm. [1]* Mobile Phase: Acetonitrile with 0.1% Diethylamine. [1]* Flow Rate: 1.0 mL/min. [1]* Injection Volume: 10 µL of a 2 mg/mL solution of racemic thalidomide dissolved in the mobile phase. [1]* Detection: UV-Vis at 254 nm. [1]* Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the thalidomide sample.
-
Monitor the chromatogram for the separation of the two enantiomer peaks.
-
Collect the fractions corresponding to each peak for subsequent analysis.
-
Determination of Enantiomeric Purity by Polarimetry
Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution. [6]Each enantiomer rotates light to an equal but opposite degree. By measuring the observed rotation of a sample and comparing it to the specific rotation of the pure enantiomer, the enantiomeric excess (ee) can be calculated.
Step-by-Step Polarimetry Protocol:
-
Prepare a solution of the separated enantiomer of a known concentration (c) in a suitable achiral solvent.
-
Fill the polarimeter sample tube (of a known path length, l, in decimeters) with the solution, ensuring no air bubbles are present.
-
Measure the observed rotation (α) of the solution using a polarimeter.
-
Calculate the specific rotation [α] using the formula: [α] = α / (l * c).
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = ([α]observed / [α]pure enantiomer) * 100. [6]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [7][8] Detailed MTT Assay Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours. [8]2. Compound Treatment: Treat the cells with various concentrations of the individual enantiomers and the racemic mixture for the desired exposure period.
-
MTT Addition: Add 10 µL of MTT Reagent to each well to achieve a final concentration of 0.45 mg/mL.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible. [8]5. Solubilization: Add 100 µL of Detergent Reagent to each well to dissolve the formazan crystals. [8]6. Incubation: Leave the plate at room temperature in the dark for 2 hours. [8]7. Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader. [8]
Receptor Binding Assay (Radioligand Binding)
Receptor binding assays are used to determine the affinity of a ligand for its receptor. [2]A common method is a competitive binding assay using a radiolabeled ligand.
General Radioligand Binding Assay Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a cold lysis buffer and pellet the membranes by centrifugation. [2]2. Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled ligand known to bind to the receptor, and varying concentrations of the unlabeled test compounds (the stereoisomers). [2]3. Incubation: Incubate the plate to allow the binding to reach equilibrium. [2]4. Filtration: Rapidly filter the contents of each well through a filter mat to separate the receptor-bound radioligand from the unbound radioligand. [2]5. Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand. [2]6. Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter. [2]7. Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can be used to calculate the binding affinity (Ki) of the stereoisomers for the receptor. [2]
Conclusion
The study of stereoisomers is a fundamental aspect of modern drug discovery and development. As demonstrated by the cases of thalidomide and ibuprofen, the spatial arrangement of atoms can have profound implications for a compound's therapeutic efficacy and safety profile. By employing robust experimental techniques for chiral separation and biological characterization, researchers can gain a deeper understanding of the structure-activity relationships of chiral molecules. This knowledge is paramount for the rational design of safer and more effective pharmaceuticals. The protocols and principles outlined in this guide provide a solid foundation for researchers to confidently navigate the complexities of stereoisomer analysis in their own work.
References
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Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. Retrieved from [Link]
- Hseu, J., Preston, J., & Splitstone, R. (n.d.). Chiral Separation of Thalidomide with a Lux® i-Amylose-3 Chiral Stationary Phase by HPLC under General Polar Organic Mobile Phase Conditions. Phenomenex.
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
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American Chemical Society. (2014). Thalidomide. Retrieved from [Link]
- Mori, T., Ito, T., Liu, S., Ando, H., Sakamoto, S., Yamaguchi, Y., Tokunaga, E., Shibata, N., Handa, H., & Hakoshima, T. (2018). Structural basis of thalidomide enantiomer binding to cereblon. Scientific Reports, 8(1), 1294.
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Wikipedia. (n.d.). Ibuprofen. Retrieved from [Link]
- Tokunaga, E., Akiyama, H., Soloshonok, V. A., Inoue, Y., Hara, H., & Shibata, N. (2017). Biological evaluation of both enantiomers of fluoro-thalidomide using human myeloma cell line H929 and others. PLoS ONE, 12(8), e0182152.
- Wang, C., et al. (2018). Evaluation of Two Potent and Selective PET Radioligands to Image COX-1 and COX-2 in Rhesus Monkeys. Journal of Nuclear Medicine, 59(10), 1555-1560.
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ResearchGate. (n.d.). (S)- and (R)-thalidomides bound to CRBN TBD. (a) Stereo views of (S). Retrieved from [Link]
- Ito, T., Ando, H., & Handa, H. (2011). Teratogenic effects of thalidomide: molecular mechanisms. Cellular and Molecular Life Sciences, 68(9), 1569-1579.
- Tokunaga, E., Akiyama, H., Soloshonok, V. A., Inoue, Y., Hara, H., & Shibata, N. (2017). Biological evaluation of both enantiomers of fluoro-thalidomide using human myeloma cell line H929 and others. PLOS ONE, 12(8), e0182152.
- Tokunaga, E., Yamamoto, T., Ito, E., & Shibata, N. (2018). Understanding the Thalidomide Chirality in Biological Processes by the Self-disproportionation of Enantiomers. Scientific Reports, 8(1), 17051.
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Chemistry Steps. (n.d.). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Retrieved from [Link]
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Chemistry Steps. (n.d.). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Retrieved from [Link]
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- ATCC. (n.d.).
- Asatsuma-Okumura, T., Ito, T., & Handa, H. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews, 51(15), 6414-6430.
- Deuther-Conrad, W., et al. (2017).
- Mori, T., Ito, T., et al. (2018). Structural basis of thalidomide enantiomer binding to cereblon. Scientific reports, 8(1), 1294.
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A Comparative Guide to Key Synthetic Intermediates: (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane and its Strategic Alternatives in Pharmaceutical Synthesis
For the discerning researcher and drug development professional, the selection of a synthetic intermediate is a critical decision point that profoundly impacts the efficiency, scalability, and economic viability of a pharmaceutical manufacturing process. This guide provides an in-depth comparison of (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane and other strategic synthetic intermediates, with a focus on their application in the synthesis of neurologically active and cardiovascular drugs. We will delve into the synthetic pathways, comparative performance data, and detailed experimental protocols to offer a comprehensive resource for informed decision-making in your research and development endeavors.
Introduction: The Strategic Importance of Chiral Diols and Epoxides in Drug Synthesis
Chiral diols and their corresponding epoxides are cornerstone intermediates in the synthesis of a vast array of pharmaceuticals. Their stereochemical complexity and versatile reactivity make them ideal precursors for introducing chirality and functional group handles into target molecules. The specific stereoisomer of a drug can have dramatically different pharmacological and toxicological profiles, making the stereocontrolled synthesis of these intermediates a paramount concern.
The subject of our focus, this compound, represents a class of chiral diols with potential applications in the synthesis of various active pharmaceutical ingredients (APIs). However, its limited commercial availability and documentation necessitate a broader examination of more established, structurally related intermediates. This guide will therefore compare the synthesis and utility of this class of molecules with key intermediates in the production of Viloxazine and Carvedilol, two widely used drugs whose syntheses hinge on the strategic use of epoxide and diol precursors.
Comparative Analysis of Synthetic Intermediates
The Viloxazine Precursor: 1-(2-Ethoxyphenoxy)-2,3-epoxypropane
Viloxazine, a selective norepinephrine reuptake inhibitor, is synthesized from the key epoxide intermediate, 1-(2-ethoxyphenoxy)-2,3-epoxypropane. The synthesis of this intermediate is a well-established process, typically proceeding via the reaction of 2-ethoxyphenol with epichlorohydrin in the presence of a base.
Synthetic Pathway for 1-(2-Ethoxyphenoxy)-2,3-epoxypropane:
Caption: Synthesis of the key Carvedilol intermediate.
Similar to the Viloxazine intermediate synthesis, this process can be sensitive to reaction conditions, with the potential for side reactions that can impact the overall yield and purity of the final product. [1]The stability of the epoxy ring is a critical factor, and cleavage can occur under harsh basic or acidic conditions. [1]
Alternative Synthetic Strategies for Chiral Diols and Epoxides
Beyond the classical synthesis from epichlorohydrin, several modern synthetic methods offer improved stereoselectivity and process safety. These include:
-
Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of chiral diols from prochiral olefins using osmium tetroxide and a chiral ligand. This method provides high enantiomeric excess and is applicable to a wide range of substrates.
-
Asymmetric Epoxidation: Methods such as the Sharpless-Katsuki epoxidation of allylic alcohols and the Jacobsen-Katsuki epoxidation of unfunctionalized olefins provide powerful tools for the enantioselective synthesis of chiral epoxides. [2]* Enzymatic Reduction: Biocatalytic methods, such as the use of ketoreductases, can achieve highly enantioselective reductions of diketones to produce chiral diols. [3] Workflow for Asymmetric Synthesis of Chiral Diols:
Caption: General workflow for asymmetric dihydroxylation.
Comparative Performance Data
The choice of a synthetic route is often dictated by a careful balance of yield, purity, cost, and safety. The following table provides a comparative overview of the different approaches to synthesizing key epoxide and diol intermediates.
| Synthetic Method | Key Intermediate | Typical Yield | Key Advantages | Key Disadvantages |
| Epichlorohydrin Alkylation | 1-(2-Ethoxyphenoxy)-2,3-epoxypropane | 60-80% | Readily available starting materials, established process. | Use of genotoxic epichlorohydrin, potential for byproduct formation. [4] |
| Epichlorohydrin Alkylation | 4-(2,3-Epoxypropoxy)carbazole | 50-70% | Direct route to the desired intermediate. | Sensitivity to reaction conditions, potential for ring-opening side reactions. [1] |
| Asymmetric Dihydroxylation | Chiral Diols | 70-95% | High enantioselectivity, broad substrate scope. | Use of toxic and expensive osmium tetroxide, requires specialized ligands. |
| Asymmetric Epoxidation | Chiral Epoxides | 70-90% | Excellent enantiocontrol for specific substrate classes. [2] | Substrate-dependent reactivity and selectivity. |
Detailed Experimental Protocols
To provide a practical resource for laboratory application, we present the following detailed experimental protocols for the synthesis of the Viloxazine and Carvedilol intermediates.
Protocol for the Synthesis of 1-(2-Ethoxyphenoxy)-2,3-epoxypropane
Materials:
-
2-Ethoxyphenol
-
Epichlorohydrin
-
Sodium hydroxide
-
Toluene
-
Water
Procedure:
-
To a solution of 2-ethoxyphenol in toluene, add a solution of sodium hydroxide.
-
Heat the mixture to reflux and slowly add epichlorohydrin over a period of 1-2 hours.
-
Continue to reflux the mixture for an additional 4-6 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and wash with water to remove excess sodium hydroxide and salts.
-
Separate the organic layer and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude 1-(2-ethoxyphenoxy)-2,3-epoxypropane.
-
Purify the crude product by vacuum distillation or column chromatography to yield the pure epoxide.
Protocol for the Synthesis of 4-(2,3-Epoxypropoxy)carbazole
Materials:
-
4-Hydroxycarbazole
-
Epichlorohydrin
-
Potassium carbonate
-
Acetone
Procedure:
-
To a suspension of 4-hydroxycarbazole and potassium carbonate in acetone, add epichlorohydrin.
-
Heat the mixture to reflux and stir for 8-12 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-(2,3-epoxypropoxy)carbazole.
Conclusion and Future Outlook
The synthesis of chiral diols and epoxides remains a cornerstone of modern pharmaceutical development. While classical methods utilizing epichlorohydrin are well-established, they often come with challenges related to safety and byproduct formation. The intermediates for Viloxazine and Carvedilol are prime examples of this paradigm.
For researchers and drug development professionals, a thorough understanding of the available synthetic alternatives is crucial. Asymmetric synthesis methods, such as catalytic dihydroxylation and epoxidation, offer significant advantages in terms of stereocontrol and can lead to more efficient and sustainable manufacturing processes. The continued development of novel catalytic systems and biocatalytic approaches will undoubtedly further expand the synthetic chemist's toolbox, enabling the creation of complex and life-saving medicines with greater precision and efficiency.
This guide has provided a comparative analysis of key synthetic intermediates, offering both theoretical insights and practical protocols. It is our hope that this information will serve as a valuable resource in your ongoing efforts to innovate and excel in the field of pharmaceutical sciences.
References
- EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives - Google Patents. (n.d.).
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Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
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New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction | ACS Omega. (n.d.). Retrieved January 22, 2026, from [Link]
- EP1375474A2 - Intermediate for the preparation of carvedilol - Google Patents. (n.d.).
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Epoxide Syntheses and Ring-Opening Reactions in Drug Development - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
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Phenylpropanolamine - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
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Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor - JOCPR. (n.d.). Retrieved January 22, 2026, from [Link]
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Epoxide Syntheses and Ring-Opening Reactions in Drug Development - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
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Epoxides | Polymer & Pharmaceutical Synthesis - Mettler Toledo. (n.d.). Retrieved January 22, 2026, from [Link]
- US20060167077A1 - Process for preparation of carvedilol - Google Patents. (n.d.).
-
Stereoselective Synthesis of Chiral Molecules - Encyclopedia.pub. (n.d.). Retrieved January 22, 2026, from [Link]
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Epoxide Synthesis and Ring-Opening Reactions - Encyclopedia.pub. (n.d.). Retrieved January 22, 2026, from [Link]
- Intermediate for the preparation of carvedilol - European Patent Office - EP 1375474 A2 - Googleapis.com. (n.d.).
- US9434703B2 - Viloxazine compositions - Google Patents. (n.d.).
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Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]
-
Novel design and synthesis of modified structure of carvedilol - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]
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Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. (n.d.). Retrieved January 22, 2026, from [Link]
-
Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes | Organic Letters - ACS Publications. (n.d.). Retrieved January 22, 2026, from [Link]
Sources
For researchers, scientists, and drug development professionals, ensuring the purity and stability of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth, comparative analysis of the impurity profiling of Reboxetine, a selective norepinephrine reuptake inhibitor (sNRI), and two structurally and functionally related drugs: Atomoxetine and Viloxazine. By understanding the nuances of their degradation pathways and the analytical methodologies for their detection, you can develop robust and compliant quality control strategies.
Introduction: The Criticality of Impurity Profiling for sNRIs
Reboxetine, sold under brand names like Edronax®, is prescribed for the treatment of major depressive disorder.[1] It functions by selectively inhibiting the reuptake of norepinephrine in the synaptic cleft.[2] Like Reboxetine, Atomoxetine (Strattera®) and Viloxazine (Qelbree®) are also selective norepinephrine reuptake inhibitors, primarily used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[3][4]
The presence of impurities in these APIs, even in trace amounts, can significantly impact their safety and efficacy.[5] Regulatory bodies, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances (ICH Q3A) and drug products (ICH Q3B).[6][7] This guide will delve into the practical application of these principles for Reboxetine and its counterparts.
The Landscape of Impurities: A Comparative Overview
Impurities in pharmaceutical products are broadly categorized as organic, inorganic, and residual solvents. Our focus here is on organic impurities, which can arise from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).[5]
A cornerstone of impurity profiling is the forced degradation study . This involves subjecting the drug substance to a variety of stress conditions, such as acid and base hydrolysis, oxidation, heat, and light, to predict its degradation pathways and to develop stability-indicating analytical methods.[8]
Impurity Profile of Reboxetine
Forced degradation studies on Reboxetine have revealed its susceptibility to various stress conditions. Common degradation products include N-desethyl reboxetine, hydroxylated positional isomers, and N-oxide derivatives.[9] Oxidative and hydrolytic degradation pathways are particularly relevant.[9]
Comparative Impurity Profiles: Reboxetine vs. Atomoxetine vs. Viloxazine
While all three sNRIs are susceptible to degradation, the specific degradation products and their stability under different stress conditions can vary, primarily due to subtle differences in their chemical structures.
| Stress Condition | Reboxetine | Atomoxetine | Viloxazine |
| Acid Hydrolysis | Susceptible to degradation. | Considerable degradation observed with 0.5 N HCl.[3] | Prone to degradation, with a major degradation product (DP I) observed.[10] |
| Base Hydrolysis | Susceptible to degradation. | Considerable degradation observed with 0.5 N NaOH.[3] | Prone to degradation, with a major degradation product (DP II) observed.[10] |
| Oxidative Stress | Susceptible to degradation. | Considerable degradation observed with 3.0% v/v H₂O₂.[3] | Prone to degradation, with a major degradation product (DP III) observed.[10] |
| Thermal Degradation | Susceptible to degradation. | Mild degradation observed at 60°C.[3] | Relatively stable, with minimal degradation.[11] |
| Photodegradation | Susceptible to degradation. | Stable under UV light.[3] | Stable when exposed to light.[12] |
Key Insights:
-
All three drugs show significant degradation under hydrolytic and oxidative stress.
-
Atomoxetine and Reboxetine appear to be more susceptible to thermal degradation compared to Viloxazine.
-
Atomoxetine and Viloxazine exhibit good stability under photolytic stress, a key differentiator from Reboxetine.
Analytical Methodologies: A Comparative Analysis
High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for the quantitative analysis of impurities in Reboxetine, Atomoxetine, and Viloxazine. For the structural elucidation of unknown impurities and degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice.[13]
Comparative HPLC Methodologies
The choice of chromatographic conditions is critical for achieving adequate separation of the parent drug from its impurities.
| Parameter | Reboxetine | Atomoxetine | Viloxazine |
| Column | C18 (150 x 4.6 mm) | Phenomenex C18 (250 x 4.6 mm, 5 µm)[14] | Agilent Eclipse XDB C8 (250 mm × 4.6 mm, 5 µm)[12] |
| Mobile Phase | Methanol-phosphate buffer (pH 7, 0.02 M; 55:45, v/v) | Acetonitrile-methanol-0.032 M ammonium acetate (55:05:40, v/v/v)[14] | Gradient of potassium phosphate buffer (pH 2.35) and acetonitrile[12] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[14] | 0.8 mL/min[12] |
| Detection | UV at 277 nm | UV at 275 nm[14] | UV at 210 nm[12] |
Causality Behind Experimental Choices:
-
Column Chemistry: The choice between a C18 and a C8 column is dictated by the polarity of the drug and its impurities. The longer alkyl chain of the C18 phase provides greater retention for non-polar compounds, while the shorter chain of the C8 phase is often suitable for moderately polar compounds and can offer different selectivity.
-
Mobile Phase pH: The pH of the mobile phase is a critical parameter for controlling the retention of ionizable compounds like these sNRIs. Adjusting the pH can significantly alter the peak shape and resolution. For instance, in the Viloxazine method, adjusting the pH to 2.35 was crucial for separating a key impurity from the main drug peak.[12]
-
Detection Wavelength: The selection of the UV detection wavelength is based on the UV absorbance maxima of the drug and its impurities to ensure maximum sensitivity.
Experimental Protocols
The following are representative step-by-step protocols for forced degradation studies and HPLC analysis.
Protocol for Forced Degradation Study of Atomoxetine
This protocol is adapted from a validated stability-indicating HPLC method for Atomoxetine.[14]
-
Acid Hydrolysis: Dissolve 10 mg of Atomoxetine HCl in 10 mL of 0.5 N HCl. Reflux for 4 hours at 80°C. Cool and neutralize with 0.5 N NaOH.
-
Base Hydrolysis: Dissolve 10 mg of Atomoxetine HCl in 10 mL of 0.5 N NaOH. Reflux for 4 hours at 80°C. Cool and neutralize with 0.5 N HCl.
-
Oxidative Degradation: Dissolve 10 mg of Atomoxetine HCl in 10 mL of 3% v/v hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place 10 mg of Atomoxetine HCl powder in an oven at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of Atomoxetine HCl (1 mg/mL in methanol) to UV light (254 nm) for 24 hours.
-
Sample Preparation for HPLC: Dilute the stressed samples appropriately with the mobile phase to a final concentration of approximately 100 µg/mL before injection.
Protocol for Stability-Indicating HPLC Method for Viloxazine
This protocol is based on a validated method for the determination of related substances in Viloxazine HCl.[12]
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a potassium phosphate buffer and adjust the pH to 2.35 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: Agilent Eclipse XDB C8 (250 mm × 4.6 mm, 5 µm).
-
Gradient Elution: Program a gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B over a suitable run time to ensure the elution of all impurities.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 45°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Viloxazine HCl sample in the mobile phase to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm nylon filter before injection.
-
Visualization of Workflows
General Workflow for Impurity Profiling
Caption: A generalized workflow for pharmaceutical impurity profiling.
Decision Tree for Impurity Qualification (based on ICH Q3A)
Caption: A simplified decision tree for the qualification of impurities.
Conclusion
The impurity profiling of Reboxetine and related sNRIs like Atomoxetine and Viloxazine is a multifaceted process that requires a deep understanding of their chemical properties and a systematic analytical approach. While sharing a common mechanism of action, these drugs exhibit distinct stability profiles, necessitating tailored analytical methods for their quality control. By leveraging robust, validated, stability-indicating HPLC and LC-MS methods, and adhering to the principles outlined in the ICH guidelines, pharmaceutical scientists can ensure the development of safe, effective, and compliant drug products.
References
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Journal of Cardiovascular Disease Research. (n.d.). STABILITY INDICATING AND COST EFFECTIVE ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF VILOXAZINE BY USING REVERSE PHASE HIGH P. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2024). A Novel Stability-Indicating Method for Determination of Related Substances of Viloxazine Hydrochloride in a Active Pharmaceutical Ingredient (API) form Using RP-HPLC. Retrieved from [Link]
-
Wikipedia. (n.d.). Reboxetine. Retrieved from [Link]
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PubMed. (n.d.). The promises and pitfalls of reboxetine. Retrieved from [Link]
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Veeprho. (n.d.). Reboxetine Impurities and Related Compound. Retrieved from [Link]
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Semantic Scholar. (2011). METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDIES OF ATOMOXETINE HYDROCHLORIDE BY RP- HPLC. Retrieved from [Link]
-
Molnar Institute. (2017). Critical review of reports on impurity and degradation product profiling in the last decade. Retrieved from [Link]
-
PubMed. (n.d.). Development and validation of a stability-indicating RP-HPLC method for determination of atomoxetine hydrochloride in tablets. Retrieved from [Link]
-
ICH. (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
MedCrave. (2016). Forced degradation studies. Retrieved from [Link]
-
European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Drug Research. (2023). Selective Separation and Mass Spectral Characterization of Degradants in Viloxazine by LC-MS/MS. Retrieved from [Link]
-
Drugs.com. (n.d.). Atomoxetine vs Viloxazine Comparison. Retrieved from [Link]
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A Senior Application Scientist's Guide to Relative Response Factor Calculation for Impurities in HPLC Analysis
In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose, enabling the separation and quantification of impurities. However, the assumption that all compounds will elicit the same detector response is a fallacy that can lead to significant inaccuracies in impurity profiling. This is where the concept of the Relative Response Factor (RRF) becomes critically important.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of RRF calculation in HPLC analysis. We will delve into the theoretical underpinnings, compare methodologies, provide a practical experimental protocol, and discuss the nuances that can influence the accuracy of your results.
The "Why": Understanding the Imperative for Relative Response Factors
In an ideal chromatographic world, the detector's response would be directly and equally proportional to the concentration of every analyte. In reality, different molecules, even those with similar core structures, can exhibit vastly different responses in a UV-Vis detector—the most common detector in HPLC. This discrepancy arises from differences in molar absorptivity at a given wavelength.[1][2]
Relying on the peak area of the main analyte to quantify impurities without correction can lead to an underestimation or overestimation of their true levels. This has significant implications for regulatory compliance and patient safety. The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2) for new drug substances and Q3B(R2) for new drug products, mandate the accurate quantification of impurities.[3][4][5] The use of RRF is a widely accepted approach to meet these regulatory expectations, especially when a certified reference standard for the impurity is not available.[2][3]
The RRF corrects for the differences in detector response between an impurity and the API. It is a ratio that normalizes the response of the impurity to that of the API, allowing for accurate quantification using the API's reference standard.[2][3][6]
The "How": Methodologies for RRF Determination
There are two primary methods for calculating the RRF: the direct response factor comparison and the more robust slope method.
Method 1: Direct Response Factor (RF) Comparison
This method involves preparing solutions of the API and the impurity at the same concentration and injecting them into the HPLC system under identical conditions.[3] The Response Factor (RF) for each compound is calculated as:
RF = Peak Area / Concentration[1][3]
The RRF of the impurity is then calculated as the ratio of the impurity's RF to the API's RF:
RRF = RF_impurity / RF_API
While straightforward, this method's accuracy is highly dependent on the precision of a single concentration level.
Method 2: The Slope Method
The slope method is generally considered more accurate and reliable as it is based on a calibration curve constructed from multiple concentration levels.[1][7] This approach minimizes the impact of any single-point error. The RRF is determined by dividing the slope of the impurity's calibration curve by the slope of the API's calibration curve.[1][7][8]
RRF = Slope_impurity / Slope_API[7]
This method provides a more comprehensive understanding of the response relationship over a range of concentrations.
Comparison of RRF Calculation Methods
| Feature | Direct Response Factor Comparison | Slope Method |
| Principle | Comparison of RF at a single concentration. | Comparison of the slopes of calibration curves.[1][7] |
| Data Points | Single concentration for both API and impurity. | Multiple concentrations (typically 5-6) for both API and impurity.[1] |
| Accuracy | Prone to error from a single inaccurate data point. | More accurate and robust due to multiple data points.[1] |
| Linearity | Assumes linearity at the chosen concentration. | Establishes and confirms linearity over a concentration range. |
| Time & Effort | Quicker to perform. | More time-consuming and requires more resources. |
| Regulatory Acceptance | Generally acceptable for preliminary work. | Preferred and more widely accepted by regulatory agencies.[1][7] |
Experimental Protocol: Determining RRF via the Slope Method
This section provides a detailed, step-by-step methodology for determining the RRF of an impurity relative to an API using the slope method.
Objective:
To accurately determine the Relative Response Factor (RRF) of a known impurity in relation to the Active Pharmaceutical Ingredient (API) using HPLC with UV detection.
Materials:
-
API reference standard
-
Impurity reference standard
-
HPLC grade solvents (as per the analytical method)
-
Volumetric flasks and pipettes
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
Experimental Workflow Diagram
Caption: Workflow for RRF determination using the slope method.
Step-by-Step Procedure:
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve a known amount of the API reference standard in a suitable solvent to prepare a stock solution of a specific concentration.
-
Similarly, prepare a stock solution of the impurity reference standard at a known concentration.
-
-
Preparation of Calibration Solutions:
-
HPLC Analysis:
-
Set up the HPLC system with the appropriate column, mobile phase, flow rate, and detector wavelength as specified in the analytical method. The chromatographic conditions must be identical for the analysis of both the API and the impurity.[3]
-
Inject each of the API and impurity calibration solutions in triplicate.
-
-
Data Processing and RRF Calculation:
-
For both the API and the impurity, plot a graph of the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis for each data set to obtain the equation of the line (y = mx + c), where 'm' is the slope.
-
Calculate the RRF using the following formula: RRF = Slope_impurity / Slope_API[7]
-
-
Validation of the RRF (Recovery Study):
-
To ensure the accuracy of the determined RRF, a recovery study should be performed.[7]
-
Spike a sample of the API with a known amount of the impurity at different concentration levels (e.g., 80%, 100%, and 120% of the specification limit).
-
Analyze the spiked samples and calculate the amount of the impurity using the determined RRF.
-
The recovery should typically be within 90-110% to confirm the validity of the RRF value.[7]
-
Factors Influencing the Relative Response Factor
The RRF is not a universal constant and can be influenced by several factors. It is crucial to be aware of these to ensure the robustness and accuracy of the analytical method.
-
Wavelength: The choice of detection wavelength is critical. A wavelength where both the API and the impurity have significant absorbance is generally chosen. Any change in the wavelength can significantly alter the RRF.[1][7]
-
Mobile Phase Composition and pH: Changes in the mobile phase, including the organic modifier, buffer concentration, and pH, can affect the ionization state and chromophores of the molecules, thereby altering their UV absorbance and the RRF.[1][7]
-
Column Chemistry and Temperature: Different column brands, stationary phase particle sizes, and variations in column temperature can lead to changes in peak shape and retention time, which may have a minor but noticeable effect on the RRF.[1][7]
-
Detector: The RRF value is specific to the detector used (e.g., UV, PDA). An RRF determined on a UV detector cannot be applied to results from a different type of detector like a mass spectrometer (MS) or an evaporative light scattering detector (ELSD).[1][3]
Alternatives to Experimental RRF Determination
While experimentally determining the RRF is the most accurate approach, there are situations where it may not be feasible, such as when an impurity standard is not available. In such cases, alternative strategies may be considered, although with a clear understanding of their limitations.
-
Assumption of RRF = 1.0: In the absence of an impurity standard, and if the impurity is structurally very similar to the API, it is sometimes assumed that the RRF is 1.0.[7] However, this should be scientifically justified and is generally only acceptable for very low-level impurities where the potential for inaccurate quantification has a minimal impact on the overall purity assessment. Some organizations have internal guidelines for when this is acceptable, for example, if the experimentally determined RRF is between 0.8 and 1.2.[1][7]
-
Use of a Surrogate Standard: A structurally similar compound with a known RRF may be used as a surrogate for the impurity of interest. This approach also requires strong scientific justification.
-
Advanced Detection Techniques: Detectors that provide a more uniform response, such as a Charged Aerosol Detector (CAD) or a Chemiluminescent Nitrogen Detector (CLND), can be used to estimate the concentration of impurities without the need for a specific RRF.[9][10] However, these detectors have their own set of advantages and disadvantages.
-
Quantitative NMR (qNMR): In some instances, qNMR can be used to determine the concentration of an impurity in a mixture, which can then be used to establish an RRF in conjunction with HPLC data.[10][11]
Conclusion
The accurate determination and application of the Relative Response Factor are fundamental to robust impurity profiling in HPLC analysis. It is a critical component of method validation and ensures compliance with global regulatory standards. While the slope method for RRF determination is the most rigorous and scientifically sound approach, an understanding of the factors that can influence RRF values and the available alternatives is essential for the modern analytical scientist. By adhering to the principles and protocols outlined in this guide, researchers can ensure the integrity and accuracy of their impurity data, ultimately contributing to the development of safe and effective medicines.
References
-
PharmaGuru. (2025, April 3). Relative Response Factor (RRF) in Pharmaceutical Analysis: Learn In 5 Steps. [Link]
-
Choudhary, A. (2025, February 18). Relative Response Factor (RRF) and its Calculation in HPLC Analysis. Pharmaguideline. [Link]
-
Shinde, V. (2021, January 14). Determination of Response factors of Impurities in Drugs by HPLC. Veeprho. [Link]
-
Separation Science. (n.d.). Relative Response Factor: Accurate Quantification in Chromatography. [Link]
-
Chakravarthy, V. K., et al. (2011). THE ROLE OF RELATIVE RESPONSE FACTOR IN RELATED SUBSTANCES METHOD DEVELOPMENT BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). Rasayan Journal of Chemistry, 4(4), 919-943. [Link]
-
Kushwah, D., et al. (n.d.). Practical Approach for the Determination of Response Factors of Impurities in Drugs by HPLC. Semantic Scholar. [Link]
- Google Patents. (2017).
-
ResearchGate. (2025, August 9). (PDF) Practical Approach for the Determination of Response Factors of Impurities in Drugs by HPLC. [Link]
-
Chromatography Today. (n.d.). What is a Response Factor?. [Link]
-
MicroSolv. (2025, November 4). Relative Response Factor RRF and Correction Factor - HPLC Primer. [Link]
-
Syngene International Ltd. (n.d.). Complimentary techniques for determining relative response factor of non-isolated impurities. [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
-
European Medicines Agency. (2025, January 10). ICH topic Q 3 A (R2) - Impurities in new drug substances. [Link]
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A Senior Application Scientist's Guide to Deuterated Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals, achieving the highest fidelity in quantitative analysis is not merely a goal; it is a prerequisite for success. In the realm of mass spectrometry, the choice of an internal standard is one of the most critical decisions influencing data integrity. This guide provides an in-depth comparison of deuterated internal standards against other alternatives, supported by experimental principles and data, to illuminate why they are considered the gold standard for robust, reliable, and defensible quantitative methods.
The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)
The power of a deuterated internal standard is harnessed through the principle of Isotope Dilution Mass Spectrometry (IDMS).[1][2][3][4] An ideal internal standard must mimic the analyte's behavior throughout the entire analytical process—from extraction to detection.[5] A deuterated standard is a version of the analyte where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (²H).[6]
This subtle mass change allows the mass spectrometer to distinguish between the analyte and the standard, yet their chemical and physical properties remain nearly identical.[5][6] When a known quantity of the deuterated standard is added to a sample at the very first step, it acts as a perfect surrogate. The ratio of the native analyte to the deuterated standard remains constant, irrespective of sample loss during preparation or fluctuations in instrument response.[6][7] This preserves the accuracy of the final calculated concentration.
Caption: The principle of Isotope Dilution using a deuterated standard.
The Critical Advantage: Mitigating Matrix Effects
Biological matrices such as plasma, urine, and tissue homogenates are notoriously complex.[6] Co-eluting endogenous components can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the "matrix effect."[8] This can lead to ion suppression or enhancement, causing significant and unpredictable errors in quantification.[8][9]
A deuterated internal standard is the most powerful tool to combat this issue. Because it is chemically identical to the analyte, it co-elutes precisely and experiences the exact same degree of ion suppression or enhancement.[8][9] By measuring the ratio of the analyte to the standard, the variability introduced by the matrix is effectively canceled out, leading to highly accurate and reliable results.[6][7][8]
Caption: A deuterated standard experiences the same signal suppression as the analyte, keeping the ratio constant.
Performance Comparison: Deuterated vs. Structural Analog Standards
While other compounds like structural analogs are sometimes used as internal standards, their performance pales in comparison to a stable isotope-labeled (SIL) standard. A structural analog, while similar, will have different physicochemical properties, leading to different chromatographic retention times, extraction recoveries, and ionization efficiencies.[10]
Table 1: Comparative Performance Metrics
| Parameter | Deuterated Internal Standard (SIL-IS) | Structural Analog Internal Standard (Analog-IS) | Justification |
| Chromatographic Co-elution | Complete. Experiences identical matrix effects.[9] | Partial to None. Experiences different matrix effects, leading to inaccuracy.[11] | The SIL-IS tracks and corrects for localized ion suppression zones across the peak width. |
| Extraction Recovery | Identical to the analyte.[6] | Similar but Different. Can lead to biased results if recovery is inconsistent. | The SIL-IS perfectly mirrors the analyte's behavior during all sample preparation steps. |
| Ionization Efficiency | Identical to the analyte. | Different. Responds differently to changes in ion source conditions. | The SIL-IS normalizes for instrument response fluctuations more effectively. |
| Accuracy & Precision (%CV) | Typically <15% (as per FDA guidelines).[12] | Can be >15%. More susceptible to variability. | The superior correction for all process variables results in tighter, more accurate data. |
| Regulatory Acceptance | Gold Standard. Preferred by agencies like the FDA.[12] | Requires Justification. May be rejected if not proven to be adequate.[13] | Regulatory bodies recognize the inherent reliability of SIL-IS for bioanalysis. |
Experimental Protocol: A Self-Validating Workflow for Quantitative Bioanalysis
This protocol outlines the key steps for quantifying a drug in human plasma using a deuterated internal standard, incorporating principles from the FDA's Bioanalytical Method Validation guidance.[14][15][16][17]
Objective: To accurately determine the concentration of Analyte-X in plasma samples.
Materials:
-
Analyte-X Reference Standard
-
Deuterated Internal Standard (IS): Analyte-X-d4
-
Control Human Plasma (K2EDTA)
-
Acetonitrile (ACN) with 0.1% Formic Acid (Precipitation Solvent)
-
Methanol and Water (Mobile Phases)
-
LC-MS/MS System
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Analyte-X in methanol.
-
Prepare a 1 mg/mL stock solution of Analyte-X-d4 (IS) in methanol.
-
Causality: Separate stock solutions for calibration standards and quality controls (QCs) are required by regulatory guidance to ensure an unbiased assessment of accuracy.[14]
-
-
Preparation of Calibration Curve (CC) and Quality Control (QC) Samples:
-
Serially dilute the Analyte-X stock solution to create working solutions.
-
Spike these working solutions into control plasma to prepare a calibration curve consisting of a blank, a zero sample (with IS), and at least 6-8 non-zero concentration levels.[12]
-
Separately, prepare low, medium, and high concentration QCs in plasma.
-
-
Preparation of the Internal Standard Working Solution:
-
Dilute the IS stock solution with ACN to a final concentration (e.g., 50 ng/mL). This solution will be used for protein precipitation.
-
-
Sample Extraction (Protein Precipitation):
-
To 50 µL of each sample (CC, QC, or unknown study sample), add 150 µL of the Internal Standard Working Solution.
-
Causality: The IS must be added at the earliest possible stage to account for all subsequent variations in sample handling and extraction.[6]
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the extracted samples onto the LC-MS/MS system.
-
Develop a chromatographic method that ensures the analyte and IS are free from interference from matrix components. While complete co-elution is desired to correct for matrix effects, a slight separation due to the deuterium isotope effect can sometimes occur.[11][18] If this separation is significant, it may compromise accuracy.[9][19]
-
Optimize MS/MS parameters (precursor/product ion transitions) for both the analyte and the IS.
-
-
Data Processing and Quantification:
-
Integrate the peak areas for both the analyte and the IS.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the CC standards using a weighted (e.g., 1/x²) linear regression.
-
Use the regression equation to calculate the concentration of Analyte-X in the QC and unknown samples.
-
Caption: A typical bioanalytical workflow using a deuterated internal standard.
Potential Pitfalls and Advanced Considerations
While incredibly powerful, deuterated standards are not without potential challenges that require scientific expertise to navigate.
-
Isotopic Instability: Deuterium atoms on certain positions of a molecule (e.g., on heteroatoms or alpha to a carbonyl) can be labile and exchange with protons from the solvent, a phenomenon known as back-exchange.[18] This compromises the integrity of the standard.
-
Solution: During synthesis, deuterium labels should be placed on chemically stable positions, such as aromatic rings or carbon backbones.
-
-
Chromatographic Shift (Isotope Effect): Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[11][18] If this shift is significant, the analyte and IS may be exposed to different matrix components, leading to differential matrix effects and inaccurate results.[9][11][20]
-
Isotopic Purity: The deuterated standard must have high isotopic enrichment (ideally ≥98%) and be free of unlabeled analyte.[21] The presence of the unlabeled analyte as an impurity will lead to a positive bias in the results, especially at the lower limit of quantitation (LLOQ).[18]
Conclusion
For quantitative analysis where accuracy and reliability are paramount, the evidence overwhelmingly supports the use of deuterated internal standards. By perfectly mimicking the analyte's behavior, they provide unparalleled correction for variability in sample preparation and for the pernicious effects of the sample matrix.[5][6][21] While structural analogs may seem like a cost-effective alternative, the risk of compromised data quality, method development delays, and potential regulatory scrutiny makes deuterated standards a sound scientific and strategic investment.[13] Adopting them is a critical step toward ensuring the integrity of pharmacokinetic data and contributing to the successful development of new and effective therapies.[6]
References
- The Indispensable Role of Deuterated Internal Standards in Quantitative Analysis: A Technical Guide. (n.d.). Benchchem.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Benchchem.
- Common pitfalls when using deuterated internal standards. (n.d.). Benchchem.
- Why a Deuterated Internal Standard Outperforms its Analog Counterpart in Quantitative Analysis. (n.d.). Benchchem.
- A Comparative Guide to FDA Guidelines for Bioanalytical Method Validation with Internal Standards. (n.d.). Benchchem.
- Common pitfalls in the use of deuterated internal standards. (n.d.). Benchchem.
- Sinha, A. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.
- The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS). (n.d.). In IAEA TECDOC Series.
- The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021, July 1). Spectroscopy.
- Interference Testing and Mitigation in LC-MS/MS Assays. (2017, August 1). AACC.
- An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. (2024, May 6). Journal of Analytical Atomic Spectrometry.
- Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025, March 10). LCGC.
- Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? (n.d.). Quora.
- Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Metabolomics.
- Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate.
- Orhekafore Bedu, O. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research.
- Guideline on Isotope Dilution Mass Spectrometry. (2017, May 22). OSTI.GOV.
- M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (n.d.). FDA.
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (n.d.). SciSpace.
- Isotope dilution. (2025, December 13). Britannica.
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). National Institutes of Health.
- Bioanalytical Method Validation Guidance for Industry. (2018, May 24). FDA.
- Isotope Dilution Mass Spectrometry. (n.d.). PTB.de.
- Bioanalytical Method Validation. (n.d.). FDA.
- Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma.
- Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? (2014, April 1). AACC.
- Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. (2020, July 15). PubMed.
- The Value of Deuterated Internal Standards. (2017, August 30). KCAS Bio.
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Comparative study of analytical techniques for the analysis of pharmaceutical intermediates
An In-Depth Comparative Guide to Analytical Techniques for the Analysis of Pharmaceutical Intermediates
In the intricate journey of drug development, the synthesis of an Active Pharmaceutical Ingredient (API) is a multi-step process, with each step yielding a crucial pharmaceutical intermediate. The purity, stability, and overall quality of these intermediates are paramount, as they directly influence the safety and efficacy of the final drug product. A thorough analytical characterization of these intermediates is not merely a regulatory requirement but a fundamental scientific necessity to ensure a robust and reproducible manufacturing process.
This guide provides a comprehensive comparison of the most pivotal analytical techniques employed in the analysis of pharmaceutical intermediates. We will delve into the core principles of each method, present supporting experimental data, and offer field-proven insights to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.
The Analytical Imperative: Why Scrutinize Pharmaceutical Intermediates?
The analysis of pharmaceutical intermediates serves several critical functions:
-
Purity and Impurity Profiling: Identifying and quantifying impurities, including starting materials, by-products, and degradation products, is essential to prevent their carry-over into the final API.
-
Structural Elucidation: Confirming the chemical structure of the intermediate is a non-negotiable step to ensure the correct synthetic pathway is being followed.
-
Stability Assessment: Understanding the degradation pathways of an intermediate under various stress conditions (e.g., heat, light, humidity) is vital for defining storage and handling protocols.
-
Process Monitoring and Control: In-process analysis of intermediates allows for real-time monitoring of the reaction progress, enabling process optimization and ensuring batch-to-batch consistency.
A Comparative Overview of Key Analytical Techniques
The selection of an appropriate analytical technique is contingent upon the specific properties of the intermediate and the information required. Here, we compare the most widely used techniques, highlighting their strengths and limitations.
| Technique | Principle | Primary Application | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Purity assessment, impurity quantification, stability studies. | High resolution, sensitivity, and versatility for a wide range of compounds. | Can be time-consuming, requires solvent disposal. |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase. | Analysis of volatile and semi-volatile intermediates and residual solvents. | Excellent for volatile compounds, high efficiency. | Not suitable for non-volatile or thermally labile compounds. |
| Mass Spectrometry (MS) | Ionization of molecules followed by separation of ions based on their mass-to-charge ratio. | Structural elucidation, molecular weight determination, impurity identification. | High sensitivity and specificity, provides molecular weight information. | Can be complex to operate, matrix effects can cause ion suppression. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. | Unambiguous structural elucidation of organic molecules. | Provides detailed structural information, non-destructive. | Lower sensitivity compared to MS, requires larger sample amounts. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecules, causing vibrational transitions. | Functional group identification, raw material identification. | Fast, simple, and provides a molecular "fingerprint". | Not suitable for quantification without calibration, complex mixtures can be difficult to interpret. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Polymorphism screening, melting point determination, thermal stability. | Provides information on physical properties and phase transitions. | Can be influenced by sample preparation and experimental conditions. |
Deep Dive into Core Techniques: Protocols and Data Interpretation
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is the workhorse of the pharmaceutical industry for purity assessment due to its high resolving power and sensitivity. A well-developed HPLC method can separate the main intermediate from a multitude of structurally similar impurities.
Experimental Workflow: HPLC Method Development for a Pharmaceutical Intermediate
Caption: HPLC method development workflow for pharmaceutical intermediates.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh and dissolve the pharmaceutical intermediate in a suitable diluent (e.g., a mixture of the mobile phase). The concentration should be chosen to give a significant detector response without overloading the column.
-
Column and Mobile Phase Selection: The choice of a stationary phase (e.g., C18, C8) and mobile phase (e.g., acetonitrile, methanol, water with buffers) is critical and depends on the polarity of the intermediate. A scouting gradient is often run to determine the approximate elution conditions.
-
Method Optimization: The gradient profile, flow rate, and column temperature are optimized to achieve adequate separation of all impurities from the main peak, with a resolution of >1.5 being the target. The detector wavelength is selected based on the UV-Vis spectrum of the intermediate to maximize sensitivity.
-
System Suitability: Before sample analysis, a system suitability test is performed by injecting a standard solution multiple times. Parameters like retention time repeatability, peak area precision, and theoretical plates are monitored to ensure the system is performing correctly.
-
Data Analysis: The chromatogram of the sample is recorded, and the area of each peak is integrated. The purity is typically calculated using the area percent method.
Causality Behind Experimental Choices:
-
Why a C18 column? C18 columns are versatile and provide good retention for a wide range of non-polar to moderately polar compounds, which is common for many pharmaceutical intermediates.
-
Why a gradient elution? For complex samples with components of varying polarities, a gradient elution (where the mobile phase composition changes over time) is necessary to elute all components with good peak shape in a reasonable time.
-
Why a UV detector? Most organic molecules, especially those with aromatic rings or conjugated systems common in pharmaceuticals, absorb UV light, making the UV detector a universal and robust choice.
Mass Spectrometry (MS) for Structural Confirmation and Impurity Identification
When coupled with a separation technique like HPLC or GC, MS is an unparalleled tool for identifying unknown impurities and confirming the molecular weight of the intermediate.
Experimental Workflow: LC-MS for Impurity Identification
Caption: Workflow for impurity identification using LC-MS.
Step-by-Step Protocol:
-
LC Separation: An HPLC method is developed to separate the impurities from the main intermediate peak.
-
Ionization: The eluent from the HPLC is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules, while atmospheric pressure chemical ionization (APCI) is better for less polar compounds.
-
Mass Analysis: In full scan mode, the mass analyzer records the mass-to-charge ratio (m/z) of all ions produced, allowing for the determination of the molecular weight of the eluting compounds.
-
Tandem Mass Spectrometry (MS/MS): To gain structural information, an ion of interest (e.g., the molecular ion of an impurity) is selected and fragmented. The resulting fragment ions provide clues about the molecule's structure.
-
Data Interpretation: The mass spectra are analyzed to propose a structure for the unknown impurity. This often involves comparing the observed fragmentation pattern with known fragmentation pathways or databases.
Trustworthiness of the Protocol: The combination of retention time from HPLC and the mass-to-charge ratio and fragmentation pattern from MS provides a high degree of confidence in the identification of an impurity. The protocol is self-validating by ensuring that the proposed structure is consistent with all the collected data.
Orthogonal Techniques for Comprehensive Characterization
To ensure the highest level of confidence in the quality of a pharmaceutical intermediate, it is crucial to employ orthogonal analytical techniques. These are methods that rely on different physicochemical principles, thus providing a more complete picture of the sample.
Logical Relationship of Orthogonal Techniques
Caption: Orthogonal analytical techniques for comprehensive characterization.
For instance, while HPLC can quantify the purity of an intermediate, it may not be able to distinguish between isomers. NMR, on the other hand, can provide unambiguous structural information to differentiate between these isomers. Similarly, DSC can identify different polymorphic forms that may have the same purity by HPLC but exhibit different physical properties like solubility and stability.
Conclusion
The analysis of pharmaceutical intermediates is a multifaceted endeavor that requires a strategic combination of analytical techniques. There is no single "best" method; instead, the optimal approach involves selecting a suite of orthogonal techniques that can collectively provide a comprehensive understanding of the intermediate's purity, structure, and physical properties. By understanding the principles, strengths, and limitations of each technique, and by designing robust, self-validating experimental protocols, scientists can ensure the quality of these critical building blocks and, ultimately, the safety and efficacy of the final pharmaceutical product.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
United States Pharmacopeia. (n.d.). USP-NF. [Link]
-
European Pharmacopoeia. (n.d.). European Pharmacopoeia (Ph. Eur.). [Link]
Cross-validation of analytical methods for impurity determination
An In-Depth Guide to Cross-Validation of Analytical Methods for Impurity Determination
In the landscape of pharmaceutical development and manufacturing, the accurate determination of impurities is not merely a procedural step but a cornerstone of patient safety and product efficacy. Regulatory bodies worldwide mandate stringent control over impurities in drug substances and products. When an established analytical method is updated or replaced, or when a method is transferred between laboratories, a rigorous cross-validation process is essential to ensure the continued integrity of analytical results.
This guide provides a comprehensive comparison of two common chromatographic methods for impurity analysis—High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC)—within the framework of a method transfer and cross-validation study. We will delve into the scientific rationale behind the experimental design, present detailed protocols, and analyze comparative data to illustrate the practical application of cross-validation principles as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.
The Imperative of Cross-Validation
Cross-validation serves as a critical bridge, ensuring that a new or transferred analytical method provides results that are equivalent to the original, validated method. This is paramount in several scenarios:
-
Method Modernization: Upgrading from a legacy method (e.g., HPLC) to a more advanced technology (e.g., UPLC) to improve efficiency, sensitivity, or resolution.
-
Lab-to-Lab Transfer: Transferring a method from a research and development lab to a quality control (QC) lab, or between different manufacturing sites.
-
Changes in Methodology: Introducing significant changes to a validated method, such as a different column or instrument.
The ultimate goal is to demonstrate that any observed differences between the methods are within acceptable, predefined limits and that the new method is fit for its intended purpose—reliably quantifying impurities.
Experimental Workflow: A Visual Overview
The cross-validation process follows a structured workflow, beginning with the definition of acceptance criteria and culminating in a comparative analysis of the data.
Caption: Cross-validation workflow from planning to final analysis.
Comparative Case Study: HPLC vs. UPLC for Impurity Profiling
This section details the cross-validation protocol for transferring an impurity determination method from a traditional HPLC system to a modern UPLC system. The UPLC method is designed to be faster and more sensitive.
Experimental Protocols
Objective: To demonstrate the equivalence of a new UPLC method and an established HPLC method for the quantification of known impurities in a drug substance.
Materials:
-
Drug Substance (API)
-
Known Impurity Reference Standards
-
HPLC-grade Acetonitrile and Water
-
Formic Acid
Protocol 1: Original HPLC Method
-
Instrument: Agilent 1200 Series HPLC or equivalent.
-
Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV at 254 nm.
-
Run Time: 40 minutes.
Protocol 2: New UPLC Method
-
Instrument: Waters ACQUITY UPLC H-Class or equivalent.
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Detector: UV at 254 nm.
-
Run Time: 8 minutes.
Sample Preparation:
-
A stock solution of the API was prepared in a 50:50 mixture of water and acetonitrile.
-
Separate stock solutions of each known impurity were prepared.
-
Spiked samples were created by adding known amounts of impurity stock solutions to the API solution to achieve concentrations at three levels:
-
Level 1: Reporting Threshold (e.g., 0.05%)
-
Level 2: Qualification Threshold (e.g., 0.15%)
-
Level 3: Specification Limit (e.g., 0.20%)
-
-
Six replicate preparations were made for each level.
Data Comparison and Analysis
The core of cross-validation lies in the direct comparison of key analytical performance parameters. The acceptance criteria should be predefined in a validation protocol.
Table 1: Comparative Analysis of Validation Parameters
| Parameter | HPLC Method Results | UPLC Method Results | Acceptance Criteria | Outcome |
| Specificity | No interference at impurity peak retention times. | No interference at impurity peak retention times. | No co-elution at the retention time of the analyte. | Pass |
| Linearity (r²) | > 0.999 for all impurities | > 0.999 for all impurities | r² ≥ 0.999 | Pass |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% recovery | Pass |
| Precision (RSD%) | ||||
| - Repeatability (n=6) | ≤ 1.5% | ≤ 1.0% | RSD ≤ 2.0% | Pass |
| - Intermediate Precision | ≤ 1.8% | ≤ 1.3% | RSD ≤ 3.0% | Pass |
| LOD | 0.01% | 0.005% | Reportable | N/A |
| LOQ | 0.03% | 0.015% | LOQ ≤ Reporting Threshold | Pass |
| Robustness | Insensitive to minor changes in flow rate and pH. | Insensitive to minor changes in flow rate and pH. | System suitability parameters met under varied conditions. | Pass |
This data is representative of a typical cross-validation study.
Interpretation of Results
The results clearly demonstrate the successful cross-validation of the new UPLC method.
-
Specificity & Linearity: Both methods demonstrated excellent specificity and linearity, which is a fundamental requirement for any quantitative method.
-
Accuracy & Precision: The accuracy, measured by percent recovery of the spiked impurities, was well within the acceptable range of 98.0% to 102.0% for both methods. The UPLC method showed slightly better precision (lower RSD%), which is often an advantage of the more modern instrumentation. The equivalence of the results from both methods is the most critical outcome here.
-
Sensitivity (LOD/LOQ): The UPLC method exhibited a lower Limit of Detection (LOD) and Limit of Quantitation (LOQ). This enhanced sensitivity is a significant advantage, allowing for the detection and quantification of impurities at lower levels, which can be crucial for meeting stricter future regulatory requirements.
-
Efficiency: A standout benefit of the UPLC method is the drastic reduction in run time from 40 minutes to just 8 minutes. This represents an 80% reduction, leading to a massive increase in sample throughput, reduced solvent consumption, and consequently, lower operational costs.
Conclusion: Trustworthiness Through Validation
The cross-validation process confirms that the new UPLC method is not only equivalent to the established HPLC method in terms of its ability to accurately and precisely quantify impurities but is also superior in terms of speed and sensitivity. The data provides a self-validating system of proof: by analyzing identical samples and obtaining statistically comparable results for critical parameters like accuracy and precision, we establish trust in the new method.
This guide illustrates that a properly executed cross-validation study, grounded in the principles of regulatory guidelines like ICH Q2(R1), is indispensable for analytical method lifecycle management. It ensures that as technology evolves and methods are transferred, the integrity of the data remains uncompromised, safeguarding both product quality and patient safety.
References
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]
-
Jacquelyn Runco, & Patricia McConville. (2010). Method Transfer from HPLC to UPLC for the Analysis of Acetaminophen and its Impurities. Waters Corporation. [Link]
-
Waters Corporation. (2014). A Review of the Impurity Analysis of a Drug Substance Using HPLC and UPLC. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]
A Senior Application Scientist's Guide to the Pharmacological Profiles of Beta-Adrenoceptor Antagonists
This guide provides a comprehensive comparison of the pharmacological profiles of various beta-adrenoceptor antagonists (beta-blockers), offering researchers, scientists, and drug development professionals a detailed technical resource. By delving into the nuances of receptor selectivity, intrinsic sympathomimetic activity, membrane-stabilizing effects, and pharmacokinetic properties, this document aims to elucidate the key differentiators within this critical class of therapeutic agents. The experimental data and protocols presented herein are intended to support informed decision-making in research and development.
Introduction to Beta-Adrenoceptor Antagonists
Beta-blockers are a cornerstone in the management of cardiovascular diseases, exerting their effects by competitively inhibiting the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to beta-adrenoceptors.[1] These receptors, integral to the sympathetic nervous system's "fight-or-flight" response, are classified into three main subtypes: β1, β2, and β3.[1] The distribution and function of these subtypes vary throughout the body, leading to the diverse therapeutic and adverse effects observed with different beta-blockers.
-
β1-Adrenoceptors: Predominantly located in the heart and kidneys.[1] Activation of these receptors increases heart rate, contractility, and conduction velocity. In the kidneys, β1 stimulation promotes renin release, leading to an increase in blood pressure.
-
β2-Adrenoceptors: Primarily found in the smooth muscle of the bronchioles, blood vessels, and the uterus.[1] Their activation leads to smooth muscle relaxation, resulting in bronchodilation and vasodilation.
-
β3-Adrenoceptors: Located in adipose tissue and the heart, where they are involved in lipolysis and may have a role in regulating cardiac contractility.
The clinical utility and side-effect profile of a beta-blocker are largely determined by its specific pharmacological properties. This guide will systematically compare these properties, supported by experimental data and methodologies.
Comparative Pharmacological Profiles
The pharmacological diversity of beta-blockers stems from several key characteristics that differentiate individual agents. Understanding these differences is paramount for selecting the appropriate compound for a specific research or therapeutic application.
Receptor Selectivity: The β1 vs. β2 Paradigm
A primary classification of beta-blockers is based on their relative affinity for β1 and β2 receptors.[2]
-
Non-selective beta-blockers antagonize both β1 and β2 receptors. Examples include propranolol, nadolol, and timolol.[3]
-
Cardioselective beta-blockers exhibit a higher affinity for β1 receptors, making them preferable for treating cardiovascular conditions while minimizing the risk of bronchoconstriction associated with β2 blockade.[2] Atenolol, metoprolol, and bisoprolol are prominent examples.[3] It is crucial to note that this selectivity is dose-dependent and can be lost at higher concentrations.
The following table provides a quantitative comparison of the receptor selectivity of several common beta-blockers, expressed as the ratio of their dissociation constants (Ki) for β2 versus β1 receptors. A higher β2/β1 Ki ratio indicates greater β1 selectivity.
| Beta-Blocker | β1 Ki (nM) | β2 Ki (nM) | Selectivity Ratio (β2 Ki / β1 Ki) | Reference(s) |
| Propranolol | 1.1 | 0.8 | 0.7 | [4] |
| Metoprolol | 250 | 4500 | 18 | [4] |
| Atenolol | 1000 | 14000 | 14 | [4] |
| Bisoprolol | 10 | 190 | 19 | [4] |
| Nebivolol | 0.9 | 21 | 23.3 | [4] |
| Carvedilol | 1.1 | 0.24 | 0.22 | [4] |
Intrinsic Sympathomimetic Activity (ISA): A Partial Agonist Effect
Certain beta-blockers possess intrinsic sympathomimetic activity (ISA), meaning they act as partial agonists at the beta-adrenoceptor.[5][6] These agents provide a low level of receptor stimulation while simultaneously blocking the effects of more potent endogenous catecholamines.[5][6] This dual action can result in a smaller reduction in resting heart rate and cardiac output compared to beta-blockers without ISA.[5] Pindolol and acebutolol are examples of beta-blockers with significant ISA.[3]
The degree of ISA is often quantified as the maximal response of the beta-blocker relative to that of a full agonist like isoproterenol.
| Beta-Blocker | Receptor Selectivity | Intrinsic Sympathomimetic Activity (ISA) | Key Findings from Experimental Studies | Reference(s) |
| Pindolol | Non-selective | High | Produces less slowing of resting heart rate compared to beta-blockers without ISA. | [7] |
| Acebutolol | β1-selective | Moderate | Elicits a maximal stimulatory effect that is approximately 17 ± 8% of the maximal effect induced by isoproterenol in isolated rat atrium. | [5] |
| Oxprenolol | Non-selective | Moderate | Exerts moderate positive inotropic effects. | [7] |
| Propranolol | Non-selective | None | Lacks intrinsic agonist activity. | [7] |
| Metoprolol | β1-selective | None | Lacks intrinsic agonist activity. | [7] |
| Atenolol | β1-selective | None | Lacks intrinsic agonist activity. | [8] |
Membrane-Stabilizing Activity (MSA): A Local Anesthetic Effect
Some beta-blockers exhibit membrane-stabilizing activity (MSA), a property akin to that of local anesthetics, which is unrelated to their beta-blocking effects.[2] This activity is due to the blockade of sodium channels in the cell membrane.[4] Propranolol is a notable example of a beta-blocker with significant MSA.[4] However, the clinical relevance of MSA at therapeutic concentrations is generally considered minimal and may only become apparent in cases of overdose.[2]
| Beta-Blocker | Membrane-Stabilizing Activity (MSA) | Reference(s) |
| Propranolol | Present | [4] |
| Acebutolol | Present | [2] |
| Labetalol | Present | [4] |
| Carvedilol | Present | [4] |
| Metoprolol | Absent | [4] |
| Atenolol | Absent | [4] |
| Bisoprolol | Absent | [4] |
| Sotalol | Absent | [4] |
| Esmolol | Absent | [4] |
| Nebivolol | Absent | [4] |
Pharmacokinetic Properties: Lipophilicity as a Key Determinant
The pharmacokinetic profiles of beta-blockers, including their absorption, distribution, metabolism, and excretion, are heavily influenced by their degree of lipophilicity.[1]
-
Lipophilic beta-blockers (e.g., propranolol, metoprolol) are readily absorbed from the gastrointestinal tract, extensively metabolized in the liver (first-pass metabolism), and can cross the blood-brain barrier, potentially leading to central nervous system side effects like fatigue and sleep disturbances.[1]
-
Hydrophilic beta-blockers (e.g., atenolol, nadolol) are less completely absorbed, are primarily excreted unchanged by the kidneys, and have limited penetration into the central nervous system.[1]
These differences have significant implications for dosing, potential drug interactions, and patient suitability based on renal or hepatic function.
| Beta-Blocker | Lipophilicity | Bioavailability (%) | Plasma Half-life (hours) | Primary Route of Elimination | Reference(s) |
| Propranolol | High | 30-70 | 3-6 | Hepatic | [1] |
| Metoprolol | Moderate | 50 | 3-7 | Hepatic | [1] |
| Carvedilol | High | 25-35 | 6-10 | Hepatic | [1] |
| Atenolol | Low | 50-60 | 6-7 | Renal | [1] |
| Nadolol | Low | 30-40 | 20-24 | Renal | [1] |
| Bisoprolol | Moderate | 80 | 10-12 | Hepatic/Renal | [1] |
Beta-Adrenoceptor Signaling Pathways
The physiological effects of beta-adrenoceptor activation are mediated through a complex cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[9][10] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates protein kinase A (PKA).[9][10] PKA then phosphorylates various downstream targets, leading to the characteristic cellular responses. However, it is now recognized that beta-adrenoceptors can also signal through Gs-independent pathways, adding another layer of complexity to their pharmacology.[11]
Caption: Canonical β-adrenoceptor signaling pathway.
Experimental Protocols for Pharmacological Profiling
The characterization of a beta-blocker's pharmacological profile relies on a suite of well-established in vitro and in vivo assays. The following sections detail the methodologies for key experiments.
Radioligand Binding Assay for Receptor Affinity and Selectivity
Rationale: Radioligand binding assays are the gold standard for determining the affinity (Kd) of a drug for its receptor and for quantifying receptor density (Bmax).[12][13][14] This technique utilizes a radiolabeled ligand that binds specifically to the receptor of interest. By measuring the displacement of the radioligand by an unlabeled competitor (the beta-blocker), the affinity of the competitor can be determined.[13]
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues known to express the target beta-adrenoceptor subtype in a suitable buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Incubation:
-
In a multi-well plate, add a fixed amount of the membrane preparation to each well.
-
Add a fixed concentration of a suitable radioligand (e.g., [³H]dihydroalprenolol for non-selective binding or [¹²⁵I]cyanopindolol for high-affinity labeling).
-
Add varying concentrations of the unlabeled beta-blocker to be tested. Include control wells with no competitor (total binding) and wells with a high concentration of a known antagonist to determine non-specific binding.
-
Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
-
Separation:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the competitor.
-
Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.
-
In Vitro Functional Assay for Intrinsic Sympathomimetic Activity (ISA)
Rationale: To determine if a beta-blocker possesses ISA, a functional assay that measures a downstream signaling event following receptor activation is required. A common and robust method is to measure the accumulation of cyclic AMP (cAMP), the second messenger produced upon Gs-coupled beta-adrenoceptor stimulation.[15][16]
Experimental Workflow:
Caption: Workflow for a cAMP accumulation assay to determine ISA.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture a suitable cell line (e.g., CHO or HEK293 cells) stably expressing the beta-adrenoceptor of interest.
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
-
Incubation:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add varying concentrations of the test beta-blocker to the wells. To determine the antagonist effect, co-incubate the beta-blocker with a fixed concentration of a full agonist (e.g., isoproterenol).
-
Incubate for a specified time at 37°C.
-
-
Cell Lysis and cAMP Extraction:
-
Aspirate the medium and lyse the cells using a lysis buffer.
-
The cell lysate now contains the accumulated cAMP.
-
-
cAMP Quantification:
-
Quantify the amount of cAMP in each lysate sample using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.[17]
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log of the beta-blocker concentration.
-
Determine the maximal effect (Emax) of the beta-blocker.
-
Compare the Emax of the beta-blocker to the Emax of a full agonist to quantify the degree of ISA.
-
Assessment of Membrane-Stabilizing Activity (MSA)
Rationale: MSA is often assessed by measuring the drug's ability to inhibit ion fluxes across a membrane, similar to the action of local anesthetics. A common in vitro method involves measuring the inhibition of veratridine-induced sodium influx in a suitable cell line. An alternative and simpler method involves assessing the drug's ability to protect erythrocytes from hypotonic hemolysis.[18][19]
Step-by-Step Methodology (Erythrocyte Hemolysis Assay):
-
Erythrocyte Preparation:
-
Obtain fresh whole blood and centrifuge to separate the erythrocytes.
-
Wash the erythrocytes multiple times with isotonic saline solution.
-
Resuspend the erythrocytes in isotonic saline to a specific concentration.
-
-
Incubation:
-
Prepare a series of tubes containing varying concentrations of the test beta-blocker.
-
Add the erythrocyte suspension to each tube.
-
Incubate the tubes at a controlled temperature for a specific period.
-
Include a positive control (a known membrane-stabilizing agent) and a negative control (saline).
-
-
Induction of Hemolysis:
-
Induce hemolysis by adding a hypotonic solution to each tube.
-
Incubate for a short period to allow for cell lysis.
-
-
Quantification of Hemolysis:
-
Centrifuge the tubes to pellet the intact erythrocytes.
-
Measure the absorbance of the supernatant at a specific wavelength (e.g., 540 nm) to quantify the amount of hemoglobin released.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis inhibition for each concentration of the beta-blocker compared to the control.
-
Determine the concentration of the beta-blocker that produces 50% inhibition of hemolysis (IC50) as a measure of its membrane-stabilizing potency.
-
Conclusion
The pharmacological profiles of beta-adrenoceptor antagonists are multifaceted, with significant variations in receptor selectivity, intrinsic sympathomimetic activity, membrane-stabilizing activity, and pharmacokinetic properties. A thorough understanding of these differences, supported by robust experimental data, is essential for the rational design and development of new therapeutic agents and for the appropriate selection of beta-blockers in a research setting. The experimental protocols detailed in this guide provide a framework for the comprehensive in vitro characterization of these important pharmacological parameters.
References
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Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery? Retrieved from [Link]
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CV Pharmacology. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers). Retrieved from [Link]
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Wikipedia. (n.d.). Beta blocker. Retrieved from [Link]
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- Cole, S. W., & Sood, A. K. (2012). Molecular Pathways: Beta-Adrenergic Signaling in Cancer. Clinical Cancer Research, 18(5), 1201–1206.
- McDevitt, D. G., & Riddell, J. G. (1980). Influence of intrinsic sympathomimetic activity of beta-adrenoceptor blockers on the heart rate and blood pressure responses to graded exercise. British Journal of Clinical Pharmacology, 10(Suppl 2), 171S-176S.
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ResearchGate. (2020). membrane stabilization assay for anti-inflammatory activity yields false positive results for samples containing traces of ethanol and methanol. Retrieved from [Link]
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Drugs.com. (n.d.). List of Beta-adrenergic blocking agents (beta blockers). Retrieved from [Link]
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Taylor & Francis. (n.d.). Intrinsic sympathomimetic activity – Knowledge and References. Retrieved from [Link]
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European Pharmaceutical Review. (2005). A powerful tool for drug discovery. Retrieved from [Link]
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Creative Biostructure. (n.d.). Membrane Protein Stabilization: Strategies & Applications in Drug Screening. Retrieved from [Link]
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Deranged Physiology. (n.d.). Beta-blockers. Retrieved from [Link]
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- Azerbaijan Pharmaceutical and Pharmacotherapy Journal. (2022). Phytochemical Profiling, Membrane Stabilizing and Thrombolytic Activities of Methanolic Extract of Boeica filiformis. Azerbaijan Pharmaceutical and Pharmacotherapy Journal, 22(1), 10-15.
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Safety Operating Guide
Personal protective equipment for handling (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane
A Researcher's Guide to Safe Handling: (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane
This document provides essential safety and logistical information for laboratory personnel handling this compound, a compound structurally related to Guaifenesin. The following guidelines are designed to ensure the safe handling, storage, and disposal of this substance, thereby minimizing risk and promoting a secure research environment. Adherence to these protocols is critical for protecting researchers and maintaining the integrity of experimental work.
Hazard Identification and Risk Assessment
This compound is classified as harmful if swallowed. While comprehensive toxicological data for this specific stereoisomer is not widely available, the safety profile of its parent compound, Guaifenesin (CAS No. 93-14-1), provides a strong basis for risk assessment. The primary route of exposure is through ingestion, with potential for harm. In solid form, inhalation of dust particles presents a secondary risk that must be mitigated.[1]
Key Hazards:
-
Acute Oral Toxicity: Harmful if ingested.
-
Dust Inhalation: May cause respiratory irritation.
-
Eye and Skin Contact: May cause irritation upon direct contact.
A thorough risk assessment should be conducted before any new procedure involving this compound. This assessment is a mandatory step to ensure all potential hazards are identified and controlled.
Engineering Controls: The First Line of Defense
Before relying on personal protective equipment (PPE), engineering controls should be implemented to minimize exposure. These controls are designed to isolate the hazard from the researcher.
-
Ventilation: All work with the solid form of this compound should be conducted in a well-ventilated area.[1][2] A certified chemical fume hood is required when handling powders or generating dust.[1]
-
Contained Operations: For procedures with a higher risk of aerosolization, such as sonication or vortexing of solutions, utilize sealed containers or conduct the work within a glove box.
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. The selection and proper use of PPE are non-negotiable safety requirements. Employers are required to provide necessary PPE and train employees on its proper use.[3]
Minimum PPE Requirements:
For any work in a laboratory where chemical hazards are present, the following are mandatory:
-
A laboratory coat.[4]
-
Protective eyewear (safety glasses with side shields or chemical splash goggles).[4]
-
Long pants and closed-toe shoes.[4]
Task-Specific PPE
| Task | Required PPE | Rationale |
| Weighing and Handling Solids | Nitrile gloves, safety goggles, lab coat, and a NIOSH-approved respirator if not in a fume hood. | Prevents skin contact, eye exposure, and inhalation of fine particles. |
| Preparing Solutions | Nitrile gloves, chemical splash goggles, and a lab coat. | Protects against splashes and direct skin contact with the dissolved compound. |
| General Laboratory Operations | Nitrile gloves, safety glasses, and a lab coat. | Provides a baseline of protection during routine procedures with dilute solutions. |
Gloves: Chemically resistant gloves, such as nitrile, should be worn when handling the compound or its solutions.[1][2] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contamination.[1]
Eye Protection: Safety glasses are the minimum requirement.[5] However, when there is a risk of splashing, chemical splash goggles are necessary.[5][6]
Respiratory Protection: If engineering controls are insufficient to prevent dust inhalation, a NIOSH-approved respirator appropriate for the exposure level must be used.[6][7]
Workflow for PPE Selection and Use
Caption: PPE Selection, Donning, and Doffing Workflow.
Handling and Storage Procedures
Proper handling and storage are crucial to maintaining a safe laboratory environment.
Handling:
-
Always wash hands thoroughly after handling the compound, even if gloves were worn.[6]
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.
-
Ensure that an eyewash station and safety shower are readily accessible.[8]
Storage:
-
Store in a tightly closed container in a dry, well-ventilated place.[1][2]
-
Keep away from strong oxidizing agents.[6]
-
Containers should be clearly labeled with the chemical name and any relevant hazard warnings.[9]
Emergency Procedures
In the event of an emergency, prompt and correct action can significantly mitigate harm.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] If irritation persists, seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.[6]
-
Inhalation: Move the person to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
-
Ingestion: If swallowed, rinse mouth with water.[1] Call a poison control center or doctor immediately.
-
Spill: For a dry spill, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[1] For a solution, absorb the spill with an inert material and place it in a chemical waste container. Ensure adequate ventilation and wear appropriate PPE during cleanup.[1][2]
Emergency Response Flowchart
Caption: Decision-making flowchart for emergency response.
Disposal Plan
All chemical waste must be disposed of in accordance with federal, state, and local regulations.[5][6]
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted.
-
Containment: Collect waste in a designated, properly labeled, and sealed container.[1] The label should include the chemical name and associated hazards.
-
Storage: Store waste containers in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal by a licensed professional waste disposal service.[1] Do not pour this chemical down the drain or dispose of it with household garbage.[2][5]
References
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- Letco Medical. (2025, January 25).
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Personal Protective Equipment. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]
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Centers for Disease Control and Prevention. (1981). Occupational Health Guidelines for Chemical Hazards. DHHS (NIOSH) Publication Number 81-123. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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National Center for Biotechnology Information. (2022, October 5). OSHA Chemical Hazards And Communication. StatPearls. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]
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- Pharmaffili
- Zaera Research Group. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
